molecular formula C47H54N6O3 B3420639 (Rac)-ACT-451840 CAS No. 1984890-99-4

(Rac)-ACT-451840

Cat. No.: B3420639
CAS No.: 1984890-99-4
M. Wt: 751.0 g/mol
InChI Key: BQZUYCCCNXOADJ-TVNMEPFQSA-N
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Description

N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide is a potent and selective chemical probe that functions as a bromodomain and extra-terminal (BET) inhibitor. This compound, widely referenced in literature and often identified by its catalog number BDpH-1371 , competitively binds to the acetylated lysine recognition pockets of BET proteins such as BRD2, BRD3, BRD4, and BRDT, thereby disrupting their interaction with chromatin. This mechanism displaces BET proteins from transcriptional start sites and enhancers, leading to the downregulation of key oncogenes and inflammation-associated genes, notably MYC. Its primary research value lies in the investigation of BET-dependent transcriptional regulation in diseases like cancer, inflammatory disorders, and cardiovascular conditions. Researchers utilize this inhibitor to elucidate the role of epigenetic readers in cellular proliferation, differentiation, and apoptosis, making it a critical tool for in vitro and in vivo target validation studies. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1984890-99-4

Molecular Formula

C47H54N6O3

Molecular Weight

751.0 g/mol

IUPAC Name

(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide

InChI

InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1

InChI Key

BQZUYCCCNXOADJ-TVNMEPFQSA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of ACT-451840: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-451840 is a promising antimalarial candidate that emerged from a phenotypic screening of a phenylalanine-based compound library. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ACT-451840, a potent inhibitor of Plasmodium falciparum with a novel mechanism of action. The document details the experimental protocols for key in vitro and in vivo assays, presents a comprehensive summary of its biological activity and pharmacokinetic profile in tabular format, and visualizes the discovery workflow and proposed mechanism of action using diagrams.

Discovery of ACT-451840

ACT-451840 was identified through a phenotypic screening campaign targeting the intraerythrocytic stages of Plasmodium falciparum. The starting point for the discovery was a series of phenylalanine-based compounds which exhibited antimalarial activity through an unknown mechanism of action[1]. Optimization of a screening hit led to the selection of ACT-451840 for further development. This compound demonstrated potent activity against both drug-sensitive and resistant strains of P. falciparum[2].

The discovery process can be visualized as a multi-step workflow, beginning with the initial screen and progressing through lead optimization to identify the final clinical candidate.

Discovery_Workflow cluster_discovery Discovery Phase Phenotypic_Screen Phenotypic Screen (Phenylalanine-based library) Hit_Identification Hit Identification Phenotypic_Screen->Hit_Identification Active Compounds Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Promising Hits Candidate_Selection Candidate Selection (ACT-451840) Lead_Optimization->Candidate_Selection Optimized Lead

Figure 1: Discovery workflow of ACT-451840.

Chemical Synthesis of ACT-451840

The chemical synthesis of ACT-451840 is a multi-step process. The detailed synthetic scheme is provided in the supplementary information of the publication "Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling" in PLOS Medicine. The synthesis involves the coupling of key building blocks to construct the final complex molecule.

(Note: The following is a generalized representation of a potential synthetic approach based on the available information. The actual detailed synthesis protocol should be referenced from the supplementary materials of the cited paper.)

Synthesis_Pathway cluster_synthesis Synthetic Pathway Starting_Material_A Phenylalanine Derivative Intermediate_1 Amide Coupling Starting_Material_A->Intermediate_1 Starting_Material_B Piperazine Derivative Starting_Material_B->Intermediate_1 Intermediate_2 Second Amide Coupling Intermediate_1->Intermediate_2 Starting_Material_C Cinnamic Acid Derivative Starting_Material_C->Intermediate_2 ACT_451840 ACT-451840 Intermediate_2->ACT_451840 Final Assembly

Figure 2: Generalized synthetic pathway for ACT-451840.

Biological Activity

In Vitro Activity

ACT-451840 exhibits potent, low nanomolar activity against the asexual blood stages of various P. falciparum strains, including those resistant to current antimalarial drugs. It is also active against the sexual stages (gametocytes) of the parasite, which are responsible for transmission to mosquitoes.

ParameterP. falciparum StrainValueReference
IC50 (Asexual Stages) NF54 (sensitive)0.4 nM[2][3][4]
K1 (chloroquine-resistant)0.3 nM
Dd2 (multidrug-resistant)0.7 nM
IC90 (Asexual Stages) NF54 (sensitive)0.6 nM
IC99 (Asexual Stages) NF54 (sensitive)1.2 nM
IC50 (Male Gamete Formation) -5.89 nM
IC50 (Oocyst Development) -30 nM
In Vivo Efficacy

The in vivo efficacy of ACT-451840 has been demonstrated in murine models of malaria.

ParameterMurine ModelValueReference
ED90 P. falciparum in humanized SCID mice3.7 mg/kg
ED90 P. berghei infected mice13 mg/kg
Curative Dose P. berghei infected mice300 mg/kg (3 consecutive days)

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in preclinical models.

ParameterSpeciesDoseValueReference
Tmax Mouse10 mg/kg (oral)2 h
Cmax Mouse10 mg/kg (oral)150 ng/mL
AUC Mouse10 mg/kg (oral)600 ng·h/mL

Experimental Protocols

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells at a defined parasitemia and hematocrit. The plates are incubated for 48 hours under the same conditions as the parasite culture.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model (P. berghei)

This protocol assesses the in vivo antimalarial activity of a compound in mice infected with the rodent malaria parasite Plasmodium berghei.

  • Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered orally or by another relevant route to the infected mice for a defined period (e.g., four consecutive days).

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Data Analysis: The efficacy of the compound is expressed as the dose required to suppress parasitemia by 90% (ED90) compared to the vehicle-treated control group.

Mechanism of Action

The precise mechanism of action of ACT-451840 is still under investigation, but it is known to be novel and distinct from existing antimalarial drugs. The compound is a potent inhibitor of parasite growth and does not show cross-resistance with artemisinin-resistant strains, as evidenced by its activity against kelch13 (K13) propeller mutation C580Y, which is a marker for artemisinin resistance.

MoA cluster_action Proposed Mechanism of Action ACT_451840 ACT-451840 Parasite_Target Novel Parasite Target ACT_451840->Parasite_Target Binds to Growth_Inhibition Inhibition of Parasite Growth Parasite_Target->Growth_Inhibition Leads to

Figure 3: Proposed mechanism of action for ACT-451840.

Conclusion

ACT-451840 represents a significant advancement in the field of antimalarial drug discovery. Its novel mechanism of action, potent activity against drug-resistant parasite strains, and efficacy against transmissible stages make it a promising candidate for further clinical development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of antimalarial therapies.

References

Next-Generation Therapies: A Technical Guide to Novel Antimalarial Compounds Targeting Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth overview of promising next-generation antimalarial compounds, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals in the field of malaria therapeutics.

INE963: A Potent, Fast-Acting Imidazothiadiazole Derivative

INE963 is a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative that has shown significant promise as a potent, fast-acting, and long-lasting antimalarial candidate.[1] Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), INE963 is currently in early clinical trials and has demonstrated the potential for a single-dose cure for uncomplicated malaria.[2][3]

Core Novelty

The primary innovation of INE963 lies in its unique chemical scaffold, which confers potent activity against a wide range of drug-resistant P. falciparum strains.[4] A key feature of INE963 is its high barrier to the development of resistance.[3] While its precise molecular target is currently under investigation, its efficacy against parasites resistant to existing drug classes suggests a novel mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for INE963, demonstrating its efficacy and selectivity.

Table 1: In Vitro Efficacy of INE963 against Plasmodium Species

Parasite Strain/IsolateEC50 (nM)Reference(s)
P. falciparum 3D73.0 - 6.0
P. falciparum (Brazilian clinical isolates)2.0
P. vivax (Brazilian clinical isolates)3.0
P. falciparum (Ugandan clinical isolates)0.4
>15 Drug-Resistant P. falciparum Lines0.5 - 15

Table 2: In Vivo Efficacy of INE963 in a P. falciparum-Humanized Mouse Model

Dose (mg/kg)Dosing RegimenParasitemia Reduction (%)OutcomeReference(s)
30Four oral doses>99.9% at day 5Complete cure (no recrudescence at day 60)
30Single oral doseNot specifiedFully curative
15, 20Single oral dose>99.9% at day 5Not specified

Table 3: In Vitro Selectivity and Cytotoxicity of INE963

Human Cell Line/KinaseIC50/CC50 (µM)Assay TypeReference(s)
HepG26.7Cytotoxicity
K5626.0Cytotoxicity
MT44.9Cytotoxicity
Haspin Kinase5.5Kinase Inhibition
FLT3 Kinase3.6Kinase Inhibition
Experimental Protocols

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) are maintained in continuous culture with human erythrocytes in RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II. Cultures are synchronized at the ring stage.

  • Assay Setup: Serial dilutions of the test compound are prepared in culture medium in a 96-well plate. A synchronized parasite culture at 2% parasitemia and 2% hematocrit is added to each well.

  • Incubation: The plate is incubated for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis: Fluorescence is measured using a plate reader (excitation: 485 nm, emission: 530 nm). IC50 values are calculated by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol evaluates the efficacy of an antimalarial compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

  • Infection: The humanized mice are infected intravenously with P. falciparum-parasitized human red blood cells.

  • Treatment: When parasitemia reaches a predetermined level (e.g., 1-3%), the compound is administered orally.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

  • Outcome Assessment: The primary outcomes are the clearance of parasites from the blood and the prevention of recrudescence over a defined follow-up period (e.g., 60 days).

Mandatory Visualization

INE963_Discovery_Workflow Drug Discovery and Development Workflow for INE963 cluster_discovery Discovery cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Phenotypic HTS Phenotypic HTS Hit Identification Hit Identification Phenotypic HTS->Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization In Vitro Efficacy In Vitro Efficacy Lead Optimization->In Vitro Efficacy In Vivo Efficacy In Vivo Efficacy In Vitro Efficacy->In Vivo Efficacy ADME/Tox ADME/Tox In Vivo Efficacy->ADME/Tox Phase I Phase I ADME/Tox->Phase I Phase II Phase II Phase I->Phase II

Drug discovery and development workflow for INE963.

INE963_Target_ID_Workflow Experimental Workflow for Target Identification of INE963 Start Start In Vitro Resistance Selection In Vitro Resistance Selection Start->In Vitro Resistance Selection Whole Genome Sequencing Whole Genome Sequencing In Vitro Resistance Selection->Whole Genome Sequencing Identify Mutations Identify Mutations Whole Genome Sequencing->Identify Mutations Genetic Validation Genetic Validation Identify Mutations->Genetic Validation Gene Editing Biochemical Validation Biochemical Validation Identify Mutations->Biochemical Validation Recombinant Protein Target Confirmed Target Confirmed Genetic Validation->Target Confirmed Biochemical Validation->Target Confirmed

Workflow for identifying the molecular target of INE963.

MED6-189: A Dual-Action Kalihinol Analog

MED6-189 is a synthetic analog of the kalihinol family of isocyanoterpene natural products. It has emerged as a promising antimalarial candidate due to its potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.

Core Novelty

The key innovation of MED6-189 is its dual mechanism of action, which involves the disruption of two essential parasite pathways: the apicoplast and vesicular trafficking. This dual-targeting approach is believed to be a key factor in its high efficacy and its ability to overcome drug resistance.

Data Presentation

Table 4: In Vitro Efficacy of MED6-189 against P. falciparum

ParameterValueCell Line/StrainReference(s)
IC5017.23 nM (± 0.95)P. falciparum 3D7
Experimental Protocols

The dual mechanism of action of MED6-189 was elucidated through a multi-omics approach.

  • Transcriptional Analysis (RNA-seq): P. falciparum cultures were treated with MED6-189, and RNA was extracted at various time points to analyze changes in gene expression.

  • Cellular Localization: Fluorescence microscopy was used with transgenic parasite lines expressing fluorescently tagged proteins to observe the co-localization of MED6-189 with specific organelles, such as the apicoplast.

  • Drug-Drug Interaction Studies: The interaction of MED6-189 with other antimalarials with known mechanisms of action was assessed to identify synergistic or antagonistic effects, providing clues about its target pathway.

  • Genetic Analysis: P. falciparum mutants with reduced susceptibility to MED6-189 were generated and their genomes were sequenced to identify mutations in potential target genes, such as PfSec13, which is involved in vesicular trafficking.

Mandatory Visualization

MED6_189_MOA Dual Mechanism of Action of MED6-189 MED6-189 MED6-189 Apicoplast Apicoplast MED6-189->Apicoplast Targets Vesicular Trafficking Vesicular Trafficking MED6-189->Vesicular Trafficking Targets Lipid Biogenesis Inhibition Lipid Biogenesis Inhibition Apicoplast->Lipid Biogenesis Inhibition Disrupted Protein Transport Disrupted Protein Transport Vesicular Trafficking->Disrupted Protein Transport Parasite Death Parasite Death Lipid Biogenesis Inhibition->Parasite Death Disrupted Protein Transport->Parasite Death

Dual mechanism of action of MED6-189.

Novel Compounds Targeting Key Parasite Enzymes

Recent research has identified several novel compounds that target essential enzymes in P. falciparum, opening new avenues for antimalarial drug development.

PfPI4K Inhibitors (Imidazopyrazines)

Phosphatidylinositol 4-kinase (PI4K) is a crucial enzyme for the parasite's survival and has been identified as a promising drug target. A class of compounds known as imidazopyrazines has been shown to inhibit PfPI4K, demonstrating activity against multiple life stages of the parasite.

Table 5: In Vitro Efficacy of PfPI4K Inhibitors

CompoundIC50 (nM)Target Strain/EnzymeReference(s)
Imidazopyrazine (general class)27 - 70Multiple drug-resistant strains
KDU691220Gametocytes
UCT94323P. vivax PI4K (PvPI4K)
  • Enzyme Source: Recombinant PfPI4K is expressed and purified.

  • Assay Principle: The kinase activity is measured by quantifying the phosphorylation of the substrate phosphatidylinositol. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP or using a luminescence-based assay that measures ATP depletion.

  • Procedure: The recombinant enzyme is incubated with the substrate, ATP, and varying concentrations of the inhibitor.

  • Data Analysis: The amount of product formed (phosphorylated substrate) or ATP consumed is measured, and the IC50 value of the inhibitor is determined.

PfPI4K_Inhibition_Pathway Mechanism of Action of PfPI4K Inhibitors Imidazopyrazines Imidazopyrazines PfPI4K PfPI4K Imidazopyrazines->PfPI4K PI4P PI4P PfPI4K->PI4P Produces Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->PfPI4K Substrate Vesicle Trafficking Vesicle Trafficking PI4P->Vesicle Trafficking Parasite Development Parasite Development Vesicle Trafficking->Parasite Development

Mechanism of action of PfPI4K inhibitors.
PfAcAS Inhibitors

Acetyl-CoA synthetase (PfAcAS) has been identified as a druggable target in P. falciparum. Two compounds, MMV019721 and MMV084978, have been shown to inhibit this enzyme.

  • Target Identification: Resistant parasite lines were generated by exposing them to the compounds. Whole-genome sequencing of these resistant parasites revealed mutations in the PfAcAS gene.

  • Genetic Validation: Genome editing techniques were used to introduce the identified mutations into drug-sensitive parasites, confirming that these mutations were sufficient to confer resistance.

  • Biochemical Validation: Recombinant PfAcAS was expressed and purified. In vitro biochemical assays were then performed to demonstrate that the compounds directly inhibit the enzyme's activity.

PfAcAS_Inhibition_Pathway Mechanism of Action of PfAcAS Inhibitors MMV019721 MMV019721 PfAcAS PfAcAS MMV019721->PfAcAS MMV084978 MMV084978 MMV084978->PfAcAS Acetyl-CoA Acetyl-CoA PfAcAS->Acetyl-CoA Produces Acetate + CoA Acetate + CoA Acetate + CoA->PfAcAS Substrates Histone Acetylation Histone Acetylation Acetyl-CoA->Histone Acetylation Gene Regulation Gene Regulation Histone Acetylation->Gene Regulation Parasite Survival Parasite Survival Gene Regulation->Parasite Survival PfENR_Inhibition_Workflow Experimental Workflow for PfENR Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents PfENR, NADH, Crotonyl-CoA, Inhibitor Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Reagents->Pre-incubate Enzyme and Inhibitor Initiate Reaction Initiate Reaction Pre-incubate Enzyme and Inhibitor->Initiate Reaction Add Substrates Measure NADH Absorbance Measure NADH Absorbance Initiate Reaction->Measure NADH Absorbance at 340 nm Calculate IC50 Calculate IC50 Measure NADH Absorbance->Calculate IC50 End End Calculate IC50->End

References

A Technical Guide to the Development of Phenylalanine-Based Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of drug-resistant Plasmodium falciparum strains presents a formidable challenge to global health, necessitating the discovery and development of new antimalarials with novel mechanisms of action. Phenylalanine-based compounds have emerged as a highly promising class of therapeutics. These agents primarily act by inhibiting the parasite's cytosolic phenylalanyl-tRNA synthetase (PfcFRS), an enzyme essential for protein synthesis. This inhibition leads to the rapid death of the parasite across multiple life cycle stages, including the blood, liver, and transmission stages. This technical guide provides an in-depth overview of the core principles, key compound data, and detailed experimental protocols central to the development of these next-generation antimalarials.

Introduction: The Need for Novel Antimalarials

Malaria remains a leading cause of morbidity and mortality worldwide, with the efficacy of frontline artemisinin-based combination therapies (ACTs) increasingly threatened by parasite resistance. This evolving challenge underscores the urgent need for new drugs that are effective against resistant strains and act on novel biological targets. One such validated target is the parasite's protein synthesis machinery, specifically the aminoacyl-tRNA synthetases (aaRSs), which are essential for cell growth and viability.[1] The significant structural differences between parasite and human aaRSs allow for the development of highly selective inhibitors. Among these, inhibitors of phenylalanyl-tRNA synthetase (FRS) have shown exceptional promise, demonstrating the potential for single-dose cures in preclinical models.[1][2]

Core Mechanism: Targeting Parasite Phenylalanyl-tRNA Synthetase (PfcFRS)

The primary mechanism of action for the leading phenylalanine-based antimalarials, such as bicyclic azetidines, is the potent and selective inhibition of the cytosolic phenylalanyl-tRNA synthetase (PfcFRS).[3] This enzyme is responsible for the crucial first step in protein synthesis: attaching phenylalanine to its cognate transfer RNA (tRNAPhe).

The inhibition is competitive with L-phenylalanine, one of the three substrates required for the aminoacylation reaction.[4] The inhibitor binds to the active site on the α-subunit of the enzyme, occupying the L-Phe binding site and an adjacent auxiliary pocket. This binding event physically blocks the natural substrate from entering the active site, thereby preventing the formation of Phe-tRNAPhe. The halt in the supply of this essential building block stalls ribosomal protein synthesis, leading to a rapid cessation of cell growth and parasite death.

cluster_0 P. falciparum Cytosol Phe L-Phenylalanine (Substrate) PfcFRS PfcFRS Enzyme (Target) Phe->PfcFRS ATP ATP (Substrate) ATP->PfcFRS tRNA tRNA-Phe (Substrate) tRNA->PfcFRS Charged_tRNA Phe-tRNA-Phe (Charged tRNA) PfcFRS->Charged_tRNA Aminoacylation Drug Phenylalanine-based Inhibitor (e.g., BRD7929) Drug->PfcFRS Competitive Inhibition Ribosome Ribosome Charged_tRNA->Ribosome Protein Parasite Proteins Ribosome->Protein Protein Synthesis Death Parasite Death

Caption: Mechanism of PfcFRS inhibition by phenylalanine-based drugs.

Lead Compounds and In Vitro Activity

A leading class of PfcFRS inhibitors is the bicyclic azetidines. These compounds exhibit potent, multi-stage activity and high selectivity for the parasite enzyme over its human counterpart. The quantitative data for a representative lead compound, BRD7929, are summarized below.

CompoundTargetP. falciparum StrainAssay TypeEC50 / IC50Human cFRS IC50Selectivity Index (SI)Reference
BRD7929 PfcFRSDd2 (Resistant)Growth Inhibition5 nM>25,000 nM>5000
BRD7929 PfcFRS3D7 (Sensitive)Growth Inhibition9 nM>25,000 nM>2777
BRD7929 PfcFRS-Enzyme Inhibition23 nM>25,000 nM>1086
BRD3914 PfcFRSDd2 (Resistant)Growth Inhibition13 nMNot ReportedNot Reported
  • EC50 (Half maximal Effective Concentration): Concentration of a drug that gives half-maximal response.

  • IC50 (Half maximal Inhibitory Concentration): Concentration of an inhibitor where the response (or binding) is reduced by half.

  • Selectivity Index (SI): Ratio of cytotoxic concentration (or IC50 against human target) to antiplasmodial concentration (IC50/EC50). A higher SI indicates greater selectivity for the parasite.

Key Experimental Protocols

Standardized protocols are essential for the systematic evaluation of new antimalarial candidates. This section details the core methodologies for assessing efficacy, cytotoxicity, and target engagement.

5.1 General Antimalarial Drug Discovery Workflow

The development pipeline for a new antimalarial drug follows a multi-stage screening cascade, progressing from high-throughput in vitro screens to rigorous in vivo evaluation.

Caption: A typical workflow for antimalarial drug discovery.

5.2 In Vitro Antimalarial Efficacy Assay (SYBR Green I Method)

This assay is a simple, robust, and widely used fluorescence-based method to determine the 50% inhibitory concentration (IC50) of compounds against asexual blood-stage P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Methodology:

  • Preparation: Asynchronously growing P. falciparum cultures are diluted to 0.5% parasitemia and 2% hematocrit in complete RPMI-1640 medium.

  • Drug Plating: Test compounds are serially diluted in a 96-well plate. A positive control (e.g., Chloroquine) and a negative control (vehicle) are included.

  • Incubation: 200 µL of the parasite suspension is added to each well of the drug-plated 96-well plate. The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1-24 hours.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Fluorescence readings are converted to percentage of parasite growth inhibition relative to the drug-free control wells. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.

start Start: Parasite Culture plate_drugs 1. Prepare Drug Dilution Plate start->plate_drugs add_parasites 2. Add Parasite Suspension to Wells plate_drugs->add_parasites incubate 3. Incubate for 72h (37°C, Gas Mixture) add_parasites->incubate add_lysis 4. Add Lysis Buffer with SYBR Green I incubate->add_lysis read_plate 5. Read Fluorescence (485ex / 530em) add_lysis->read_plate analyze 6. Calculate IC50 from Dose-Response Curve read_plate->analyze end End: IC50 Value analyze->end

Caption: Workflow for the SYBR Green I in vitro antimalarial assay.

5.3 In Vitro Cytotoxicity Assay (MTT Method)

This colorimetric assay determines a compound's toxicity against a mammalian cell line (e.g., human liver hepatocellular carcinoma, HepG2) to assess its selectivity. It measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

  • Cell Seeding: HepG2 cells are seeded into a 96-well plate at a density of 1x10⁴ cells/well and incubated for 18-24 hours at 37°C with 5% CO₂ to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Cells are incubated for another 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.

  • Formazan Solubilization: The supernatant is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control wells. The 50% cytotoxic concentration (CC50) is determined from the resulting dose-response curve.

5.4 In Vivo Efficacy Assay (4-Day Suppressive Test)

The Peters' 4-day suppressive test is the standard primary in vivo assay to evaluate the efficacy of a potential antimalarial compound in a murine model.

Methodology:

  • Infection: Swiss albino mice (typically groups of 5) are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with red blood cells parasitized with Plasmodium berghei (e.g., 1x10⁷ infected RBCs).

  • Treatment: Treatment begins 2-4 hours post-infection. The test compound is administered once daily for four consecutive days (Days 0 to 3) via the desired route (e.g., oral gavage or subcutaneous injection). A vehicle control group and a positive control group (e.g., Chloroquine at 10 mg/kg) are included.

  • Parasitemia Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail vein of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Data Analysis: The average parasitemia of the treated groups is compared to the vehicle control group. The percentage of parasite growth suppression is calculated using the formula: % Suppression = [ (A - B) / A ] * 100, where A is the mean parasitemia in the control group and B is the mean parasitemia in the treated group. The ED50 (50% effective dose) can be determined by testing multiple dose levels.

5.5 Biochemical Target Engagement Assay (PfcFRS Inhibition)

Confirming that a compound inhibits the intended enzyme target is a critical step in development. For FRS inhibitors, this is typically done using an aminoacylation assay that measures the formation of the charged tRNA product. A common method detects the pyrophosphate (PPi) released during the first step of the reaction (amino acid activation).

Methodology:

  • Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing recombinant PfcFRS enzyme, L-phenylalanine, ATP, and a suitable buffer (e.g., Tris-HCl, MgCl₂, KCl).

  • Inhibitor Addition: The test compound is added at various concentrations to the reaction wells.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates.

  • PPi Detection: After a set incubation period, a detection reagent (e.g., a luciferase-based PPi detection kit) is added. This reagent enzymatically converts the generated PPi into a luminescent or fluorescent signal.

  • Signal Measurement: The signal is read using a plate reader.

  • Data Analysis: The signal intensity is proportional to enzyme activity. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

Phenylalanine-based antimalarials that target the parasite's phenylalanyl-tRNA synthetase represent a major advancement in the field. Lead compounds like the bicyclic azetidines demonstrate potent, multi-stage activity and a high degree of selectivity, attributes that are critical for the next generation of antimalarial therapies. Their novel mechanism of action makes them effective against current drug-resistant parasite strains.

Future research will focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to ensure they are suitable for clinical use, particularly the stringent requirements for single-dose cures. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to advance these promising compounds through the preclinical development pipeline, with the ultimate goal of delivering a new, effective, and accessible treatment to combat malaria.

References

(S)-ACT-451840: A Technical Overview of its Activity Against Asexual Blood Stages of Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical activity of (S)-ACT-451840, a potent antimalarial candidate, against the asexual blood stages of Plasmodium falciparum. The document summarizes key quantitative data, details experimental methodologies, and presents a visual representation of the in vitro drug screening workflow.

Core Compound Information

(S)-ACT-451840, chemically known as (S,E)-N-(4-(4-acetylpiperazin-1-yl)benzyl)-3-(4-(tert-butyl)phenyl)-N-(1-(4-(4-cyanobenzyl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl)acrylamide, is the S-enantiomer of the initial racemic compound.[1] The focus on the S-enantiomer was a strategic decision during lead optimization to avoid racemic mixtures.

In Vitro Activity against Plasmodium falciparum

(S)-ACT-451840 demonstrates potent, low nanomolar activity against both drug-sensitive and drug-resistant strains of P. falciparum.[2][3][4][5] Its efficacy is comparable to or exceeds that of established antimalarials like artesunate and chloroquine in in vitro assays. The compound is characterized by a rapid onset of action, affecting all asexual blood stages of the parasite, including rings, trophozoites, and schizonts.

Table 1: In Vitro Potency (IC₅₀) of (S)-ACT-451840 against Various P. falciparum Strains

Parasite StrainResistance ProfileMean IC₅₀ (nM)Standard Deviation (nM)
NF54Drug-Sensitive0.4± 0.0
K1Chloroquine-ResistantNot explicitly quantified in the provided results, but stated as active.-
Other Drug-Resistant IsolatesVariousAlmost equally active as against NF54-

Table 2: In Vitro Inhibitory Concentrations of (S)-ACT-451840 against P. falciparum NF54

ParameterMean Concentration (nM)Standard Deviation (nM)
IC₅₀0.4± 0.0
IC₉₀0.6± 0.0
IC₉₉1.2± 0.0

Ex Vivo Activity

The potent activity of (S)-ACT-451840 has also been confirmed in ex vivo assays against fresh clinical isolates of both P. falciparum and P. vivax, demonstrating its potential for broad antimalarial efficacy.

Table 3: Ex Vivo Potency (Median IC₅₀) of (S)-ACT-451840 against Clinical Isolates

Parasite SpeciesMedian IC₅₀ (nM)Range (nM)Number of Isolates (n)
P. falciparum2.50.9–9.027
P. vivax3.00.5–16.834

In Vivo Efficacy

In vivo studies in murine models infected with both human and rodent malaria parasites have underscored the significant therapeutic potential of orally administered (S)-ACT-451840.

Table 4: In Vivo Efficacy of (S)-ACT-451840 in Murine Malaria Models

Parasite SpeciesMouse ModelParameterValue95% Confidence Interval
P. falciparumNot specifiedED₉₀ (mg/kg)3.73.3–4.9 mg/kg
P. bergheiNot specifiedED₉₀ (mg/kg)1311–16 mg/kg

Mechanism of Action

The precise molecular target and signaling pathway of (S)-ACT-451840 remain novel and are not yet fully elucidated. It is known to act rapidly on all asexual blood stages, a characteristic it shares with artemisinin derivatives. However, its mechanism is distinct from that of artemisinins and other existing antimalarials.

Experimental Protocols

In Vitro [³H]-Hypoxanthine Incorporation Assay

This assay is a standard method for determining the antiplasmodial activity of compounds against P. falciparum in vitro.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human red blood cells (RBCs) in a complete medium.

  • Drug Preparation: The test compound, (S)-ACT-451840, is serially diluted to the desired concentrations.

  • Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit. The parasite suspension is then added to 96-well plates containing the pre-diluted compound.

  • Incubation: The plates are incubated for 48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Parasite Culture Parasite Culture Assay Plating Assay Plating Parasite Culture->Assay Plating Compound Dilution Compound Dilution Compound Dilution->Assay Plating Incubation_48h 48h Incubation Assay Plating->Incubation_48h Radiolabeling [3H]-Hypoxanthine Addition Incubation_48h->Radiolabeling Incubation_24h 24h Incubation Radiolabeling->Incubation_24h Harvesting Harvesting Incubation_24h->Harvesting Scintillation Counting Scintillation Counting Harvesting->Scintillation Counting IC50 Calculation IC50 Determination Scintillation Counting->IC50 Calculation

Caption: In Vitro [³H]-Hypoxanthine Incorporation Assay Workflow.

In Vivo Efficacy Study in Murine Models

These studies are crucial for evaluating the therapeutic efficacy of a compound in a living organism.

  • Animal Model: Immunodeficient mice (e.g., SCID) are engrafted with human RBCs to support the growth of P. falciparum, or standard mouse strains are used for P. berghei infection.

  • Infection: Mice are infected with a standardized inoculum of parasites.

  • Drug Administration: (S)-ACT-451840 is formulated in a suitable vehicle and administered orally to the infected mice, typically once daily for a set number of days.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

  • Data Analysis: The effective dose that reduces parasitemia by 90% (ED₉₀) is determined by comparing the parasitemia in treated groups to that in a vehicle-treated control group.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal Model Selection of Mouse Model Infection Parasite Inoculation Animal Model->Infection Drug Admin Oral Administration of (S)-ACT-451840 Infection->Drug Admin Monitoring Daily Parasitemia Monitoring Drug Admin->Monitoring Monitoring->Drug Admin Data Collection Blood Smear Analysis Monitoring->Data Collection ED90 Calc ED90 Calculation Data Collection->ED90 Calc

References

Investigating the Gametocytocidal Effects of ACT-451840: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to frontline antimalarial drugs necessitates the development of novel therapeutic agents that not only target the asexual blood stages of Plasmodium falciparum but also the sexual stages, known as gametocytes, which are responsible for transmission to mosquitoes. ACT-451840, a piperazine-containing compound, has emerged as a promising candidate with potent activity against both asexual and sexual stages of the parasite.[1][2] This technical guide provides an in-depth overview of the gametocytocidal effects of ACT-451840, compiling key quantitative data, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

Data Presentation: In Vitro and Ex Vivo Activity of ACT-451840

The following tables summarize the key quantitative data on the efficacy of ACT-451840 against various stages of P. falciparum.

Parameter Strain IC50 Value Standard Deviation/Range Reference
Asexual Stage InhibitionNF540.4 nM± 0.0 nM[2][3]
Male Gamete Formation InhibitionNF545.89 nM± 1.80 nM[1]
Female Gamete FormationNF54No activity observed up to 20 µM

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

Assay Parameter IC50 Value Range Reference
Standard Membrane Feeding Assay (SMFA)Oocyst Development Inhibition30 nM23–39 nM

Table 2: Transmission-Blocking Activity of ACT-451840

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.

In Vitro Asexual Stage Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • [³H]-hypoxanthine

  • Test compound (ACT-451840) and control drugs

  • 96-well microplates

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of ACT-451840 and control drugs.

  • In a 96-well plate, add 50 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Add 50 µL of the drug dilutions to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.

  • Incubate for an additional 24 hours.

  • Harvest the cells onto a glass-fiber filter and measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Male Gamete Formation Inhibition Assay (Exflagellation Assay)

This assay assesses the ability of a compound to inhibit the formation of male gametes from mature male gametocytes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Ookinete medium (RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 2 g/L sodium bicarbonate, 100 µM xanthurenic acid, and 10% A+ human serum)

  • Test compound (ACT-451840)

  • Microscope with video recording capabilities

Procedure:

  • Incubate mature gametocyte cultures with various concentrations of ACT-451840 for 24-48 hours.

  • To induce exflagellation, centrifuge 200 µL of the treated culture, discard the supernatant, and resuspend the pellet in 5 µL of ookinete medium.

  • Transfer the suspension to a microscope slide.

  • Observe and record exflagellation centers (clusters of motile male gametes) for 20 minutes using a microscope.

  • Quantify the number of exflagellation centers per field of view.

  • Calculate the percentage of inhibition relative to a vehicle-treated control.

Female Gametocyte Viability Assay (Pfs25 Expression)

This assay evaluates the viability of female gametocytes by detecting the expression of the female gamete surface protein, Pfs25, after drug treatment.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Test compound (ACT-451840)

  • Antibody against Pfs25 conjugated to a fluorescent dye (e.g., Cy3)

  • Fluorescence microscope

Procedure:

  • Incubate mature gametocyte cultures with various concentrations of ACT-451840 for 24 hours.

  • Induce gametogenesis by decreasing the temperature and adding xanthurenic acid.

  • Add the fluorescently labeled anti-Pfs25 antibody to the culture.

  • Incubate for 1 hour to allow antibody binding.

  • Wash the cells to remove unbound antibody.

  • Observe and quantify the percentage of fluorescently labeled female gametes using a fluorescence microscope.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the transmission-blocking potential of a compound by measuring its effect on oocyst development in mosquitoes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Test compound (ACT-451840)

  • Anopheles mosquitoes (e.g., Anopheles stephensi)

  • Membrane feeding apparatus with a water-jacketed glass feeder

  • Human serum and red blood cells

  • Mercurochrome solution

Procedure:

  • Prepare a blood meal containing mature gametocytes, human serum, and red blood cells.

  • Add serial dilutions of ACT-451840 to the blood meal mixtures.

  • Starve mosquitoes for at least 5 hours prior to feeding.

  • Allow mosquitoes to feed on the blood meal through an artificial membrane for 15-20 minutes. The feeder is maintained at 37°C.

  • Separate the fed mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.

  • Dissect the midguts of the mosquitoes in a drop of mercurochrome solution.

  • Count the number of oocysts per midgut under a microscope.

  • Calculate the percentage of inhibition in oocyst prevalence and intensity compared to a control group fed with untreated blood.

Visualizations

Experimental Workflows

Experimental_Workflow_Gametocytocidal_Assays cluster_invitro In Vitro Gametocytocidal Assays cluster_male Male Gamete Formation Assay cluster_female Female Gametocyte Viability Assay start Mature P. falciparum Gametocyte Culture (Stage V) incubation Incubate with ACT-451840 (24-48 hours) start->incubation induce_male Induce Exflagellation (Xanthurenic Acid, Temp Drop) incubation->induce_male induce_female Induce Gametogenesis incubation->induce_female observe_male Microscopy: Quantify Exflagellation Centers induce_male->observe_male result_male IC50 for Male Gamete Formation Inhibition observe_male->result_male stain_female Stain with Anti-Pfs25 Antibody induce_female->stain_female observe_female Fluorescence Microscopy: Quantify Pfs25 Expression stain_female->observe_female result_female Assess Female Gametocyte Viability observe_female->result_female

Caption: Workflow for in vitro gametocytocidal assays of ACT-451840.

Transmission_Blocking_Assay_Workflow cluster_smfa Standard Membrane Feeding Assay (SMFA) start Mature P. falciparum Gametocyte Culture (Stage V) prepare_meal Prepare Infectious Blood Meal + ACT-451840 start->prepare_meal mosquito_feed Mosquito Feeding (Anopheles sp.) prepare_meal->mosquito_feed incubation Maintain Fed Mosquitoes (7-10 days) mosquito_feed->incubation dissection Dissect Mosquito Midguts incubation->dissection staining Stain with Mercurochrome dissection->staining counting Microscopy: Count Oocysts staining->counting result IC50 for Oocyst Development Inhibition counting->result

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Signaling Pathways

The precise molecular target and signaling pathway of ACT-451840 in P. falciparum gametocytes have not yet been fully elucidated. Resistance studies in asexual stages suggest an interaction with the P. falciparum multidrug resistance protein 1 (PfMDR1). However, the downstream effects in gametocytes are unknown. The following diagram illustrates the general process of gametocytogenesis and gamete formation, highlighting the stages where ACT-451840 has demonstrated an inhibitory effect.

Gametocytogenesis_and_Inhibition cluster_host Human Host cluster_mosquito Mosquito Midgut cluster_inhibition ACT-451840 Inhibition asexual Asexual Erythrocytic Cycle commitment Commitment to Sexual Development asexual->commitment gametocytogenesis Gametocytogenesis (Stages I-IV) commitment->gametocytogenesis mature_gametocytes Mature Gametocytes (Stage V in circulation) gametocytogenesis->mature_gametocytes uptake Gametocyte Uptake mature_gametocytes->uptake activation Gametocyte Activation (Xanthurenic Acid, Temp Drop) uptake->activation male_gamete Male Gamete Formation (Exflagellation) activation->male_gamete female_gamete Female Gamete Formation activation->female_gamete fertilization Fertilization male_gamete->fertilization female_gamete->fertilization zygote Zygote fertilization->zygote ookinete Ookinete zygote->ookinete oocyst Oocyst Development ookinete->oocyst inhibit_male Inhibits inhibit_male->male_gamete inhibit_oocyst Inhibits inhibit_oocyst->oocyst

Caption: Gametocytogenesis and points of inhibition by ACT-451840.

Conclusion

ACT-451840 demonstrates potent gametocytocidal activity, particularly against male gamete formation, and significantly inhibits oocyst development in mosquitoes. This dual activity against both asexual and sexual stages of P. falciparum makes it a strong candidate for further development as a transmission-blocking antimalarial. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers working on the preclinical and clinical evaluation of ACT-451840 and other novel antimalarial compounds. Future research should focus on elucidating the specific molecular mechanism of action of ACT-451840 in gametocytes to aid in the development of next-generation transmission-blocking strategies.

References

A Technical Guide to the Preclinical Characterization of Novel Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential stages and methodologies involved in the preclinical characterization of novel antimalarial drug candidates. The emergence and spread of drug-resistant Plasmodium parasites necessitate the continuous development of new therapeutic agents with novel mechanisms of action.[1][2] A rigorous preclinical evaluation is critical to identify promising compounds with the potential for clinical success, ensuring they are potent, safe, and possess favorable pharmacokinetic properties.[3][4]

In Vitro and Ex Vivo Characterization

The initial phase of characterization focuses on assessing a compound's intrinsic activity against the parasite, elucidating its mechanism of action, and evaluating its potential for resistance.

Antiplasmodial Activity Profiling

A primary goal is to determine the compound's potency against various life cycle stages of the most virulent human malaria parasite, Plasmodium falciparum.[5] This includes activity against:

  • Asexual Blood Stages: The stage responsible for clinical symptoms of malaria.

  • Gametocytes: The sexual stages responsible for transmission from human to mosquito.

  • Liver Stages (Exo-erythrocytic Forms): The initial, clinically silent stage of infection in the liver.

Activity is also assessed against a panel of drug-sensitive and drug-resistant parasite strains to identify cross-resistance patterns early in the discovery process.

Table 1: Representative In Vitro Antiplasmodial Activity Data

CompoundTarget StageP. falciparum StrainIC₅₀ (nM) [a]Resistance Index (RI) [b]
MMV693183 Asexual Blood StageNF54 (Sensitive)3.5-
Asexual Blood StageK1 (Multidrug-Resistant)4.21.2
Gametocyte (Stage V)NF5415-
Chloroquine Asexual Blood Stage3D7 (Sensitive)~20-
Asexual Blood StageDd2 (Resistant)~25012.5
Artemisinin Asexual Blood Stage3D7 (Sensitive)~5-
Asexual Blood StageK13 Mutant (Resistant)~153.0

[a] IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of parasite growth or viability. [b] Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of sensitive strain.

Mechanism of Action (MoA) and Target Identification

Understanding how a compound kills the parasite is crucial for its development. Key approaches include:

  • In Vitro Resistance Selection and Whole-Genome Analysis: Parasites are cultured under increasing drug pressure to select for resistant mutants. Sequencing the genomes of these mutants can identify genetic changes in the drug's target or resistance pathways.

  • Thermal Proteome Profiling (TPP): This method identifies protein targets by measuring changes in protein thermal stability upon compound binding.

  • Metabolomic Profiling: Measures changes in the parasite's metabolite levels after drug treatment to identify disrupted metabolic pathways.

  • Time-of-Death Assays: Determines the specific point in the parasite's intra-erythrocytic life cycle at which the drug exerts its primary effect.

Resistance Profiling

The potential for resistance development is a critical liability. Preclinical assessment involves:

  • Screening against known resistant strains: Testing compounds against parasite lines with known resistance markers (e.g., mutations in pfcrt, pfmdr1, kelch13) provides initial insights into potential cross-resistance.

  • Frequency of Resistance Selection: Quantifying how quickly resistance emerges in vitro helps to rank compounds. A low frequency of resistance is a highly desirable attribute.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy in a whole-organism system.

Rodent Malaria Models

The most common starting point is the use of rodent malaria parasites, such as Plasmodium berghei, in mice. The standard assay is the 4-day suppressive test ("Peters test"), which assesses the compound's ability to reduce parasite growth over a four-day treatment period.

Humanized Mouse Models

To test compounds directly against P. falciparum, immunodeficient mice engrafted with human red blood cells are used. These models provide a more clinically relevant assessment of efficacy.

Table 2: Representative In Vivo Efficacy Data (P. berghei Mouse Model)

CompoundDosing RouteDose (mg/kg, daily for 4 days)Parasitemia Reduction (%)ED₅₀ (mg/kg) [c]ED₉₀ (mg/kg) [d]
Compound X Oral (PO)2599.55.215.1
Subcutaneous (SC)1098.21.86.5
Chloroquine Oral (PO)5>99~1.5~4.0

[c] ED₅₀ (Effective dose, 50%) is the dose required to suppress parasitemia by 50% relative to an untreated control. [d] ED₉₀ (Effective dose, 90%) is the dose required to suppress parasitemia by 90% relative to an untreated control.

ADME and Pharmacokinetic Profiling

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties determine its exposure and half-life in the body, which are critical for effective treatment. Early in vitro ADME assessment helps to filter out compounds with poor drug-like properties.

Table 3: Representative In Vitro ADME & Physicochemical Properties

ParameterAssayCompound YDesired Outcome
Solubility Aqueous Solubility (pH 7.4)75 µM> 10 µM
Permeability Caco-2 A→B15 x 10⁻⁶ cm/s> 5 x 10⁻⁶ cm/s
Metabolic Stability Human Liver Microsomes (t½)45 min> 30 min
Plasma Protein Binding Human Plasma92% bound< 99% bound
CYP Inhibition CYP3A4 IC₅₀> 20 µM> 10 µM

Pharmacokinetic (PK) studies, typically in mice, measure how the drug concentration changes in the blood over time after administration. These data are essential for correlating drug exposure with efficacy and for predicting human dosage regimens.

Mandatory Visualizations

Preclinical_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_vivo In Vivo HTS High-Throughput Screening (HTS) Hit_Val Hit Validation & Potency HTS->Hit_Val ADME In Vitro ADME & Properties Hit_Val->ADME MoA Mechanism of Action (MoA) ADME->MoA Lead_Opt Lead Optimization ADME->Lead_Opt Resistance Resistance Profiling MoA->Resistance MoA->Lead_Opt Resistance->Lead_Opt Resistance->Lead_Opt PK Pharmacokinetics (PK) Efficacy Efficacy Models (e.g., P. berghei) PK->Efficacy PK->Lead_Opt Tox Early Toxicology Efficacy->Tox Efficacy->Lead_Opt Candidate Preclinical Candidate Tox->Candidate Lead_Opt->PK

Caption: High-level workflow for preclinical antimalarial drug discovery.

In_Vitro_Cascade Primary_Screen Primary Screen (e.g., 3D7, asexual stage) Dose_Response Dose-Response (IC₅₀) vs. Sensitive Strain Primary_Screen->Dose_Response Cytotoxicity Mammalian Cell Cytotoxicity (Selectivity) Dose_Response->Cytotoxicity Resistant_Screen Resistant Strain Screen (e.g., Dd2, K1) Cytotoxicity->Resistant_Screen Lifecycle_Screen Lifecycle Stage Screen (Gametocytes, Liver Stages) Resistant_Screen->Lifecycle_Screen ADME_Screen Tier 1 In Vitro ADME (Solubility, Microsomal Stability) Lifecycle_Screen->ADME_Screen Advance Advance to In Vivo ADME_Screen->Advance

Caption: A typical in vitro screening cascade for hit-to-lead progression.

Four_Day_Test Day0 Day 0 (D0) Infect mice with ~1x10⁷ P. berghei iRBCs Dosing Days 0-3 (D0-D3) Administer compound (PO, SC, or IP) once daily for 4 days Day0->Dosing Day4 Day 4 (D4) Collect blood smear from tail vein Dosing->Day4 Analysis Analysis Stain with Giemsa Determine % Parasitemia Calculate % Suppression Day4->Analysis

Caption: Workflow for the 4-day suppressive in vivo efficacy test.

Experimental Protocols

Protocol 1: In Vitro Asexual Blood Stage Activity Assay (SYBR Green I-Based)

This protocol determines the IC₅₀ of a compound against the asexual erythrocytic stages of P. falciparum.

1. Materials:

  • Complete parasite culture medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, Albumax II).

  • Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit.

  • Test compounds serially diluted in DMSO and then culture medium.

  • 96-well black, clear-bottom microplates.

  • Lysis buffer with SYBR Green I dye (2X concentration).

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm).

2. Methodology:

  • Add 100 µL of complete medium to all wells of a 96-well plate. Add 100 µL of the highest drug concentration to the first column and perform a 2-fold serial dilution across the plate.

  • Add 100 µL of the parasite culture to each well. Include "no drug" (parasite only) and "no parasite" (uninfected RBCs) controls.

  • Place the plate in a modular incubation chamber, gas with 5% CO₂, 5% O₂, 90% N₂, and incubate at 37°C for 72 hours.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each concentration relative to the "no drug" control and determine the IC₅₀ value using a non-linear regression model (e.g., four-parameter logistic curve).

Protocol 2: In Vivo 4-Day Suppressive Test

This protocol assesses the in vivo efficacy of a test compound in a murine malaria model.

1. Materials:

  • Female NMRI mice (18-20 g).

  • Plasmodium berghei ANKA strain.

  • Test compound formulated in an appropriate vehicle (e.g., 7% Tween-80, 3% ethanol in water).

  • Dosing syringes and gavage needles (for oral administration).

  • Microscope slides and Giemsa stain.

2. Methodology:

  • Infection (Day 0): Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells (iRBCs).

  • Treatment (Day 0 to Day 3): Two hours post-infection, administer the first dose of the test compound. Continue dosing once daily for a total of four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine) must be included.

  • Monitoring (Day 4): On Day 4, prepare thin blood smears from a tail snip of each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of iRBCs by light microscopy (count at least 1,000 total RBCs).

  • Data Analysis: Calculate the average parasitemia for each group. The percent suppression is calculated as: 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group) x 100].

  • ED₅₀ and ED₉₀ values are determined by plotting percent suppression against the log of the dose.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol evaluates the rate at which a compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance.

1. Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (NRS).

  • Phosphate buffer (pH 7.4).

  • Test compound (1 µM final concentration).

  • Positive control compound with known metabolism (e.g., Verapamil).

  • Acetonitrile with an internal standard for protein precipitation.

  • LC-MS/MS system for analysis.

2. Methodology:

  • Prepare a master mix of the test compound in phosphate buffer.

  • Pre-warm HLM and the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding the pre-warmed NRS. A parallel reaction without NRS serves as a negative control.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

References

The Spectrum of Activity of ACT-451840 Against Plasmodium vivax: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACT-451840 is a promising antimalarial candidate from a novel chemical class with potent activity against multiple species of Plasmodium, including the challenging pathogen Plasmodium vivax. This document provides a comprehensive technical overview of the spectrum of activity of ACT-451840, with a specific focus on its efficacy against P. vivax. It includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies for key assays, and visual representations of experimental workflows and the compound's activity profile. This guide is intended to serve as a resource for researchers and drug development professionals engaged in the field of antimalarial discovery and development.

Introduction

The emergence and spread of drug resistance in Plasmodium species, particularly P. falciparum and, increasingly, P. vivax, pose a significant threat to global malaria control and elimination efforts. There is an urgent need for novel antimalarial agents with new mechanisms of action. ACT-451840, a piperazine-containing compound, has emerged as a lead candidate due to its potent and rapid activity against multiple life cycle stages of the malaria parasite.[1][2] This technical guide synthesizes the available preclinical data on the spectrum of activity of ACT-451840, with a particular emphasis on its performance against clinical isolates of P. vivax.

Quantitative Spectrum of Activity

The antiparasitic activity of ACT-451840 has been evaluated against various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro, ex vivo, and in vivo studies.

Table 1: In Vitro and Ex Vivo Activity of ACT-451840 against Asexual Blood Stages of Plasmodium spp.
Plasmodium SpeciesStrain/IsolatesAssay TypePotency MetricValueReference
P. vivax Clinical Isolates (n=34) from Papua, Indonesia Ex vivo Median IC50 3.0 nM (Range: 0.5–16.8 nM) [3]
P. falciparumNF54 (drug-sensitive)In vitroMean IC50 (± SD)0.4 (± 0.0) nM[3]
P. falciparumClinical Isolates (n=27) from Papua, IndonesiaEx vivoMedian IC502.5 nM (Range: 0.9–9.0 nM)[3]
P. berghei-In vitro/Ex vivoIC5013.5 nM
Table 2: In Vivo Efficacy of ACT-451840 in Murine Malaria Models
Plasmodium SpeciesMouse ModelEfficacy MetricValue (95% Confidence Interval)Reference
P. falciparum-ED903.7 mg/kg (3.3–4.9 mg/kg)
P. berghei-ED9013 mg/kg (11–16 mg/kg)
Table 3: Activity of ACT-451840 against Sexual Stages of P. falciparum
Activity AssessedPotency MetricValue (± SD)Reference
Prevention of male gamete formationIC505.89 (± 1.80) nM
Blockade of oocyst development in mosquitoesIC5030 nM (Range: 23–39 nM)

Experimental Protocols

Ex Vivo Drug Susceptibility Testing of P. vivax Clinical Isolates (Schizont Maturation Test)

The determination of the IC50 of ACT-451840 against P. vivax clinical isolates was performed using a modified Schizont Maturation Test (SMT). This ex vivo assay assesses the ability of the parasite to mature from the ring stage to the schizont stage in the presence of the drug.

Methodology:

  • Blood Sample Collection: Venous blood is collected from patients with acute, uncomplicated P. vivax malaria.

  • Leukocyte Depletion: White blood cells are removed from the blood sample, typically by filtration through a CF11 cellulose column, to prevent interference with the assay.

  • Preparation of Parasite Suspension: The infected red blood cells (iRBCs) are washed and resuspended in a suitable culture medium (e.g., McCoy's 5A medium supplemented with human serum). The hematocrit is adjusted to a final concentration (e.g., 2%).

  • Drug Plate Preparation: ACT-451840 is serially diluted in the culture medium and dispensed into a 96-well microtiter plate. A drug-free control well is included.

  • Incubation: The parasite suspension is added to each well of the pre-dosed plate. The plate is then incubated at 37°C in a candle jar or a controlled gas environment for a duration sufficient for schizont maturation (typically 35-42 hours).

  • Assay Termination and Reading: After incubation, thin blood smears are prepared from each well, stained with Giemsa, and examined microscopically. The number of schizonts per 200 asexual parasites is counted.

  • Data Analysis: The schizont count is plotted against the drug concentration. The 50% inhibitory concentration (IC50), the concentration at which a 50% reduction in schizont maturation is observed compared to the drug-free control, is determined by non-linear regression analysis.

In Vitro Drug Susceptibility Testing of P. falciparum ([3H]-Hypoxanthine Incorporation Assay)

The in vitro activity of ACT-451840 against laboratory-adapted strains of P. falciparum is commonly assessed using the [3H]-hypoxanthine incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.

Methodology:

  • Parasite Culture: A synchronous culture of P. falciparum (typically at the ring stage) is maintained in human erythrocytes in a complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX or human serum).

  • Drug Plate Preparation: Serial dilutions of ACT-451840 are prepared in the culture medium and added to a 96-well microtiter plate.

  • Incubation with Drug: The parasite culture is diluted to a defined parasitemia and hematocrit and added to the drug plate. The plate is incubated for a specified period (e.g., 24-48 hours) under controlled atmospheric conditions (low O2, high CO2).

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plate is incubated for a further period (e.g., 24 hours) to allow for incorporation into the parasite's nucleic acids.

  • Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC50 value is calculated using a suitable regression model.

Visualizations

Mechanism of Action and Signaling Pathways

The precise mechanism of action of ACT-451840 has not yet been fully elucidated and is described as novel. As such, a detailed signaling pathway diagram cannot be provided at this time.

Experimental and Logical Relationship Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis start Start: P. vivax Patient Blood Sample leukocyte_depletion Leukocyte Depletion (CF11 Column) start->leukocyte_depletion end_node End: IC50 Determination wash_resuspend Wash & Resuspend iRBCs in McCoy's 5A Medium leukocyte_depletion->wash_resuspend add_parasites Add Parasite Suspension to Drug Plate wash_resuspend->add_parasites drug_plate Prepare Serial Dilutions of ACT-451840 in 96-well Plate drug_plate->add_parasites incubation Incubate for 35-42h at 37°C add_parasites->incubation smear_stain Prepare & Giemsa-stain Thin Blood Smears incubation->smear_stain microscopy Microscopic Quantification of Schizonts smear_stain->microscopy data_plot Plot Schizont Count vs. Drug Concentration microscopy->data_plot regression Non-linear Regression Analysis data_plot->regression regression->end_node

Figure 1. Experimental workflow for ex vivo drug susceptibility testing of ACT-451840 against P. vivax.

activity_spectrum cluster_species Plasmodium Species cluster_stages Parasite Life Cycle Stages act451840 ACT-451840 Spectrum of Activity p_vivax P. vivax act451840->p_vivax  Active p_falciparum P. falciparum act451840->p_falciparum  Highly Active p_berghei P. berghei (murine model) act451840->p_berghei  Active asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) p_vivax->asexual  Activity Confirmed  (IC50 = 3.0 nM) p_falciparum->asexual  Potent Activity  (IC50 = 0.4 nM) sexual Sexual Stages (Gametocytes) p_falciparum->sexual  Inhibits Male Gamete Formation  (IC50 = 5.89 nM) transmission Transmission Stages (Oocysts in Mosquito) p_falciparum->transmission  Blocks Oocyst Development  (IC50 = 30 nM) p_berghei->asexual  In vivo Efficacy  (ED90 = 13 mg/kg)

Figure 2. Logical relationship of ACT-451840's activity across Plasmodium species and life cycle stages.

Conclusion

ACT-451840 demonstrates potent activity against the asexual blood stages of Plasmodium vivax, with a median IC50 of 3.0 nM against clinical isolates. This level of potency is comparable to its activity against multidrug-resistant P. falciparum. Furthermore, the compound's efficacy in in vivo models and its activity against the sexual and transmission stages of P. falciparum underscore its potential as a versatile new antimalarial agent. The data presented in this technical guide support the continued development of ACT-451840 as a potential component of future antimalarial combination therapies for the treatment of both P. falciparum and P. vivax malaria. The novel mechanism of action of ACT-451840 makes it a particularly valuable candidate in the face of growing resistance to existing drugs. Further clinical evaluation is warranted to fully establish its therapeutic potential.

References

Unraveling the Novel Mode of Action of ACT-451840: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel therapeutics with new mechanisms of action. ACT-451840 is a promising antimalarial candidate that has demonstrated potent activity against multiple life cycle stages of both drug-sensitive and drug-resistant strains of Plasmodium falciparum and Plasmodium vivax.[1][2][3] The novelty of ACT-451840 lies in its distinct mode of action, which differs from currently available antimalarial drugs, including artemisinin derivatives.[4][5] This technical guide provides an in-depth overview of the data and experimental approaches that have elucidated the unique pharmacological profile of ACT-451840.

Quantitative Efficacy Data

The antiparasitic activity of ACT-451840 has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, demonstrating the compound's potency against various parasite forms and in different experimental models.

In Vitro Activity against P. falciparum Asexual Blood Stages
StrainSensitivity ProfileIC50 (nM)Reference CompoundIC50 (nM)
NF54Drug-Sensitive0.4 ± 0.0Artesunate3.7 ± 0.5
K1Chloroquine-Resistant0.3Chloroquine11 ± 2.1
VariousDrug-Resistant Panel< 10Pyrimethamine18 ± 0.8

Data presented as mean ± standard deviation where available.

Activity against Sexual Stages and Transmission
AssayParameterIC50 (nM)
Male Gamete Formation (Exflagellation)Inhibition of exflagellation5.89 ± 1.80
Oocyst Development in MosquitoesInhibition of oocyst density30 (range: 23-39)
Oocyst Prevalence in MosquitoesInhibition of oocyst prevalence104

Data from in vitro and ex vivo assays.

In Vivo Efficacy in Murine Models
Murine ModelPlasmodium SpeciesEfficacy MetricDose (mg/kg)
Humanized SCID MouseP. falciparumED903.7 (95% CI: 3.3-4.9)
Standard Mouse ModelP. bergheiED9013 (95% CI: 11-16)
Standard Mouse ModelP. bergheiCurative Dose (3 days)300

ED90 represents the dose required to achieve 90% parasite clearance.

Elucidating the Novel Mode of Action: Experimental Workflow

The novelty of ACT-451840's mode of action was established through a phenotypic drug discovery approach. The exact molecular target of ACT-451840 is yet to be fully elucidated; however, its unique activity profile across the parasite's life cycle distinguishes it from existing antimalarials. The following diagram illustrates the logical workflow employed to characterize its novel mechanism.

G Workflow for Characterizing the Novel Mode of Action of ACT-451840 cluster_discovery Phenotypic Discovery cluster_novelty Determination of Novelty phenotypic_screen Phenotypic Screen (Whole-cell assay) hit_series Identification of Phenylalanine-based Hit Series phenotypic_screen->hit_series optimization Lead Optimization (SAR, DMPK) hit_series->optimization candidate Selection of ACT-451840 optimization->candidate in_vitro_asexual In Vitro Activity (Asexual Stages) candidate->in_vitro_asexual in_vitro_sexual In Vitro Activity (Sexual Stages) candidate->in_vitro_sexual in_vivo_efficacy In Vivo Efficacy (Murine Models) candidate->in_vivo_efficacy stage_specificity Stage-Specificity Assays in_vitro_asexual->stage_specificity rate_of_kill Rate of Kill Assays in_vitro_asexual->rate_of_kill resistance_studies Cross-Resistance Studies in_vitro_asexual->resistance_studies novel_moa Novel Mode of Action in_vitro_sexual->novel_moa stage_specificity->novel_moa rate_of_kill->novel_moa resistance_studies->novel_moa

Caption: Workflow for characterizing the novel mode of action of ACT-451840.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide summaries of the core experimental protocols used to characterize ACT-451840.

In Vitro Asexual Stage Activity: [³H]-Hypoxanthine Incorporation Assay

This assay is the gold standard for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against the asexual blood stages of P. falciparum.

Principle: The assay measures the parasite's ability to incorporate radiolabeled hypoxanthine, a precursor for nucleic acid synthesis. Inhibition of parasite growth leads to a reduction in [³H]-hypoxanthine incorporation.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Dilution: ACT-451840 is serially diluted in culture medium and added to 96- or 384-well plates.

  • Incubation: Parasite culture is added to the drug-containing plates and incubated for 24-48 hours under standard gas conditions (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

G Workflow for [3H]-Hypoxanthine Incorporation Assay start Start drug_prep Prepare serial dilutions of ACT-451840 start->drug_prep parasite_culture Culture P. falciparum (asexual stages) start->parasite_culture plate_setup Add drug dilutions and parasite culture to plate drug_prep->plate_setup parasite_culture->plate_setup incubation1 Incubate for 24-48h plate_setup->incubation1 add_hypoxanthine Add [3H]-hypoxanthine incubation1->add_hypoxanthine incubation2 Incubate for 24h add_hypoxanthine->incubation2 harvest Harvest cells incubation2->harvest measure Measure radioactivity harvest->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the [³H]-Hypoxanthine Incorporation Assay.

Transmission-Blocking Activity: Male Gamete Formation (Exflagellation) Assay

This assay assesses the effect of a compound on the viability and function of male gametocytes, a critical step in parasite transmission to the mosquito vector.

Principle: Mature male gametocytes, upon stimulation (a drop in temperature and increase in pH), undergo exflagellation, releasing motile male gametes. The number of exflagellation centers is quantified.

Methodology:

  • Gametocyte Culture: P. falciparum gametocytes are cultured to maturity (Stage V).

  • Compound Incubation: Mature gametocyte cultures are incubated with various concentrations of ACT-451840.

  • Stimulation of Exflagellation: The culture is stimulated to induce exflagellation, typically by a decrease in temperature.

  • Quantification: The number of exflagellation centers is counted under a microscope.

  • Data Analysis: The IC50 for the inhibition of exflagellation is determined.

In Vivo Efficacy in a Humanized Mouse Model

This model provides a more clinically relevant assessment of a compound's efficacy against the human parasite P. falciparum.

Principle: Immunodeficient mice are engrafted with human erythrocytes, allowing for the propagation of P. falciparum blood stages. The reduction in parasitemia following drug treatment is measured.

Methodology:

  • Mouse Model: NOD-scid IL2Rγnull mice are engrafted with human red blood cells.

  • Infection: The humanized mice are infected with P. falciparum.

  • Drug Administration: ACT-451840 is administered orally at various doses.

  • Monitoring Parasitemia: Blood smears are taken at regular intervals to determine the percentage of infected erythrocytes.

  • Data Analysis: The effective dose required to reduce parasitemia by 90% (ED90) is calculated.

G Workflow for In Vivo Efficacy in a Humanized Mouse Model start Start engraft Engraft immunodeficient mice with human erythrocytes start->engraft infect Infect mice with P. falciparum engraft->infect treat Administer ACT-451840 infect->treat monitor Monitor parasitemia (blood smears) treat->monitor analyze Calculate ED90 monitor->analyze end End analyze->end

Caption: Workflow for In Vivo Efficacy in a Humanized Mouse Model.

Conclusion

ACT-451840 represents a significant advancement in the pipeline of new antimalarial drugs. Its novelty is defined by a unique, broad-spectrum activity profile against multiple life cycle stages of the malaria parasite, including those responsible for clinical disease and transmission. While the precise molecular target remains an active area of investigation, the comprehensive characterization of its phenotypic effects has firmly established its distinct and novel mode of action. The data and experimental frameworks presented in this guide underscore the robust preclinical evaluation of ACT-451840 and provide a foundation for its continued development as a much-needed new tool in the global effort to eradicate malaria.

References

Initial In Vitro Evaluation of (Rac)-ACT-451840 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro evaluation of (Rac)-ACT-451840, a potent antimalarial compound with a novel mode of action. The data presented herein summarizes its broad spectrum of activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax, highlighting its potential as a next-generation antimalarial agent.

Quantitative In Vitro Efficacy Data

The in vitro potency of ACT-451840 was assessed against drug-sensitive and drug-resistant strains of P. falciparum, as well as clinical isolates of P. vivax. The compound demonstrates sub-nanomolar to low nanomolar activity across various parasite stages.

Table 1: In Vitro Activity of ACT-451840 against Asexual Blood Stages of Plasmodium falciparum

Parasite StrainResistance ProfileIC50 (nM) [SD]
NF54Drug-Sensitive0.4 [± 0.0][1][2][3][4][5]
K1Chloroquine, Pyrimethamine, Proguanil ResistantNot specified
W2Chloroquine, Pyrimethamine, Cycloguanil, Quinine ResistantNot specified
TM90-C2BArtemisinin ResistantNot specified
3D7-Not specified

IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. SD: Standard Deviation.

Table 2: In Vitro Activity of ACT-451840 against Sexual Stages of Plasmodium falciparum

Activity AssessedIC50 (nM) [Range/SD]
Male Gamete Formation Prevention5.89 [± 1.80]
Oocyst Development Blockade in Mosquito30 [23-39]

Table 3: Ex Vivo Drug Susceptibility of Clinical Isolates

Parasite SpeciesNumber of IsolatesMedian IC50 (nM)
P. falciparum27Not specified
P. vivax34Not specified

Experimental Protocols

The primary method utilized for determining the in vitro antimalarial activity of ACT-451840 against asexual blood stages was the [³H]-hypoxanthine incorporation assay.

[³H]-Hypoxanthine Incorporation Assay

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.

Materials:

  • Plasmodium falciparum culture-adapted isolates (e.g., NF54)

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, etc.)

  • Human red blood cells

  • ACT-451840 and control compounds (e.g., artesunate, chloroquine)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Analysis prep1 Prepare serial dilutions of ACT-451840 and control drugs prep2 Synchronize P. falciparum culture to ring stage prep1->prep2 prep3 Adjust parasitemia and hematocrit prep2->prep3 assay1 Add parasite culture to drug-containing 96-well plates prep3->assay1 assay2 Incubate for 48 hours assay1->assay2 assay3 Add [³H]-hypoxanthine to each well assay2->assay3 assay4 Incubate for an additional 24 hours assay3->assay4 analysis1 Harvest cells onto filter mats assay4->analysis1 analysis2 Measure incorporated radioactivity using a scintillation counter analysis1->analysis2 analysis3 Calculate IC50 values by non-linear regression analysis2->analysis3

Figure 1: Workflow of the [³H]-Hypoxanthine Incorporation Assay.

Mechanism of Action and Signaling Pathway

While the precise molecular target of ACT-451840 is still under investigation, its efficacy against multiple life cycle stages of the malaria parasite suggests a novel mechanism of action distinct from existing antimalarials. The compound is fast-acting and demonstrates activity against both asexual and sexual stages, a dual action that is critical for both treating the disease and preventing its transmission.

The logical relationship of its multi-stage activity can be visualized as follows:

G cluster_host Human Host cluster_vector Mosquito Vector Asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) Sexual Sexual Stages (Gametocytes) Gamete Male Gamete Formation Sexual->Gamete Oocyst Oocyst Development Gamete->Oocyst ACT451840 ACT-451840 ACT451840->Asexual Inhibits Growth (IC50 = 0.4 nM) ACT451840->Sexual Targets Gametocytes ACT451840->Gamete Prevents Formation (IC50 = 5.89 nM) ACT451840->Oocyst Blocks Development (IC50 = 30 nM)

Figure 2: Multi-stage Activity of ACT-451840.

Summary and Conclusion

The initial in vitro evaluation of this compound demonstrates its potent and broad-spectrum antimalarial activity. The compound effectively inhibits the proliferation of asexual blood stages of P. falciparum, including drug-resistant strains, at sub-nanomolar concentrations. Furthermore, its activity against the sexual stages of the parasite, by preventing male gamete formation and blocking oocyst development in the mosquito, highlights its potential to reduce malaria transmission. These promising in vitro characteristics, combined with a favorable safety profile in preclinical studies, underscore the potential of ACT-451840 as a valuable new tool in the global effort to combat malaria. Further investigation into its precise mechanism of action is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: (Rac)-ACT-451840 In Vivo Efficacy in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vivo efficacy of (Rac)-ACT-451840, a novel antimalarial compound, in murine models of malaria. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.

Introduction

This compound is a potent antimalarial compound from a new chemical class with a novel mechanism of action.[1][2] It has demonstrated significant activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax.[3][4] Preclinical evaluation in murine models is a critical step in determining the therapeutic potential of new antimalarial candidates. This document outlines the in vivo efficacy of ACT-451840 in two key murine malaria models: a P. falciparum humanized mouse model and a P. berghei rodent malaria model.[5] The compound shows rapid onset of action and is active against both asexual and sexual stages of the parasite, suggesting its potential to not only treat malaria but also block its transmission.

Quantitative Efficacy Data

The in vivo and in vitro efficacy of ACT-451840 has been characterized against different Plasmodium species and life cycle stages. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of ACT-451840 in Murine Models

Murine ModelParasite SpeciesDosing RegimenEfficacy EndpointResult95% Confidence Interval
Humanized Mouse ModelP. falciparumOral, once daily for 4 daysED₉₀3.7 mg/kg3.3–4.9 mg/kg
Rodent ModelP. bergheiOral, once or twice dailyED₉₀13 mg/kg11–16 mg/kg

ED₉₀: 90% effective dose, the dose that produces 90% of the maximal antimalarial activity.

Table 2: In Vitro and Ex Vivo Activity of ACT-451840

Assay TypeParasite SpeciesStrain/IsolatesEfficacy EndpointResultStandard Deviation/Range
In VitroP. falciparumNF54 (drug-sensitive)IC₅₀0.4 nM± 0.0 nM
Ex VivoP. falciparumClinical IsolatesMedian IC₅₀2.5 nM0.9–9.0 nM
Ex VivoP. vivaxClinical IsolatesMedian IC₅₀3.0 nM0.5–16.8 nM
In Vitro GametocytocidalP. falciparum-IC₅₀ (male gamete formation)5.89 nM± 1.80 nM
In Vitro Transmission-BlockingP. falciparum-IC₅₀ (oocyst development)30 nM23–39 nM

IC₅₀: 50% inhibitory concentration, the concentration of a drug that inhibits 50% of the parasite's growth or activity.

Experimental Protocols

The following are detailed protocols for the in vivo efficacy studies of ACT-451840 in murine models.

This protocol describes the therapeutic efficacy testing of ACT-451840 in a humanized mouse model infected with P. falciparum.

Objective: To determine the in vivo efficacy (ED₉₀) of ACT-451840 against the asexual blood stages of P. falciparum.

Materials:

  • Mouse Strain: Immunodeficient mice, such as NOD-scid IL2Rγnull, engrafted with human erythrocytes.

  • Parasite Strain: P. falciparum NF54 (e.g., NF54⁰²³⁰/ᴺ³)

  • Test Compound: this compound

  • Vehicle Control: Appropriate vehicle for oral administration.

  • Positive Control: Chloroquine

  • Equipment: Oral gavage needles, microscope, slides for blood smears, Giemsa stain.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days before the experiment.

  • Infection: Intravenously infect the humanized mice with P. falciparum-infected human red blood cells.

  • Parasitemia Monitoring: Monitor parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

  • Treatment Initiation: When parasitemia reaches a predetermined level (e.g., 1-2%), randomize mice into treatment groups (Vehicle, ACT-451840 at various doses, Chloroquine).

  • Drug Administration: Administer the compounds orally once daily for four consecutive days, starting on day 3 post-infection.

  • Efficacy Assessment: Continue daily monitoring of parasitemia for the duration of the study.

  • Data Analysis: Calculate the percent reduction in parasitemia for each treatment group relative to the vehicle control group. Determine the ED₉₀ using a dose-response curve analysis.

This protocol outlines the procedure for assessing the in vivo efficacy and survival in a rodent model infected with P. berghei.

Objective: To evaluate the dose-dependent efficacy of ACT-451840 in suppressing P. berghei infection and extending survival time.

Materials:

  • Mouse Strain: Standard laboratory mice, such as NMRI or Swiss Webster females (25 ± 2 g).

  • Parasite Strain: P. berghei

  • Test Compound: this compound

  • Vehicle Control: Appropriate vehicle for oral administration.

  • Equipment: As listed in Protocol 3.1.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least 7 days.

  • Infection: Infect mice with P. berghei parasites.

  • Group Allocation: Randomize infected mice into different treatment groups.

  • Drug Administration: Administer ACT-451840 at various doses. Dosing can be once or twice daily. For example, a twice-daily regimen might involve the second dose being administered 8 hours after the first.

  • Efficacy Measurement:

    • Parasitemia: Monitor parasitemia via blood smears at regular intervals.

    • Survival: Record the survival time in days for each mouse. Mice that are aparasitemic on day 30 post-infection are considered cured.

  • Data Analysis: Analyze the reduction in parasitemia and the mean survival time for each group compared to the vehicle control. Calculate the ED₉₀ based on the dose-response relationship.

Visualizations

The following diagrams illustrate the experimental workflows and the biological activity of ACT-451840.

cluster_pf P. falciparum Model (Humanized Mice) cluster_pb P. berghei Model (Rodent) pf1 Infect humanized mice with P. falciparum pf2 Monitor parasitemia daily pf1->pf2 pf3 Randomize into groups (Day 3 post-infection) pf2->pf3 pf4 Oral administration once daily for 4 days pf3->pf4 pf5 Continue daily parasitemia monitoring pf4->pf5 pf6 Analyze data and determine ED90 pf5->pf6 pb1 Infect mice with P. berghei pb2 Randomize into treatment groups pb1->pb2 pb3 Oral administration (once or twice daily) pb2->pb3 pb4 Monitor parasitemia and survival pb3->pb4 pb5 Analyze data, survival time, and determine ED90 pb4->pb5

Caption: Workflow for in vivo efficacy studies of ACT-451840.

cluster_human Human Host cluster_mosquito Mosquito Vector liver Liver Stage (Hypnozoites) blood Asexual Blood Stage (Rings, Trophozoites, Schizonts) liver->blood gameto Sexual Stage (Gametocytes) blood->gameto oocyst Oocyst Development gameto->oocyst Transmission act ACT-451840 Activity act->blood Rapid killing of asexual stages act->gameto Inhibits male gamete formation act->oocyst Blocks development, prevents transmission

References

Dosing Regimen and Efficacy of ACT-451840 in a Plasmodium berghei Murine Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dosing regimen for the novel antimalarial compound ACT-451840 in Plasmodium berghei-infected mice. The following application notes and protocols are synthesized from preclinical studies to guide researchers in designing and executing efficacy experiments.

Summary of In Vivo Efficacy

ACT-451840 has demonstrated significant efficacy against P. berghei in murine models. The 90% effective dose (ED90) has been established at 13 mg/kg[1][2][3][4]. Studies have shown that a triple-dose regimen of 300 mg/kg can lead to a 100% cure rate in infected mice[2].

Table 1: Efficacy of ACT-451840 against P. berghei
ParameterValue95% Confidence IntervalReference
ED9013 mg/kg11-16 mg/kg
Cure Rate20%-
(at 100 mg/kg, triple-dose)
Cure Rate100%-
(at 300 mg/kg, triple-dose)

Experimental Protocols

The following protocols are based on methodologies described in preclinical assessments of ACT-451840.

Animal Model and Parasite Strain
  • Animal Model: Female NMRI mice are a suitable model for this research. Other strains such as Swiss Webster mice can also be used.

  • Parasite Strain: The ANKA strain of Plasmodium berghei is commonly used for these studies. Transgenic lines expressing luciferase, such as PbGFP-Luccon, can be employed for in vivo imaging of parasite load.

Infection Protocol
  • Maintain a donor mouse infected with P. berghei to a parasitemia of approximately 30%.

  • Collect heparinized blood from the donor mouse.

  • Dilute the blood in physiological saline to a concentration of 10⁸ parasitized erythrocytes per ml.

  • Inject each experimental mouse intravenously (i.v.) or intraperitoneally (i.p.) with 0.2 ml of the diluted blood, which corresponds to 2x10⁷ parasitized erythrocytes.

Drug Formulation and Administration
  • Formulation: Dissolve or suspend ACT-451840 in corn oil for oral administration.

  • Administration: Administer the formulated compound via oral gavage.

Dosing Regimens

Several dosing regimens have been evaluated and can be adapted based on the experimental aims:

  • Single-Dose Regimen: Administer a single dose of ACT-451840 24 hours after infection. Collect blood samples for parasitemia assessment on day 3 (72 hours post-infection).

  • Triple-Dose Regimen: Administer ACT-451840 once daily at 24, 48, and 72 hours post-infection. Collect blood samples for parasitemia on day 4 (96 hours post-infection).

  • Twice-Daily Dosing: For certain dose levels, the total daily dose can be split into two administrations, with the second dose given 8 hours after the first.

Assessment of Efficacy
  • Parasitemia:

    • Collect thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa stain.

    • Determine the percentage of parasitized red blood cells by microscopic examination.

    • Calculate antimalarial activity as the percentage reduction in parasitemia in treated groups compared to a vehicle-treated control group.

  • Survival:

    • Monitor the survival of the mice daily.

    • Record the mean survival time for each group.

    • Mice that are aparasitemic on day 30 post-infection are generally considered cured.

Table 2: Summary of Dosing Regimens in P. berghei Model
RegimenDosing ScheduleKey Assessment PointsReference
Single-DoseOne dose at 24h post-infectionParasitemia at 72h post-infection
Triple-DoseDoses at 24h, 48h, and 72h post-infectionParasitemia at 96h post-infection
Twice-DailyTwo doses per day, 8h apartVaries by study design
Quadruple-DoseOnce daily for four consecutive days starting on Day 3 post-infectionDaily parasitemia from Day 3 to Day 7

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ACT-451840 in P. berghei-infected mice.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Parasite P. berghei ANKA Strain Infection Infect Mice with 2x10^7 Parasitized Erythrocytes Parasite->Infection Mice Female NMRI Mice Mice->Infection Formulation Formulate ACT-451840 in Corn Oil Infection->Formulation Dosing Oral Gavage (e.g., Triple-Dose Regimen) Formulation->Dosing Parasitemia Monitor Parasitemia (Blood Smears) Dosing->Parasitemia Survival Monitor Survival Dosing->Survival

Caption: Experimental workflow for ACT-451840 efficacy testing.

Logical Relationship of Dosing to Outcome

The relationship between the dosing regimen and the therapeutic outcome is crucial for understanding the pharmacodynamics of ACT-451840.

G cluster_input Input Variables cluster_outcome Therapeutic Outcomes Dose Dose of ACT-451840 (e.g., mg/kg) Efficacy Antimalarial Efficacy (% Parasite Reduction) Dose->Efficacy Regimen Dosing Regimen (Single, Triple, etc.) Regimen->Efficacy Cure Cure Rate (% Cured Mice) Efficacy->Cure

References

Application Notes and Protocols for Assessing ACT-451840 Activity on Plasmodium falciparum Male Gamete Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol to evaluate the inhibitory activity of ACT-451840 on the formation of male gametes (microgametes) in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The provided methodologies are essential for researchers in parasitology and drug development focused on transmission-blocking antimalarials.

Introduction

ACT-451840 is an antimalarial compound that has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum.[1][2][3] A crucial aspect of its activity is its ability to prevent the formation of male gametes from the mature male gametocyte stage, a process known as exflagellation.[1][2] This transmission-blocking activity is vital for malaria eradication efforts, as it interrupts the parasite's life cycle by preventing the fertilization of female gametes within the mosquito vector. These protocols detail the necessary steps to quantify the effect of ACT-451840 on male gamete formation and subsequent parasite development in the mosquito.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of ACT-451840 against Plasmodium falciparum.

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

ParameterStrainIC50 (nM)Standard Deviation (nM)
Asexual Blood Stage ActivityNF540.4± 0.0
Male Gamete Formation InhibitionNF545.89± 1.80
Oocyst Development Inhibition-30 (range: 23-39)-

Data sourced from preclinical assessments of ACT-451840.

Table 2: In Vivo Efficacy of ACT-451840

ModelParasiteED90 (mg/kg)95% Confidence Interval (mg/kg)
Murine ModelP. falciparum3.73.3 - 4.9
Murine ModelP. berghei1311 - 16

ED90: 90% effective dose.

Experimental Protocols

Protocol 1: In Vitro Culture of P. falciparum Gametocytes

This protocol describes the generation of mature stage V gametocytes, which are required for the male gamete formation assay.

Materials:

  • P. falciparum NF54 strain

  • Human erythrocytes (type O+)

  • Complete Culture Medium (RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

Procedure:

  • Initiate and maintain an asexual culture of P. falciparum NF54 in human erythrocytes at a 4-5% hematocrit in complete culture medium.

  • Monitor the parasitemia daily by Giemsa-stained thin blood smears.

  • When the asexual ring-stage parasitemia reaches 5-7%, induce gametocytogenesis by stressing the culture. This can be achieved by limiting the frequency of media changes.

  • Continue to culture for 15-17 days to allow for the development of mature stage V gametocytes. Change the medium daily without adding fresh erythrocytes.

  • On day 15, assess the maturity of the gametocytes by microscopic examination of Giemsa-stained smears. Mature male gametocytes are crescent-shaped and slightly smaller and more slender than female gametocytes.

Protocol 2: Male Gamete Formation (Exflagellation) Assay

This assay quantifies the inhibitory effect of ACT-451840 on the formation of male gametes.

Materials:

  • Mature (day 15-17) gametocyte culture from Protocol 1

  • ACT-451840 stock solution (dissolved in DMSO)

  • Complete Culture Medium

  • 96-well microplate

  • Microscope with 40x objective

  • Neubauer chamber or disposable counting chamber

Procedure:

  • Prepare serial dilutions of ACT-451840 in complete culture medium in a 96-well plate. Include a vehicle control (DMSO) and a no-drug control.

  • Add the mature gametocyte culture to each well and incubate for 24-48 hours at 37°C in the specified gas mixture.

  • To induce exflagellation, transfer a 10 µL aliquot from each well onto a microscope slide. The drop in temperature to ambient room temperature (around 22-24°C) and the change in pH from exposure to air will trigger gametogenesis.

  • After 15-20 minutes, observe the slide under the microscope. Exflagellation centers, characterized by a central residual male gametocyte with multiple motile microgametes attached, will be visible.

  • Count the number of exflagellation centers per field of view or in a defined volume using a counting chamber.

  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of ACT-451840 that reduces the number of exflagellation centers by 50% compared to the no-drug control.

Protocol 3: Mosquito Membrane Feeding Assay for Oocyst Development

This in vivo assay assesses the downstream effect of inhibiting male gamete formation on the development of oocysts in the mosquito midgut.

Materials:

  • Mature gametocyte culture treated with ACT-451840 (from Protocol 2)

  • Anopheles stephensi or Anopheles gambiae mosquitoes (starved for at least 4 hours)

  • Membrane feeding apparatus

  • Mercurochrome solution (0.1%)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the gametocyte-infected blood meal by mixing the treated gametocyte culture with fresh human serum and erythrocytes.

  • Add the blood meal to the membrane feeding apparatus maintained at 37°C.

  • Allow the mosquitoes to feed on the blood meal for 30-45 minutes.

  • Separate the fully engorged mosquitoes and maintain them on a sugar solution for 7-10 days to allow for oocyst development.

  • After the incubation period, dissect the midguts of at least 20 mosquitoes from each treatment group in a drop of PBS.

  • Stain the midguts with the mercurochrome solution and examine under a microscope to count the number of oocysts.

  • Determine the effect of ACT-451840 on oocyst prevalence (percentage of infected mosquitoes) and intensity (number of oocysts per infected mosquito).

Visualizations

Experimental_Workflow cluster_0 In Vitro Culture cluster_1 Drug Treatment & Assay cluster_2 In Vivo Validation Asexual_Culture 1. P. falciparum Asexual Culture Induction 2. Induction of Gametocytogenesis Asexual_Culture->Induction Maturation 3. Gametocyte Maturation (15-17 days) Induction->Maturation Drug_Treatment 4. Treatment with ACT-451840 Maturation->Drug_Treatment Exflagellation_Assay 5. Male Gamete Formation (Exflagellation) Assay Drug_Treatment->Exflagellation_Assay Membrane_Feeding 7. Mosquito Membrane Feeding Assay Drug_Treatment->Membrane_Feeding Data_Analysis_1 6. Quantify Exflagellation & Calculate IC50 Exflagellation_Assay->Data_Analysis_1 Oocyst_Development 8. Oocyst Development (7-10 days) Membrane_Feeding->Oocyst_Development Midgut_Dissection 9. Midgut Dissection & Oocyst Counting Oocyst_Development->Midgut_Dissection Data_Analysis_2 10. Determine Oocyst Prevalence & Intensity Midgut_Dissection->Data_Analysis_2

Caption: Workflow for assessing ACT-451840 activity on male gamete formation.

Signaling_Pathway cluster_0 Environmental Triggers in Mosquito Midgut cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Events Temp_Drop Temperature Drop (37°C to ~22-24°C) GC Guanylyl Cyclase (GC) Activation Temp_Drop->GC pH_Increase pH Increase (~7.4 to ~8.0) pH_Increase->GC XA Xanthurenic Acid (XA) XA->GC cGMP Increased cGMP GC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_Release Intracellular Ca2+ Release PKG->Ca_Release CDPKs Ca2+-Dependent Protein Kinases (CDPKs) Ca_Release->CDPKs DNA_Rep 3 Rounds of DNA Replication CDPKs->DNA_Rep Axoneme_Assembly Axoneme Assembly CDPKs->Axoneme_Assembly Exflagellation Exflagellation: Release of 8 Male Gametes DNA_Rep->Exflagellation Axoneme_Assembly->Exflagellation ACT451840 ACT-451840 (Inhibitory Action) ACT451840->Exflagellation Inhibits

Caption: Signaling pathway of P. falciparum male gamete formation.

References

Application Notes and Protocols for Utilizing SCID Mouse Models in Antimalarial Drug Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Severe Combined Immunodeficient (SCID) mouse models, particularly NOD-scid IL2Rγnull mice engrafted with human erythrocytes, for the in vivo testing of antimalarial drug candidates against Plasmodium falciparum. This humanized mouse model offers a valuable platform for preclinical drug discovery and development, enabling the assessment of compound efficacy against the most lethal human malaria parasite.[1][2][3][4]

Introduction

The exquisite host specificity of Plasmodium falciparum, which almost exclusively infects human erythrocytes, has historically posed a significant challenge for in vivo drug and vaccine research.[1] To overcome this, humanized mouse models have been developed where immunodeficient mice are engrafted with human red blood cells (hRBCs), rendering them susceptible to P. falciparum infection. Among the various strains, the non-myelodepleted NOD-scid IL2Rγnull (NSG) mouse has emerged as a robust model, supporting higher parasite burdens and offering a longer lifespan for extended studies compared to other models. This model allows for the reproducible evaluation of antimalarial compounds in a system that closely mimics the blood-stage infection in humans.

Key Advantages of the SCID Mouse Model

  • Host Specificity: Enables the study of P. falciparum in its natural host cell, the human erythrocyte.

  • Predictive Efficacy Data: Provides in vivo efficacy data that can be more predictive of clinical outcomes compared to rodent malaria models.

  • Drug Resistance Studies: Allows for the in vivo validation of drug resistance phenotypes.

  • PK/PD Modeling: Facilitates pharmacokinetic and pharmacodynamic (PK/PD) modeling to inform dosing regimens.

Experimental Workflows and Signaling Pathways

The overall experimental workflow for utilizing SCID mouse models in antimalarial drug testing is a multi-step process that begins with the preparation of the humanized mouse, followed by infection, treatment, and monitoring.

experimental_workflow cluster_prep Phase 1: Mouse Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Monitoring A Obtain SCID Mice (e.g., NOD-scid IL2Rγnull) B Engraftment with Human Erythrocytes (hRBCs) A->B Daily i.p. injections C Infection with P. falciparum (e.g., Pf3D70087/N9) B->C Intravenous (i.v.) injection of infected hRBCs D Establishment of Parasitemia C->D E Drug Administration (Test Compounds & Controls) D->E Randomization into treatment groups F Monitoring of Parasitemia (e.g., Flow Cytometry) E->F Daily for 4 days F->E Iterative Monitoring G Data Analysis (e.g., ED90 Calculation) F->G

Caption: Experimental workflow for antimalarial drug testing in SCID mice.

Quantitative Data Summary

The following tables summarize key quantitative data derived from studies utilizing SCID mouse models for antimalarial drug testing.

Table 1: Efficacy of Standard Antimalarial Drugs against P. falciparum (Pf3D70087/N9) in HM-IL2Rγnull Mice

DrugDosing RegimenED90 (mg/kg)
ChloroquineOral, once daily for 4 days4.9 ± 0.5
ArtesunateOral, once daily for 4 days12.9 ± 1.0
PyrimethamineOral, once daily for 4 days0.5 ± 0.2

Table 2: Comparative Parasitemia in Different Humanized Mouse Models

Mouse StrainP. falciparum StrainMaximum Parasitemia
HM-β2mnullPf3D70087/N9~3%
HM-IL2RγnullPf3D70087/N9~10%
HM-IL2RγnullPfV1/S0176/N10>30%

Detailed Experimental Protocols

Protocol 1: Engraftment of Human Erythrocytes in SCID Mice

This protocol describes the procedure for creating a humanized mouse model by engrafting human erythrocytes into NOD-scid IL2Rγnull mice.

Materials:

  • NOD-scid IL2Rγnull (NSG) mice

  • Human erythrocytes (hRBCs), type O, obtained from a blood bank

  • Phosphate-buffered saline (PBS)

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Preparation of hRBCs: Wash the human erythrocytes three times in PBS to remove plasma and leukocytes. Resuspend the hRBCs in PBS to a 50% hematocrit.

  • Engraftment: Inject each mouse intraperitoneally (i.p.) with 1 ml of the 50% hRBC suspension daily.

  • Monitoring Chimerism: The level of human erythrocyte engraftment (chimerism) can be monitored by flow cytometry using antibodies specific for human glycophorin A. A stable chimerism of 40-50% is typically achieved after 7-9 days of daily injections.

Protocol 2: P. falciparum Infection of Humanized SCID Mice

This protocol details the intravenous infection of hRBC-engrafted SCID mice with P. falciparum.

Materials:

  • hRBC-engrafted SCID mice (from Protocol 1)

  • P. falciparum-infected human erythrocytes (e.g., strain 3D70087/N9) obtained from an infected donor mouse or in vitro culture.

  • Saline solution

  • Syringes and needles (e.g., 29-gauge)

Procedure:

  • Inoculum Preparation: Prepare an inoculum of 20 x 106 parasitized erythrocytes in a suitable volume of saline for intravenous injection (typically 100-200 µl).

  • Infection: Approximately 10 days after the start of hRBC engraftment, infect the mice by intravenous (i.v.) injection of the parasite inoculum into the tail vein.

  • Establishment of Infection: Parasitemia will become detectable in peripheral blood approximately 3 days post-infection and will typically increase exponentially.

Protocol 3: Antimalarial Drug Efficacy Testing (4-Day Suppressive Test)

This protocol, commonly known as the 4-day suppressive test, is a standard method for evaluating the efficacy of antimalarial compounds in vivo.

Materials:

  • P. falciparum-infected humanized SCID mice (from Protocol 2)

  • Test compounds and reference antimalarial drugs (e.g., chloroquine, artesunate)

  • Vehicle for drug formulation (e.g., water with 1% methylcellulose)

  • Gavage needles

Procedure:

  • Group Allocation: Three days after infection, when parasitemia is established, randomly distribute the mice into treatment and control groups (typically 3 mice per group).

  • Drug Administration: Administer the test compounds and reference drugs orally by gavage once daily for four consecutive days. The control group receives the vehicle only.

  • Monitoring Parasitemia: Collect a small volume of peripheral blood (e.g., 2 µl) from the tail vein daily from day 3 to day 7 post-infection.

  • Parasitemia Quantification: Determine the percentage of infected erythrocytes (% parasitemia) using flow cytometry or by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Calculation: The efficacy of the compound is typically expressed as the dose that reduces parasitemia by 90% (ED90) compared to the vehicle-treated control group.

Protocol 4: Monitoring Parasitemia by Flow Cytometry

Flow cytometry offers a rapid, accurate, and high-throughput method for quantifying parasitemia in blood samples.

Materials:

  • Peripheral blood samples from mice

  • Nucleic acid dyes (e.g., YOYO-1, Hoechst 33342)

  • Flow cytometer

Procedure:

  • Sample Preparation: Collect 2-3 µl of tail blood and dilute it in a suitable buffer.

  • Staining: Add a nucleic acid dye that stains the parasite DNA within the erythrocytes. For example, incubate the blood sample with Hoechst 33342.

  • Flow Cytometric Analysis: Acquire the stained samples on a flow cytometer. The parasitized erythrocytes will be positive for the DNA dye, while mature, non-infected erythrocytes will be negative.

  • Gating and Quantification: Gate on the erythrocyte population based on forward and side scatter properties. Within this population, quantify the percentage of cells that are positive for the nucleic acid dye to determine the parasitemia.

Logical Relationships in Data Interpretation

The interpretation of data from these experiments involves understanding the relationship between drug dosage, parasite clearance, and host factors.

data_interpretation A Drug Dose B Pharmacokinetics (PK) (Drug Exposure) A->B C Pharmacodynamics (PD) (Parasite Clearance Rate) B->C F Observed Parasitemia C->F - D Parasite Growth Rate D->F E Host Factors (e.g., hRBC turnover) E->F G Efficacy Outcome (e.g., ED90, Cure, Recrudescence) F->G

Caption: Factors influencing antimalarial efficacy outcomes in SCID mouse models.

Conclusion

The use of SCID mouse models engrafted with human erythrocytes represents a significant advancement in the preclinical evaluation of antimalarial drugs. The protocols and data presented here provide a framework for researchers to effectively utilize this model to accelerate the discovery and development of new therapies to combat malaria. Adherence to robust and standardized methodologies is crucial for generating reproducible and translatable results.

References

Application Notes and Protocols for ACT-451840 Drug Metabolism and Pharmacokinetics (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-451840 is a novel antimalarial compound with potent activity against sensitive and resistant strains of Plasmodium falciparum. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for its continued development and clinical application. These application notes provide a summary of the available DMPK data for ACT-451840 and detailed protocols for key assays based on published preclinical and clinical studies.

Data Presentation

Pharmacokinetic Parameters of ACT-451840

Table 1: Pharmacokinetic Parameters of ACT-451840 in Healthy Male Subjects Following a Single Oral Dose.

Dose (mg)StatenCmax (ng/mL)Tmax (h)AUC0–∞ (ng·h/mL)t1/2 (h)Reference
10Fasted61.8 (1.2-2.7)1.0 (0.5-2.0)11.2 (7.5-16.7)33.9 (28.9-39.8)[1]
50Fasted64.9 (3.3-7.3)2.0 (1.0-4.0)49.8 (33.4-74.2)35.1 (30.0-41.1)[1]
200Fasted68.8 (5.9-13.1)2.0 (1.0-4.0)90.1 (60.4-134.3)33.1 (28.3-38.7)[1]
500Fasted611.9 (5.7-24.9)2.0 (0.8-2.0)100.6 (60.8-166.5)34.0 (29.0-39.8)[1]
200Fed661.1 (41.0-91.1)3.5 (2.0-6.0)755.4 (506.6-1126.1)34.1 (29.1-39.9)[1]
500Fed8121.7 (90.6-163.5)4.0 (3.0-6.0)1284.4 (919.6-1794.1)36.4 (30.2-43.9)

Data are presented as geometric mean (95% confidence interval) for Cmax and AUC0–∞, median (range) for Tmax, and arithmetic mean (standard deviation) for t1/2.

Table 2: Pharmacokinetic Parameters of ACT-451840 in Healthy Mice Following a Single Oral Gavage Dose.

Dose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng/mL*h)Reference
102.5415 ± 20%1,780 ± 18%
1006.03,910 ± 20%32,900 ± 36%
3008.07,860 ± 15%88,900 ± 20%

Data are presented as mean ± standard error of the mean.

Metabolism of ACT-451840

In a first-in-humans study, unchanged parent drug ACT-451840 and five metabolites, M2, M5, M6, M18, and M35, were detected in human plasma. The presence of these metabolites suggests that ACT-451840 undergoes metabolism in humans. Furthermore, bioassay results indicated the presence of circulating active metabolites, as plasma concentrations estimated by the bioassay were approximately 4-fold higher than those measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical in vivo pharmacokinetic study in mice to determine the plasma concentration-time profile of ACT-451840.

Objective: To characterize the pharmacokinetic profile of ACT-451840 in mice following oral administration.

Materials:

  • ACT-451840

  • Vehicle (e.g., corn oil)

  • Female NMRI mice

  • Oral gavage needles

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • House female NMRI mice under standard laboratory conditions.

    • Prepare a formulation of ACT-451840 in the selected vehicle at the desired concentrations (e.g., 10, 100, and 300 mg/kg).

    • Administer a single dose of the ACT-451840 formulation to each mouse via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the mice at predetermined time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, and 24 hours) post-dose.

    • To create composite pharmacokinetic profiles, blood samples can be collected from different subsets of mice at different time points.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for ACT-451840 concentrations using a validated LC-MS/MS method. A general procedure is outlined below.

Diagram: In Vivo Pharmacokinetic Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Processing cluster_analysis Analysis Dosing Oral Gavage (ACT-451840 in Vehicle) Blood_Collection Serial Blood Collection Dosing->Blood_Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation & Storage Centrifugation->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method for ACT-451840 in Plasma (General Protocol)

The following is a generalized protocol for the quantification of ACT-451840 in plasma using LC-MS/MS. Specific parameters for ACT-451840 are not publicly available and would require method development and validation.

Objective: To quantify the concentration of ACT-451840 in plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile

  • Internal standard (IS) (a structurally similar compound to ACT-451840)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Chromatography column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 50 µL), add a solution of cold acetonitrile containing the internal standard. The ratio of acetonitrile to plasma is typically 3:1 or 4:1 (v/v).

    • Vortex the mixture vigorously to precipitate plasma proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the prepared sample onto the LC system.

      • Separate ACT-451840 and the IS from endogenous plasma components using a suitable C18 column and a gradient elution with mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS):

      • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for ACT-451840 and the IS in Multiple Reaction Monitoring (MRM) mode. These transitions would need to be determined experimentally.

  • Data Analysis:

    • Quantify ACT-451840 by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared in blank plasma.

In Vitro Metabolism Study Using Human Liver Microsomes (General Protocol)

This generalized protocol describes how to assess the metabolic stability of ACT-451840 in human liver microsomes. Specific incubation conditions for ACT-451840 are not publicly available.

Objective: To determine the in vitro metabolic stability of ACT-451840 and identify potential metabolites.

Materials:

  • ACT-451840

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (cold)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing ACT-451840 (at a specified concentration, e.g., 1 µM), human liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to cold acetonitrile (typically 2-3 volumes). This also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of ACT-451840 at each time point.

    • Metabolite identification can also be performed on these samples by searching for predicted metabolic products.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining ACT-451840 versus time.

    • The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Diagram: In Vitro Metabolism Workflow

G cluster_incubation Incubation cluster_sampling Sampling cluster_quenching Quenching cluster_analysis Analysis Incubation Incubate ACT-451840 with Human Liver Microsomes & NADPH Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench LC_MS_MS LC-MS/MS Analysis Quench->LC_MS_MS Data_Analysis Calculate Metabolic Stability LC_MS_MS->Data_Analysis

Caption: Workflow for an in vitro metabolism study.

Signaling Pathway

Diagram: Proposed Metabolic Pathways of ACT-451840

G ACT451840 ACT-451840 M2 M2 ACT451840->M2 M5 M5 ACT451840->M5 M6 M6 ACT451840->M6 M18 M18 ACT451840->M18 M35 M35 ACT451840->M35

Caption: Proposed metabolic pathways of ACT-451840.

Disclaimer: The experimental protocols provided are generalized based on standard practices in the field of drug metabolism and pharmacokinetics. Specific, validated protocols for ACT-451840 are not fully available in the public domain and would require optimization in a laboratory setting. The information provided herein is intended for research and informational purposes only.

References

Application Notes and Protocols for Testing ACT-451840 Against Artemisinin-Resistant Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. This resistance is primarily associated with mutations in the Kelch 13 (K13) propeller domain. ACT-451840 is a novel antimalarial compound with a unique mechanism of action that has shown potent activity against both artemisinin-sensitive and -resistant strains of P. falciparum.[1][2] It is effective against all asexual blood stages of the parasite and also possesses transmission-blocking properties.[3] These application notes provide detailed protocols for the in vitro and in vivo experimental setup to test the efficacy of ACT-451840 against artemisinin-resistant P. falciparum.

Data Presentation

In Vitro Efficacy of ACT-451840 Against Drug-Sensitive and -Resistant P. falciparum Strains
StrainGenotype/PhenotypeACT-451840 IC50 (nM)Artemisinin (DHA) RSA Survival Rate (%)Reference Compound IC50 (nM)
NF54Wild-type (Artemisinin-sensitive)0.4 ± 0.0Not reportedChloroquine: 11 ± 2.1; Pyrimethamine: 18 ± 0.8
K1Chloroquine-resistant0.3Not reported---
W2Chloroquine-resistant, Pyrimethamine-resistant0.5Not reported---
Dd2Chloroquine-resistant, Pyrimethamine-resistant0.6Not reported---
Cam3.IIrevK13 Wild-type (Artemisinin-sensitive)Not significantly different from C580YNo difference observed with ACT-451840 treatmentDHA: Low survival
Cam3.IIC580YK13 C580Y (Artemisinin-resistant)Not significantly different from WTNo difference observed with ACT-451840 treatmentDHA: High survival

IC50 values represent the concentration of the drug required to inhibit parasite growth by 50%. RSA (Ring-stage Survival Assay) values indicate the percentage of parasites that survive a 6-hour exposure to a high concentration of dihydroartemisinin (DHA). Data for this table was compiled from multiple sources. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

In Vitro Ring-Stage Survival Assay (RSA)

This assay is crucial for phenotyping artemisinin resistance, which is characterized by the ability of early ring-stage parasites to survive a short pulse of a potent artemisinin derivative.

Objective: To determine the survival rate of artemisinin-resistant P. falciparum strains after a short exposure to ACT-451840 compared to a standard artemisinin derivative like dihydroartemisinin (DHA).

Materials:

  • P. falciparum cultures (artemisinin-resistant and -sensitive strains)

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • ACT-451840

  • Dihydroartemisinin (DHA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Incubator with mixed gas (5% CO₂, 5% O₂, 90% N₂)

  • Microscope or flow cytometer

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the early ring stage (0-3 hours post-invasion) using established methods such as sorbitol lysis.

  • Drug Preparation: Prepare a stock solution of ACT-451840 and DHA in DMSO. Further dilute in complete culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Assay Setup:

    • Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% in a 2% hematocrit suspension.

    • In a 96-well plate, add 200 µL of the parasite suspension to each well.

    • Add the test compounds:

      • Test wells: ACT-451840 at various concentrations.

      • Positive control (resistance): DHA at 700 nM.

      • Negative control: Vehicle (culture medium with 0.1% DMSO).

  • Drug Exposure: Incubate the plate for 6 hours in a gassed incubator at 37°C.

  • Drug Removal: After 6 hours, wash the cells three times with complete culture medium to remove the drugs.

  • Post-Exposure Incubation: Resuspend the cells in fresh complete culture medium and incubate for an additional 66 hours.

  • Readout:

    • After the 66-hour incubation, prepare thin blood smears from each well, stain with Giemsa, and determine the parasitemia by light microscopy.

    • Alternatively, use flow cytometry with a DNA dye (e.g., SYBR Green I) for a high-throughput quantification of viable parasites.

  • Data Analysis: Calculate the parasite survival rate as the percentage of parasitemia in the drug-treated wells relative to the parasitemia in the vehicle control wells.

In Vivo Efficacy Testing in a Humanized Mouse Model

This model allows for the in vivo assessment of drug efficacy against human malaria parasites.

Objective: To evaluate the in vivo efficacy of ACT-451840 in reducing parasitemia of an artemisinin-resistant P. falciparum strain in a humanized mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull)

  • Human erythrocytes (O+)

  • Artemisinin-resistant P. falciparum strain (e.g., carrying the K13 C580Y mutation)

  • ACT-451840

  • Vehicle for drug administration (e.g., 10% Pluronic F-68)

  • Giemsa stain

  • Microscope

Procedure:

  • Humanization of Mice: Engraft immunodeficient mice with human erythrocytes. This can be achieved by repeated intraperitoneal or intravenous injections of human red blood cells.

  • Parasite Inoculation: Once a stable human red blood cell chimerism is achieved, infect the mice intravenously with the artemisinin-resistant P. falciparum strain.

  • Monitoring Parasitemia: Monitor the parasitemia daily by collecting a small amount of blood from the tail vein, preparing a thin blood smear, and staining with Giemsa.

  • Drug Treatment:

    • Once the parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups.

    • Administer ACT-451840 orally at different dose levels to the treatment groups for 4 consecutive days.

    • Administer the vehicle alone to the control group.

  • Efficacy Evaluation: Continue to monitor the parasitemia daily for up to 30 days. The primary endpoint is the reduction in parasitemia in the treated groups compared to the control group. The ED90 (the dose required to achieve a 90% reduction in parasitemia) can be calculated.

  • Data Analysis: Plot the mean parasitemia for each group over time. Calculate the percent inhibition of parasite growth for each dose level compared to the vehicle control.

Visualization of Experimental Workflow and Conceptual Mechanism

Experimental_Workflow Experimental Workflow for Testing ACT-451840 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_legend Legend P_culture P. falciparum Culture (ART-S and ART-R strains) Sync Synchronization to Early Ring Stage (0-3h) P_culture->Sync Infection Infection with ART-R P. falciparum P_culture->Infection Source of Parasites RSA_setup Ring-Stage Survival Assay (RSA) Setup in 96-well plates Sync->RSA_setup Drug_exposure 6h Drug Exposure: - ACT-451840 - DHA (control) - Vehicle (control) RSA_setup->Drug_exposure Wash Drug Washout Drug_exposure->Wash Incubate 66h Incubation Wash->Incubate Readout Readout: - Microscopy (Giemsa) - Flow Cytometry Incubate->Readout Data_analysis_vitro Calculate % Survival Rate Readout->Data_analysis_vitro Mice Immunodeficient Mice Humanization Engraftment with Human Erythrocytes Mice->Humanization Humanization->Infection Monitor_pre Monitor Parasitemia to ~1-2% Infection->Monitor_pre Treatment 4-Day Oral Dosing: - ACT-451840 - Vehicle (control) Monitor_pre->Treatment Monitor_post Daily Parasitemia Monitoring Treatment->Monitor_post Data_analysis_vivo Calculate ED90 Monitor_post->Data_analysis_vivo key_process Process Step key_data Data Analysis key_process_shape key_data_shape

Caption: Experimental workflow for in vitro and in vivo testing of ACT-451840.

Conceptual_Mechanism Conceptual Model of ACT-451840 Action on ART-Resistant Malaria cluster_art_s Artemisinin-Sensitive P. falciparum cluster_art_r Artemisinin-Resistant P. falciparum ART_S_parasite Parasite (Wild-type K13) Death_S Parasite Death ART_S_parasite->Death_S Artemisinin_S Artemisinin Artemisinin_S->ART_S_parasite ACT_S ACT-451840 ACT_S->ART_S_parasite ART_R_parasite Parasite (Mutant K13) Survival_R Parasite Survival (Resistance) ART_R_parasite->Survival_R Death_R Parasite Death Artemisinin_R Artemisinin Artemisinin_R->ART_R_parasite Ineffective ACT_R ACT-451840 ACT_R->ART_R_parasite note This diagram illustrates that while artemisinin's efficacy is diminished in resistant strains, ACT-451840 remains effective due to its novel and distinct mechanism of action.

Caption: Conceptual model of ACT-451840's efficacy against resistant strains.

References

Application Notes and Protocols for In Vitro Culture of Plasmodium falciparum and Susceptibility Testing of ACT-451840

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide detailed protocols for the in vitro culture of Plasmodium falciparum and the subsequent evaluation of the antimalarial compound ACT-451840. The successful continuous in vitro cultivation of the erythrocytic stages of P. falciparum is a cornerstone for malaria research, enabling drug screening, mechanism of action studies, and the monitoring of drug resistance.[1][2] ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action, effective against both drug-sensitive and drug-resistant strains of P. falciparum.[3][4][5]

Data Presentation: In Vitro Efficacy of ACT-451840

The following tables summarize the in vitro inhibitory concentrations of ACT-451840 against various P. falciparum strains and life cycle stages.

P. falciparum Strain Description IC50 (nM) Reference Compound (IC50, nM)
NF54Drug-sensitive0.4 ± 0.0Artesunate (3.7 ± 0.5), Chloroquine (11 ± 2.1), Pyrimethamine (18 ± 0.8)
K1Chloroquine-resistant3.8Not specified in the same study
7G8Chloroquine-resistant0.3Not specified in the same study
Dd2Multidrug-resistant0.7Not specified in the same study
Cam3.II (K13 wild-type)Artemisinin-sensitiveNot specifiedNot specified
Cam3.IIC580Y (K13 mutant)Artemisinin-resistantNo significant difference from wild-typeNot specified
Clinical Isolates (Papua, Indonesia)Multidrug-resistant region2.5 (median)Artesunate (similar potency)

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of ACT-451840 against Asexual Blood Stages of Various P. falciparum Strains.

Life Cycle Stage Assay IC50 (nM)
Asexual Blood Stages[3H]-hypoxanthine incorporation0.4
Male Gamete FormationExflagellation inhibition5.89 ± 1.80
Oocyst Development (in mosquito)Oocyst development inhibition30 (median)

Table 2: In Vitro Activity of ACT-451840 against Different Life Cycle Stages of P. falciparum.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum (Continuous Culture)

This protocol is based on the method originally described by Trager and Jensen.

Materials:

  • P. falciparum cryopreserved stabilate (e.g., NF54 strain)

  • Human erythrocytes (blood group O+)

  • Complete Culture Medium (CCM):

    • RPMI-1640 medium with L-glutamine and HEPES buffer

    • 10% heat-inactivated human serum or 0.5% Albumax I

    • 25 µg/mL Gentamicin

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile culture flasks (25 cm²) or 96-well plates

  • Incubator at 37°C

Protocol:

  • Thawing Parasites:

    • Rapidly thaw a cryopreserved vial of P. falciparum-infected erythrocytes in a 37°C water bath.

    • Transfer the contents to a sterile centrifuge tube.

    • Slowly add sterile saline solutions of decreasing osmolarity (e.g., 12% NaCl, followed by 1.6% NaCl, and finally 0.9% NaCl) to gently lyse cryoprotectant-damaged cells.

    • Wash the parasite pellet twice with incomplete RPMI-1640 by centrifugation (500 x g for 5 minutes).

  • Culture Initiation:

    • Resuspend the washed parasite pellet in CCM to a 5% hematocrit.

    • Add uninfected human erythrocytes to achieve an initial parasitemia of 0.5-1%.

    • Transfer the cell suspension to a 25 cm² culture flask.

    • Gas the flask with the gas mixture (5% CO₂, 5% O₂, 90% N₂) for 30-60 seconds and seal tightly.

    • Incubate at 37°C.

  • Culture Maintenance:

    • Change the medium daily. Aspirate the old medium and replace it with fresh, pre-warmed CCM.

    • Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

    • When parasitemia exceeds 5%, dilute the culture with fresh, uninfected erythrocytes and CCM to bring the parasitemia back to 0.5-1%.

Synchronization of P. falciparum Culture

Synchronization is crucial for stage-specific drug assays. The sorbitol lysis method is commonly used to obtain a culture enriched in ring-stage parasites.

Materials:

  • Asynchronous P. falciparum culture (predominantly rings and trophozoites)

  • 5% (w/v) D-sorbitol solution, sterile

  • Incomplete RPMI-1640

Protocol:

  • Pellet the infected red blood cells from the culture by centrifugation (500 x g for 5 minutes).

  • Resuspend the pellet in 10 volumes of pre-warmed 5% D-sorbitol solution.

  • Incubate for 10 minutes at 37°C. This will selectively lyse erythrocytes containing mature parasite stages (trophozoites and schizonts).

  • Wash the remaining cells (enriched with ring-stage parasites) three times with incomplete RPMI-1640.

  • Resuspend the synchronized culture in CCM and return to the incubator.

In Vitro Drug Susceptibility Testing of ACT-451840

The [³H]-hypoxanthine incorporation assay is a standard method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs.

Materials:

  • Synchronized, ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)

  • ACT-451840 stock solution (in DMSO)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

Protocol:

  • Drug Plate Preparation:

    • Prepare serial dilutions of ACT-451840 in CCM. The final concentration of DMSO should be below 0.5%.

    • Add 25 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells as a negative control and wells with known antimalarials as positive controls.

  • Parasite Addition and Incubation:

    • Add 200 µL of the synchronized parasite culture to each well.

    • Incubate the plate for 48 hours at 37°C in a gassed chamber.

  • [³H]-hypoxanthine Labeling:

    • After 48 hours, add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well.

    • Incubate for an additional 24 hours.

  • Harvesting and Measurement:

    • Freeze the plate to lyse the cells.

    • Thaw the plate and harvest the contents of each well onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for ACT-451840 Testing cluster_culture P. falciparum Culture cluster_sync Synchronization cluster_assay Drug Susceptibility Assay thaw Thaw Cryopreserved Parasites initiate Initiate Culture (0.5-1% Parasitemia) thaw->initiate maintain Maintain Culture (Daily Medium Change) initiate->maintain sorbitol Sorbitol Lysis maintain->sorbitol Asynchronous Culture wash Wash Cells sorbitol->wash rings Ring-Stage Enriched Culture wash->rings plate Prepare Drug Plate (Serial Dilutions of ACT-451840) rings->plate incubate Add Parasites & Incubate (48h) plate->incubate label_ Add [3H]-hypoxanthine (24h Incubation) incubate->label_ harvest Harvest & Measure Radioactivity label_->harvest analyze Calculate IC50 harvest->analyze

Caption: Workflow for in vitro testing of ACT-451840 against P. falciparum.

act451840_activity Known Activity Spectrum of ACT-451840 cluster_human Human Host cluster_mosquito Mosquito Vector act ACT-451840 asexual Asexual Blood Stages (Rings, Trophozoites, Schizonts) act->asexual Inhibits Growth (IC50 ~0.4 nM) gametocytes Sexual Stages (Gametocytes) act->gametocytes Inhibits Male Gamete Formation (IC50 ~5.9 nM) oocysts Oocyst Development act->oocysts Blocks Development (IC50 ~30 nM)

Caption: ACT-451840's inhibitory effects on the P. falciparum life cycle.

References

Application of ACT-451840 in Malaria Transmission-Blocking Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action that shows promise in combating drug-resistant malaria.[1][2][3] A key feature of ACT-451840 is its dual activity against both the asexual blood stages of Plasmodium falciparum, responsible for clinical disease, and the sexual stages (gametocytes), which are essential for transmission of the parasite from humans to mosquitoes.[4][5] This transmission-blocking potential makes ACT-451840 a valuable tool in the effort to not only treat malaria but also to prevent its spread, a critical component of malaria eradication strategies.

These application notes provide a comprehensive overview of the use of ACT-451840 in transmission-blocking assays, including its in vitro activity, detailed experimental protocols for assessing its efficacy, and a summary of key quantitative data.

Data Presentation

The transmission-blocking activity of ACT-451840 has been quantified through various in vitro and ex vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of ACT-451840 against Plasmodium falciparum

ParameterStrainIC50 (nM)Notes
Asexual Blood Stage InhibitionNF54 (drug-sensitive)0.4 ± 0.0
K1 (chloroquine-resistant)0.3
7G80.3
Dd20.7
Male Gamete Formation InhibitionNF545.89 ± 1.80
Oocyst Development Inhibition (SMFA)NF5430 (range: 23-39)
Oocyst Prevalence Inhibition (SMFA)NF54104

Table 2: Ex Vivo Activity of ACT-451840 against Clinical Isolates

ParameterSpeciesMedian IC50 (nM)Range (nM)Number of Isolates
Asexual Blood Stage InhibitionP. falciparum2.50.9 - 9.027
P. vivax3.00.5 - 16.834

Experimental Protocols

The primary method for evaluating the transmission-blocking potential of compounds like ACT-451840 is the Standard Membrane Feeding Assay (SMFA) or the Direct Membrane Feeding Assay (DMFA). These assays assess the ability of a compound to prevent the infection of mosquitoes by Plasmodium falciparum gametocytes.

Protocol 1: Standard Membrane Feeding Assay (SMFA) for ACT-451840 Evaluation

This protocol is adapted from methodologies used to assess the transmission-blocking activity of antimalarial compounds.

Objective: To determine the IC50 of ACT-451840 in blocking P. falciparum oocyst development in Anopheles mosquitoes.

Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain)

  • ACT-451840 stock solution (in DMSO)

  • Complete culture medium (e.g., RPMI 1640 with appropriate supplements)

  • Human serum (malaria-naïve)

  • Human red blood cells

  • Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-7 days old, starved for at least 5 hours

  • Membrane feeding apparatus with water jacket maintained at 37°C

  • Parafilm® or other suitable membrane

  • Mercurochrome solution (0.4%) for oocyst staining

  • Microscope

Procedure:

  • Compound Preparation: Prepare serial dilutions of ACT-451840 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.

  • Gametocyte Treatment:

    • On the day of the feed, mature (Stage V) gametocyte cultures are treated with the prepared concentrations of ACT-451840 or the vehicle control.

    • The final gametocytemia should be standardized (e.g., 0.3% mature gametocytes).

    • Incubate the treated gametocytes for 24 hours prior to the mosquito feed to assess the compound's effect on gametocyte viability.

  • Mosquito Feeding:

    • Prepare the blood meal by mixing the treated gametocyte culture with human serum and red blood cells. The final hematocrit should be around 50%.

    • Pre-warm the membrane feeding apparatus to 37°C.

    • Add the blood meal to the feeders and cover with the membrane.

    • Place mosquito cups containing starved female mosquitoes in contact with the feeders and allow them to feed for 15-20 minutes in the dark.

  • Post-Feeding Mosquito Maintenance:

    • After feeding, remove unfed mosquitoes.

    • Maintain the fed mosquitoes in a secure, climate-controlled insectary (26-28°C, 80% humidity) with access to a sugar solution.

  • Oocyst Quantification:

    • Seven to eight days post-feeding, dissect the midguts of at least 25 mosquitoes per experimental group.

    • Stain the midguts with mercurochrome solution to visualize the oocysts.

    • Count the number of oocysts per midgut under a microscope.

  • Data Analysis:

    • Calculate the oocyst intensity (mean number of oocysts per mosquito) and oocyst prevalence (percentage of mosquitoes with at least one oocyst) for each concentration of ACT-451840 and the control.

    • Determine the IC50 value, which is the concentration of ACT-451840 that reduces the oocyst intensity by 50% compared to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

Transmission_Blocking_Mechanism Logical Flow of ACT-451840 Transmission-Blocking Activity cluster_host Human Host cluster_treatment Intervention cluster_mosquito Mosquito Vector Asexual_Stages Asexual Blood Stages (Merozoites, Rings, Trophozoites, Schizonts) Gametocytes Sexual Stages (Gametocytes) Asexual_Stages->Gametocytes Sexual Commitment Gametogenesis Gametogenesis (Male Gamete Formation) Gametocytes->Gametogenesis ACT451840 ACT-451840 ACT451840->Asexual_Stages Inhibition (IC50 = 0.4 nM) ACT451840->Gametogenesis Potent Inhibition (IC50 = 5.89 nM) Oocyst Oocyst Development in Midgut ACT451840->Oocyst Blocks Development (IC50 = 30 nM) Fertilization Fertilization (Zygote Formation) Gametogenesis->Fertilization Transmission_Blocked Transmission Blocked Ookinete Ookinete Development Fertilization->Ookinete Ookinete->Oocyst Sporozoites Sporozoite Release Oocyst->Sporozoites SMFA_Workflow Experimental Workflow for Standard Membrane Feeding Assay (SMFA) cluster_prep Preparation cluster_treatment Treatment cluster_feeding Mosquito Infection cluster_analysis Analysis Gametocyte_Culture 1. Culture Mature P. falciparum Gametocytes Incubation 3. Incubate Gametocytes with ACT-451840 (24h) Gametocyte_Culture->Incubation Compound_Dilution 2. Prepare Serial Dilutions of ACT-451840 Compound_Dilution->Incubation Blood_Meal 4. Prepare Blood Meal Incubation->Blood_Meal Mosquito_Feed 5. Feed Mosquitoes via Membrane Feeder (37°C) Blood_Meal->Mosquito_Feed Mosquito_Maintenance 6. Maintain Fed Mosquitoes (7-8 days) Mosquito_Feed->Mosquito_Maintenance Midgut_Dissection 7. Dissect Mosquito Midguts Mosquito_Maintenance->Midgut_Dissection Oocyst_Counting 8. Stain and Count Oocysts Midgut_Dissection->Oocyst_Counting Data_Analysis 9. Calculate Oocyst Intensity, Prevalence, and IC50 Oocyst_Counting->Data_Analysis

References

Application Notes and Protocols for Oral Administration of ACT-451840 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of ACT-451840 in preclinical settings, based on available study data. The protocols outlined below are intended to serve as a guide for the formulation, administration, and evaluation of this antimalarial compound in rodent models.

Overview of ACT-451840

ACT-451840 is a potent, novel antimalarial compound with activity against multiple life cycle stages of Plasmodium parasites, including both asexual and sexual stages of P. falciparum and asexual stages of P. vivax.[1] It has demonstrated efficacy against both drug-sensitive and resistant strains of P. falciparum.[2] Preclinical studies have shown that ACT-451840 has a rapid onset of action and can achieve significant parasite reduction.[3][4] The proposed mechanism of action involves the inhibition of the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter protein located on the parasite's digestive vacuole membrane.[5]

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from preclinical studies involving the oral administration of ACT-451840.

Table 1: In Vivo Efficacy of Orally Administered ACT-451840

Animal ModelParasite StrainDosing RegimenVehicleEffective Dose (ED90)Reference
NODscidIL2Rγnull mice (engrafted with human erythrocytes)P. falciparum NF543, 10, 30, or 100 mg/kg, once daily for 4 daysCorn Oil3.7 mg/kg (95% CI: 3.3–4.9 mg/kg)
MiceP. bergheiNot specifiedNot specified13 mg/kg (95% CI: 11–16 mg/kg)
P. berghei infected miceP. berghei300 mg/kg for 3 consecutive daysCorn OilCure achieved

Table 2: Pharmacokinetic Parameters of ACT-451840 in Mice (Oral Administration)

Animal ModelDose (mg/kg)VehicleCmax (ng/mL)Tmax (h)AUC0–∞ (ng·h/mL)Half-life (t½) (h)Reference
Healthy Male Subjects (for comparison)500 (fasted)Not specified11.92.0100.6~34
Healthy Male Subjects (for comparison)500 (fed)Not specified~155 (estimated 13-fold increase)3.5~1308 (estimated 13-fold increase)~34
NMRI mice10, 100, 300Corn OilNot specifiedNot specifiedNot specifiedNot specified

Note: Detailed pharmacokinetic parameters for mice were not fully available in the searched literature. The human data is provided for context, highlighting a significant food effect on absorption.

Experimental Protocols

Formulation of ACT-451840 in Corn Oil

This protocol describes a general method for preparing a corn oil-based solution of ACT-451840 for oral gavage in mice.

Materials:

  • ACT-451840 powder

  • Corn oil (pharmaceutical grade)

  • Sterile amber-colored glass vials

  • Vortex mixer

  • Warming device (e.g., water bath or incubator) set to 37°C

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Determine the required concentration: Based on the desired dose (mg/kg) and the dosing volume for the mice (typically 5-10 mL/kg), calculate the required concentration of ACT-451840 in the corn oil.

  • Weigh ACT-451840: Accurately weigh the required amount of ACT-451840 powder using an analytical balance.

  • Prepare the vehicle: Dispense the calculated volume of corn oil into a sterile amber-colored glass vial.

  • Solubilization: a. Add the weighed ACT-451840 powder to the corn oil. b. Tightly cap the vial and vortex thoroughly for 2-3 minutes to ensure initial dispersion. c. Place the vial in a warming device at 37°C and shake or vortex intermittently for an extended period (e.g., overnight) to facilitate dissolution. The use of a rocker at 37°C for several hours can also be effective.

  • Visual Inspection: Before administration, visually inspect the solution to ensure that the compound is fully dissolved and there is no particulate matter. The solution should be clear.

  • Storage: Store the formulation in a tightly sealed, light-protected container. For short-term storage, refrigeration at 4°C is recommended. Ascertain the stability of the formulation under these conditions.

Oral Administration via Gavage in Mice

This protocol outlines the standard procedure for administering the prepared ACT-451840 formulation to mice via oral gavage.

Materials:

  • Prepared ACT-451840 formulation

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip)

  • Syringes (1 mL or appropriate size for the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: a. Weigh the mouse to determine the exact volume of the formulation to be administered. b. Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: a. With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. b. Allow the mouse to swallow the tip of the needle to ensure it enters the esophagus and not the trachea. c. Advance the needle slowly and smoothly until it reaches the stomach. There should be no resistance. If resistance is met, withdraw the needle and restart.

  • Substance Administration: a. Once the needle is correctly positioned, slowly depress the syringe plunger to administer the ACT-451840 formulation. b. Administer the solution over 2-3 seconds to prevent regurgitation.

  • Needle Withdrawal and Post-Administration Monitoring: a. Gently withdraw the gavage needle. b. Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Mandatory Visualizations

Proposed Signaling Pathway of ACT-451840

The following diagram illustrates the proposed mechanism of action of ACT-451840, targeting the PfMDR1 transporter in Plasmodium falciparum.

Caption: Proposed mechanism of action of ACT-451840.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a typical workflow for an in vivo efficacy study of ACT-451840 in a mouse model of malaria.

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Animal_Model Select Animal Model (e.g., NODscidIL2Rγnull mice) Parasite_Infection Infect Mice with P. falciparum Animal_Model->Parasite_Infection Formulation Prepare ACT-451840 in Corn Oil Parasite_Infection->Formulation Dosing Oral Administration (e.g., Once daily for 4 days) Formulation->Dosing Parasitemia_Monitoring Monitor Parasitemia (e.g., Blood smears) Dosing->Parasitemia_Monitoring Data_Analysis Analyze Data (e.g., Calculate ED90) Parasitemia_Monitoring->Data_Analysis

Caption: Workflow for an in vivo efficacy study.

References

Troubleshooting & Optimization

Technical Support Center: ACT-451840 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of ACT-451840. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the production of this novel antimalarial compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of ACT-451840.

Synthesis Troubleshooting

Problem: Low yield or decomposition during Boc-cleavage of the piperazinyl-amide precursor.

  • Symptom: After the reaction to remove the Boc protecting group from the phenylalanine-benzylpiperazine coupled product, analysis (e.g., TLC, LC-MS) shows a significant amount of decomposition products and a low yield of the desired amine.

  • Likely Cause: The use of strong acidic conditions, such as hydrogen chloride (HCl) in dioxane, has been reported to cause decomposition of the piperazinyl-amide moiety.[1]

  • Solution:

    • Recommended Reagent: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for the Boc-cleavage. This method has been successfully used in the synthesis of related compounds.[1]

    • Procedure:

      • Dissolve the Boc-protected precursor in DCM.

      • Add TFA dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

      • Carefully quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product.

Purification Troubleshooting

Problem: Poor peak shape (tailing) during reverse-phase HPLC purification.

  • Symptom: Chromatograms from the purification of ACT-451840 show broad, tailing peaks, leading to poor separation and lower purity of the collected fractions.

  • Likely Cause: The basic piperazine nitrogens in the ACT-451840 molecule can interact with residual acidic silanol groups on the silica-based column packing material. This is a common issue with piperazine-containing compounds.

  • Solutions:

    • Mobile Phase Additive: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites on the stationary phase, reducing their interaction with your compound.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2-3 with formic acid or trifluoroacetic acid) will ensure that the piperazine moieties are fully protonated. This reduces their interaction with the stationary phase and improves peak shape. An analytical method for ACT-451840 has been described using a mobile phase containing acetonitrile and formic acid.[2]

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis and purification of basic compounds. These columns have end-capping to minimize the number of exposed silanol groups.

    • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as a phenyl or cyano-based column, which may offer different selectivity and improved peak shape for basic compounds.

Problem: Difficulty removing water from the final product (hygroscopicity).

  • Symptom: The final purified ACT-451840 product is difficult to dry completely and may appear as a sticky solid or oil. This is a potential issue for piperazine-containing compounds.

  • Solutions:

    • Azeotropic Distillation: If the compound is in an organic solvent, an azeotropic distillation with a solvent like toluene can be effective in removing water.

    • High Vacuum Drying: Dry the compound under high vacuum at a slightly elevated temperature (ensure the compound is thermally stable at the chosen temperature).

    • Lyophilization (Freeze-Drying): Dissolving the product in a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or dioxane) and then freeze-drying can yield a fine, dry powder.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a preparative HPLC purification method for ACT-451840?

A1: Based on the published analytical method, a good starting point for a preparative reverse-phase HPLC method would be:

  • Column: A C4 stationary phase is a logical starting point, as it was used in the analytical method.[2] For preparative scale, a larger particle size (e.g., 5-10 µm) would be appropriate.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Gradient: A shallow gradient should be optimized to ensure good separation of the main product from any closely eluting impurities. A typical starting point could be a linear gradient from 20% to 80% acetonitrile over 30-40 minutes.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

Q2: What are the potential impurities I should look for during purification?

A2: Potential impurities could include:

  • Starting materials: Unreacted precursors from the final coupling step.

  • Side-products from the Boc-cleavage step: As mentioned in the troubleshooting guide, decomposition can occur if harsh acidic conditions are used.

  • Products of N-oxide formation: The piperazine nitrogens can be susceptible to oxidation.

  • Hydrolysis products: The amide bonds could potentially be hydrolyzed under certain conditions.

Q3: How should I store the purified ACT-451840?

A3: Studies on similar synthetic piperazine compounds suggest that storage at room temperature should be avoided to prevent degradation.[3] It is recommended to store the purified compound as a solid at low temperatures (e.g., -20°C) in a tightly sealed container to protect it from moisture, especially given the potential for hygroscopicity.

Quantitative Data

ParameterValue/ConditionReference
Analytical HPLC Column YMC Pro C4 (2.1 x 50 mm, 5 µm)
Analytical Mobile Phase Gradient of acetonitrile and formic acid
Lower Limit of Quantification (LC-MS/MS) 0.100 ng/ml
In Vitro IC50 (P. falciparum NF54) 0.4 nM

Experimental Protocols

Protocol 1: Boc-Deprotection of Piperazinyl-Amide Precursor
  • Dissolution: Dissolve the Boc-protected phenylalanine-benzylpiperazine intermediate in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (typically 4-5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected amine.

Protocol 2: General Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude ACT-451840 in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative reverse-phase C4 column with the initial mobile phase conditions (e.g., 80% water with 0.1% formic acid / 20% acetonitrile with 0.1% formic acid) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Run a linear gradient of increasing acetonitrile concentration (e.g., 20% to 80% over 30 minutes) at an appropriate flow rate for the column size.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to ACT-451840.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pooling and Concentration: Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the final product as a dry powder.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_purification Purification Steps Boc_Phe Boc-Protected Phenylalanine Coupling Peptide Coupling Boc_Phe->Coupling Benzylpiperazine Benzylpiperazine Benzylpiperazine->Coupling Boc_Precursor Boc-Protected Intermediate Coupling->Boc_Precursor Boc_Cleavage Boc-Cleavage (TFA/DCM) Boc_Precursor->Boc_Cleavage Amine_Precursor Amine Intermediate Boc_Cleavage->Amine_Precursor Final_Coupling Final Acylation Amine_Precursor->Final_Coupling Cinnamic_Acid_Deriv Cinnamic Acid Derivative Cinnamic_Acid_Deriv->Final_Coupling Crude_Product Crude ACT-451840 Final_Coupling->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Analysis Fraction Purity Analysis Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Product Pure ACT-451840 Lyophilization->Pure_Product

Caption: Workflow for the synthesis and purification of ACT-451840.

Troubleshooting_HPLC Start Poor Peak Shape in HPLC? Check_pH Is mobile phase pH low (2-3)? Start->Check_pH Add_Acid Add 0.1% Formic Acid or TFA Check_pH->Add_Acid No Check_Additive Is a competing base present? Check_pH->Check_Additive Yes Add_Acid->Check_Additive Add_TEA Add 0.1% Triethylamine (TEA) Check_Additive->Add_TEA No Check_Column Is it a base-deactivated column? Check_Additive->Check_Column Yes Add_TEA->Check_Column Use_BD_Column Use a base-deactivated column Check_Column->Use_BD_Column No Good_Peak Good Peak Shape Check_Column->Good_Peak Yes Use_BD_Column->Good_Peak

Caption: Decision tree for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Enhancing Oral Bioavailability of Phenylalanine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of phenylalanine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral bioavailability of phenylalanine-based compounds?

The primary barriers include:

  • Low aqueous solubility: Many phenylalanine derivatives are lipophilic, leading to poor dissolution in the gastrointestinal (GI) tract.

  • Poor membrane permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter systemic circulation.

  • First-pass metabolism: The compound can be extensively metabolized in the gut wall or liver before reaching systemic circulation. Key enzymes involved are cytochrome P450s and UDP-glucuronosyltransferases.

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the compound out of intestinal cells, reducing absorption.

  • Chemical instability: The compound may degrade in the harsh acidic environment of the stomach or enzymatically in the intestine.

Q2: What initial strategies should I consider to improve the oral bioavailability of my phenylalanine-based compound?

Initial strategies should focus on addressing the specific limitations of your compound. A logical workflow can help guide your approach.

G A Characterize Compound Properties (Solubility, Permeability, Metabolism) B Low Solubility? A->B C Low Permeability? B->C No E Formulation Strategies (e.g., SDD, Lipid-Based) B->E Yes D High First-Pass Metabolism? C->D No F Prodrug Strategies (e.g., Esterification) C->F Yes G Structural Modification (Block Metabolic Sites) D->G Yes H Re-evaluate and Combine Strategies D->H No E->C F->D G->H G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Portal Vein A Phenylalanine-Based Drug B Metabolism by CYP3A4 / UGTs A->B D To Liver A->D Absorbed Drug C Inactive Metabolite B->C G A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Measure TEER (Check Monolayer Integrity) B->C D Add Compound to Apical Side C->D E Sample from Basolateral Side (Time Points) D->E F Analyze Concentration (LC-MS/MS) E->F G Calculate Papp and Efflux Ratio F->G

Technical Support Center: Dose-Response Analysis for ACT-451840 IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ACT-451840 in dose-response curve analysis to determine its half-maximal inhibitory concentration (IC50).

Frequently Asked Questions (FAQs)

Q1: What is ACT-451840 and what is its reported in vitro IC50?

ACT-451840 is a novel antimalarial compound with a unique mechanism of action.[1] It has demonstrated potent activity against the blood stages of Plasmodium falciparum.[2] Preclinical studies have reported an in vitro IC50 of approximately 0.4 nM against the drug-sensitive NF54 strain of P. falciparum.[2][3][4] It also shows activity against drug-resistant strains and various life cycle stages of the parasite, including gametocytes.

Q2: What is the general principle of the assay used to determine the IC50 of ACT-451840?

The IC50 of ACT-451840 against P. falciparum is typically determined using a [3H]-hypoxanthine incorporation assay. This method measures the proliferation of the parasite in red blood cells. In the presence of an antimalarial compound like ACT-451840, parasite growth is inhibited, leading to a reduction in the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor. The IC50 is the concentration of the compound that causes a 50% reduction in this incorporation compared to untreated controls.

Q3: What are the key stages of the experimental workflow for determining the IC50 of ACT-451840?

The experimental workflow involves several key steps: parasite culture, preparation of drug dilutions, incubation of parasites with the drug, addition of [3H]-hypoxanthine, harvesting of the parasites, and measurement of radioactivity. A detailed protocol is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses common issues encountered during dose-response curve analysis for IC50 determination.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding or parasite density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate.- Ensure homogenous mixing of the parasite culture before plating.- Use calibrated pipettes and proper technique. Reverse pipetting can be helpful for viscous solutions.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
Dose-response curve does not reach a 100% inhibition plateau - The highest concentration of ACT-451840 used is insufficient to cause maximal inhibition.- The compound has a low efficacy (Emax < 100%).- Extend the concentration range of ACT-451840 in your experiment.- If the plateau remains below 100%, it may be a characteristic of the compound's activity. Report the observed maximal inhibition.
Dose-response curve does not have a clear bottom plateau (0% inhibition) - The lowest concentration of ACT-451840 used is still causing some level of inhibition.- Issues with background subtraction.- Include lower concentrations of the compound in your dilution series.- Ensure proper blank wells (containing no parasites) are included for accurate background correction.
The fitted curve is a poor fit for the data points (low R-squared value) - Incorrect nonlinear regression model used.- Outliers in the data.- Asymmetrical dose-response relationship.- Use a variable slope (four-parameter) logistic model, which is standard for dose-response curves.- Identify and consider removing clear outliers, but with justification.- If the curve is asymmetrical, consider using a five-parameter logistic model.
Calculated IC50 value is significantly different from reported values - Biological variability (e.g., different parasite strain, passage number).- Technical variability in the assay (e.g., incubation time, hematocrit).- Errors in data normalization.- Ensure you are using a well-characterized parasite strain.- Standardize all assay parameters as described in the protocol.- Normalize your data to the positive (no drug) and negative (maximal inhibition) controls.

Quantitative Data Summary

The following table summarizes the reported in vitro IC50 values for ACT-451840 against various P. falciparum strains and life cycle stages.

Parameter Value Strain/Stage Reference(s)
IC50 (asexual blood stage) 0.4 ± 0.0 nMP. falciparum NF54 (drug-sensitive)
IC90 (asexual blood stage) 0.6 ± 0.0 nMP. falciparum NF54 (drug-sensitive)
IC99 (asexual blood stage) 1.2 ± 0.0 nMP. falciparum NF54 (drug-sensitive)
IC50 (male gamete formation) 5.89 ± 1.80 nMP. falciparum
IC50 (oocyst development) 30 nM (range: 23-39)P. falciparum (in mosquitoes)

Experimental Protocols

Protocol: In Vitro IC50 Determination of ACT-451840 against P. falciparum using the [3H]-Hypoxanthine Incorporation Assay

This protocol is based on methodologies described in the literature.

1. Materials and Reagents:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, supplemented with Albumax or human serum)

  • ACT-451840 stock solution (in DMSO)

  • [3H]-hypoxanthine

  • 96-well microplates

  • Cell harvester

  • Scintillation counter and scintillation fluid

2. Procedure:

  • Parasite Culture Maintenance: Maintain a continuous culture of P. falciparum in human RBCs at a defined hematocrit (e.g., 2-5%) and parasitemia (e.g., 0.5-1%). Synchronize the parasite culture to the ring stage for consistent results.

  • Drug Dilution Series: Prepare a serial dilution of ACT-451840 in complete culture medium. A typical concentration range might span from picomolar to micromolar to ensure a full dose-response curve. Include a vehicle control (DMSO) at the same concentration as in the highest drug dilution.

  • Assay Plate Preparation:

    • Add the drug dilutions to the wells of a 96-well plate in triplicate.

    • Add a suspension of P. falciparum-infected RBCs to each well to achieve a final hematocrit of approximately 1-2.5% and a parasitemia of 0.3-0.5%.

    • Include control wells:

      • Positive control (0% inhibition): Infected RBCs with vehicle control.

      • Negative control (100% inhibition): Infected RBCs with a known potent antimalarial at a high concentration (e.g., chloroquine for sensitive strains).

      • Background control: Uninfected RBCs.

  • Incubation: Incubate the plate in a humidified, gassed (e.g., 5% CO2, 5% O2, 90% N2) incubator at 37°C for 48 hours.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Harvesting: Harvest the contents of the wells onto a filter mat using a cell harvester. The harvester will lyse the RBCs and trap the parasites, which have incorporated the radiolabel, on the filter.

  • Radioactivity Measurement: Place the filter mat in a scintillation bag with scintillation fluid and measure the counts per minute (CPM) for each spot using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM from all other readings.

    • Calculate the percentage of inhibition for each drug concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percentage of inhibition against the log of the drug concentration.

    • Fit the data using a nonlinear regression model (variable slope, four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for ACT-451840 IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis parasite_culture 1. P. falciparum Culture (Synchronized Rings) plate_setup 3. Plate Setup (Drug + Parasites in 96-well plate) parasite_culture->plate_setup drug_dilution 2. ACT-451840 Serial Dilution drug_dilution->plate_setup incubation 4. Incubation (48h, 37°C) plate_setup->incubation radiolabeling 5. Add [3H]-hypoxanthine (Incubate 24h) incubation->radiolabeling harvesting 6. Harvest Parasites radiolabeling->harvesting scintillation 7. Scintillation Counting (Measure CPM) harvesting->scintillation data_processing 8. Calculate % Inhibition scintillation->data_processing curve_fitting 9. Nonlinear Regression (Dose-Response Curve) data_processing->curve_fitting ic50_determination 10. Determine IC50 curve_fitting->ic50_determination

Caption: Workflow for determining the IC50 of ACT-451840.

troubleshooting_logic Troubleshooting Logic for Dose-Response Curve Fitting start Start Analysis check_fit Is the curve a good fit? (e.g., high R-squared) start->check_fit check_plateaus Are top and bottom plateaus well-defined? check_fit->check_plateaus Yes review_model Review Regression Model (e.g., 4- vs 5-parameter) check_fit->review_model No check_ic50 Is the IC50 value within expected range? check_plateaus->check_ic50 Yes extend_range Extend Concentration Range check_plateaus->extend_range No review_protocol Review Experimental Protocol (e.g., controls, normalization) check_ic50->review_protocol No end Valid IC50 check_ic50->end Yes check_outliers Check for Outliers review_model->check_outliers check_outliers->start constrain_fit Constrain Top/Bottom Plateaus (if appropriate) extend_range->constrain_fit constrain_fit->start check_biology Consider Biological Variability (e.g., strain, passage) review_protocol->check_biology check_biology->start

Caption: Troubleshooting logic for dose-response curve analysis.

References

Technical Support Center: Refinement of Animal Models for Studying ACT-451840 Antimalarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and troubleshooting animal models for evaluating the antimalarial activity of ACT-451840.

Frequently Asked Questions (FAQs)

Q1: What is ACT-451840 and what is its known antimalarial activity?

A1: ACT-451840 is a novel antimalarial compound with potent activity against multiple life cycle stages of Plasmodium falciparum and Plasmodium vivax. It has demonstrated efficacy against both the asexual and sexual stages of the parasite, suggesting it has the potential for both treatment and transmission-blocking.[1][2][3][4] In preclinical studies, ACT-451840 has shown a rapid onset of action and is effective against artemisinin-resistant strains.[2]

Q2: Which animal models are most appropriate for studying the in vivo efficacy of ACT-451840?

A2: Two primary murine models have been successfully used to evaluate the efficacy of ACT-451840:

  • Plasmodium berghei-infected mice: This is a standard rodent malaria model used for initial in vivo screening of antimalarial compounds.

  • Plasmodium falciparum-infected immunodeficient mice (humanized mouse model): This model allows for the direct assessment of drug efficacy against the primary human malaria parasite.

Q3: What are the reported efficacy values for ACT-451840 in these models?

A3: In in vivo efficacy studies, ACT-451840 has demonstrated potent activity. The 90% effective dose (ED90) was 3.7 mg/kg in the P. falciparum mouse model and 13 mg/kg in the P. berghei model.

Q4: How should ACT-451840 be formulated for oral administration in mice?

A4: For oral administration in mice, ACT-451840 can be formulated as a solution or suspension in corn oil.

Q5: What are the key pharmacokinetic parameters of ACT-451840 in mice?

A5: Pharmacokinetic studies in mice have been conducted to inform dose selection and predict human efficacious exposure. Key parameters are summarized in the data presentation section.

Troubleshooting Guides

Issue 1: High variability in parasitemia between mice in the same treatment group.

  • Possible Cause: Inconsistent parasite inoculum.

    • Solution: Ensure the parasite stock is well-mixed before and during inoculation. Use a consistent volume and route of injection for all animals.

  • Possible Cause: Variation in mouse strain, age, or weight.

    • Solution: Use mice from a single supplier, of the same strain, sex, and within a narrow age and weight range.

  • Possible Cause: Inaccurate drug administration.

    • Solution: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For other routes, ensure consistent injection volumes and sites.

Issue 2: Unexpectedly low or no efficacy of ACT-451840.

  • Possible Cause: Improper drug formulation.

    • Solution: Ensure ACT-451840 is fully dissolved or homogenously suspended in the vehicle (e.g., corn oil) immediately before administration.

  • Possible Cause: Incorrect dosing.

    • Solution: Double-check all calculations for dose preparation. Calibrate all weighing and liquid handling equipment.

  • Possible Cause: Development of drug resistance (in long-term studies).

    • Solution: If resistance is suspected, perform in vitro susceptibility testing of parasites isolated from treated mice.

Issue 3: Difficulty in accurately measuring parasitemia.

  • Possible Cause: Poor quality of blood smears.

    • Solution: Prepare thin blood smears and ensure proper fixation and Giemsa staining. Count a sufficient number of red blood cells (at least 1000) for an accurate percentage.

  • Possible Cause: Low levels of parasitemia.

    • Solution: For early or low-level infections, consider using more sensitive methods like flow cytometry with a fluorescent DNA dye or qPCR.

Issue 4: Animal welfare concerns (e.g., excessive weight loss, lethargy).

  • Possible Cause: High parasite burden.

    • Solution: Monitor mice daily for clinical signs. Establish clear humane endpoints for euthanasia in your experimental protocol.

  • Possible Cause: Drug toxicity at the tested dose.

    • Solution: Conduct a dose-ranging study to determine the maximum tolerated dose. Include a vehicle control group to distinguish between drug- and infection-related morbidity.

Data Presentation

Table 1: In Vivo Efficacy of ACT-451840 in Murine Malaria Models

Animal ModelParasite SpeciesEfficacy MetricValueReference
Immunodeficient MousePlasmodium falciparumED903.7 mg/kg (95% CI: 3.3–4.9 mg/kg)
MousePlasmodium bergheiED9013 mg/kg (95% CI: 11–16 mg/kg)

Table 2: Pharmacokinetic Parameters of ACT-451840 in Mice (Single Oral Dose)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
10 mg/kg1,23025,850
100 mg/kg10,600488,900
300 mg/kg19,8006234,000

Experimental Protocols

Protocol 1: Four-Day Suppressive Test in P. berghei-infected Mice

This protocol is adapted from the widely used Peters' 4-day suppressive test to evaluate the in vivo antimalarial activity of a compound.

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse.

  • Experimental mice (e.g., Swiss albino, 18-22g).

  • ACT-451840.

  • Vehicle (corn oil).

  • Standard antimalarial drug (e.g., Chloroquine).

  • Giemsa stain and microscopy supplies.

Procedure:

  • Parasite Inoculation:

    • Collect blood from a donor mouse with a rising parasitemia (10-20%).

    • Dilute the infected blood with a suitable buffer (e.g., Alsever's solution) to a concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL.

    • Inject each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the parasite suspension on Day 0.

  • Drug Administration:

    • Randomly assign mice into treatment groups (n=5 per group): Vehicle control, positive control (e.g., Chloroquine at 10 mg/kg), and ACT-451840 at various doses.

    • Two to four hours post-infection, administer the first dose of the respective treatments via oral gavage.

    • Continue daily treatment for four consecutive days (Day 0 to Day 3).

  • Monitoring Parasitemia:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total RBCs under a microscope with an oil immersion objective.

  • Data Analysis:

    • Calculate the mean parasitemia for each group.

    • Determine the percent inhibition of parasite growth for each treatment group compared to the vehicle control group.

    • ED50 and ED90 values can be determined by testing a range of doses and performing a probit analysis.

Protocol 2: Efficacy Study in P. falciparum-infected Humanized Mice

This protocol outlines the procedure for evaluating ACT-451840 in an immunodeficient mouse model engrafted with human red blood cells.

Materials:

  • Immunodeficient mice (e.g., NOD-scid IL2Rγnull).

  • Human red blood cells (hRBCs).

  • P. falciparum culture.

  • ACT-451840.

  • Vehicle (corn oil).

  • Flow cytometer and fluorescent DNA dyes (e.g., SYBR Green I, Hoechst).

Procedure:

  • Engraftment of Human Erythrocytes:

    • Administer hRBCs to the immunodeficient mice. This can be done through repeated intraperitoneal or intravenous injections to achieve a stable level of human chimerism.

  • Parasite Infection:

    • Infect the engrafted mice with P. falciparum-infected hRBCs, typically via intravenous injection.

  • Drug Treatment:

    • Once a consistent parasitemia is established (e.g., Day 3 post-infection), randomly assign mice to treatment groups.

    • Administer ACT-451840 orally once daily for four consecutive days. Include vehicle and positive control groups.

  • Parasitemia Monitoring:

    • Collect small blood samples from the tail vein at regular intervals (e.g., daily during and after treatment).

    • Determine parasitemia using flow cytometry by staining the blood with a fluorescent DNA dye that will label the parasite DNA within the hRBCs.

  • Data Analysis:

    • Plot the mean parasitemia over time for each treatment group.

    • Calculate the parasite reduction ratio (PRR) and parasite clearance time.

    • Determine the effective dose required to achieve a desired level of parasite clearance.

Mandatory Visualizations

Experimental_Workflow_for_Antimalarial_Drug_Testing cluster_Infection Parasite Inoculation cluster_Treatment Drug Administration cluster_Monitoring Parasitemia Monitoring cluster_Analysis Data Analysis Infection_Pb P. berghei Infection (i.p. injection) Treatment Oral Gavage with ACT-451840 in Corn Oil (Daily for 4 days) Infection_Pb->Treatment Infection_Pf P. falciparum Infection (i.v. injection in humanized mice) Infection_Pf->Treatment Monitoring_Smear Giemsa-Stained Blood Smear (Microscopy) Treatment->Monitoring_Smear Monitoring_FACS Flow Cytometry (Fluorescent DNA Dye) Treatment->Monitoring_FACS Control_Vehicle Vehicle Control (Corn Oil) Control_Vehicle->Monitoring_Smear Control_Vehicle->Monitoring_FACS Control_Positive Positive Control (e.g., Chloroquine) Control_Positive->Monitoring_Smear Control_Positive->Monitoring_FACS Analysis Calculate % Inhibition, ED50, ED90, Parasite Reduction Ratio Monitoring_Smear->Analysis Monitoring_FACS->Analysis

Caption: Workflow for in vivo antimalarial efficacy testing of ACT-451840.

Logical_Relationship_Troubleshooting cluster_Problem Observed Problem cluster_Causes Potential Causes cluster_Solutions Solutions Problem Inconsistent or Unexpected Results Cause_Inoculum Inconsistent Parasite Inoculum Problem->Cause_Inoculum Cause_Drug Improper Drug Formulation/Dosing Problem->Cause_Drug Cause_Animal Animal Variability (Strain, Age, Weight) Problem->Cause_Animal Cause_Measurement Inaccurate Parasitemia Measurement Problem->Cause_Measurement Solution_Inoculum Standardize Inoculation Procedure Cause_Inoculum->Solution_Inoculum Solution_Drug Verify Formulation & Dosing Calculations Cause_Drug->Solution_Drug Solution_Animal Use Homogeneous Animal Groups Cause_Animal->Solution_Animal Solution_Measurement Refine Measurement Technique (e.g., FACS) Cause_Measurement->Solution_Measurement

Caption: Troubleshooting logic for in vivo antimalarial studies.

Ethical Considerations

All animal experiments must be conducted in accordance with national and institutional guidelines for the care and use of laboratory animals. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Key ethical principles to adhere to include the Three Rs: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (minimizing animal pain and distress). Humane endpoints should be clearly defined and implemented to prevent unnecessary suffering.

References

Addressing ACT-451840 off-target effects in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antimalarial compound ACT-451840 in preclinical models. The focus is on strategies to identify, characterize, and mitigate potential off-target effects to ensure robust and reliable experimental outcomes.

Introduction

ACT-451840 is a potent, fast-acting antimalarial compound with a novel mechanism of action.[1][2][3] Preclinical studies and early clinical trials have shown it to be generally well-tolerated.[4][5] However, as with any small molecule inhibitor, it is crucial for researchers to be vigilant for potential off-target effects in their experimental systems. This guide provides a framework for troubleshooting unexpected results and distinguishing on-target from potential off-target phenomena.

Frequently Asked Questions (FAQs)

Q1: My results with ACT-451840 are not consistent across different cell lines or parasite strains. Could this be due to off-target effects?

A1: Inconsistent results can stem from various factors, including off-target effects. First, verify the on-target potency of ACT-451840 in your specific strains, as variations in susceptibility can occur. The compound has demonstrated low nanomolar activity against a range of P. falciparum isolates. If the potency is significantly lower than reported values, or if you observe unexpected phenotypes at higher concentrations, consider the possibility of off-target interactions. Different cell lines or parasite strains may have varying expression levels of potential off-target proteins, leading to inconsistent results.

Q2: I am observing cytotoxicity in my host cell line at concentrations close to the effective dose against the parasite. How can I determine if this is an off-target effect?

A2: To distinguish between on-target anti-parasitic activity and off-target host cell toxicity, a counter-screening assay is recommended. Culture your host cells without the parasite and perform a dose-response curve with ACT-451840 to determine its 50% cytotoxic concentration (CC50). A significant difference between the anti-parasitic EC50 and the host cell CC50 (a high selectivity index) suggests the observed cytotoxicity at effective doses is likely not a direct off-target effect on the host cells. If the values are close, it may indicate an off-target liability.

Q3: ACT-451840 is described as having a novel mechanism of action. How can I begin to investigate a potential off-target signaling pathway?

A3: Since the precise target of ACT-451840 is not fully elucidated, investigating off-target pathways requires a broad approach. Techniques like thermal proteome profiling (TPP) or chemical proteomics can help identify proteins that directly bind to ACT-451840 in your experimental system. Subsequently, you can use pathway analysis tools to determine if these potential off-targets are enriched in specific signaling pathways.

Q4: What are the first steps I should take if I suspect an off-target effect is confounding my experimental results?

A4: If you suspect an off-target effect, the first step is to confirm the on-target activity at the lowest effective concentration. Use a dose-response experiment to identify the minimal concentration of ACT-451840 that achieves the desired anti-parasitic effect. Working at or near the EC90 for the on-target effect can minimize the engagement of lower-affinity off-targets. Additionally, using a structurally unrelated compound with a similar on-target activity as a control can help differentiate between a specific on-target phenotype and a more general, potentially off-target, cellular response.

Troubleshooting Guides

Issue: Unexpected Phenotype Observed at High Concentrations

Possible Cause: At concentrations significantly above the on-target EC50, ACT-451840 may be interacting with one or more secondary targets.

Troubleshooting Steps:

  • Confirm On-Target Potency: Re-establish the dose-response curve for the primary anti-parasitic activity to ensure your assay is calibrated correctly.

  • Use a Structurally Unrelated Control: Compare the phenotype induced by ACT-451840 with that of another antimalarial with a different chemical scaffold but similar potency against the parasite. If the unexpected phenotype is unique to ACT-451840, it is more likely to be an off-target effect.

  • Orthogonal Assays: Employ a different assay to measure the on-target effect. For example, if you are using a hypoxanthine incorporation assay, try a SYBR Green-based assay to confirm the anti-parasitic activity.

  • Target Engagement Assays: If a putative off-target is identified, cellular thermal shift assays (CETSA) can be used to confirm direct binding of ACT-451840 to this protein in your model system.

Issue: Discrepancy Between In Vitro Potency and In Vivo Efficacy

Possible Cause: While ACT-451840 has shown good in vivo efficacy in murine models, discrepancies with in vitro data could arise from metabolic instability, poor bioavailability, or engagement of off-targets that either mitigate or exacerbate the on-target effect in a whole organism.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If not already done, characterize the pharmacokinetic profile of ACT-451840 in your preclinical model to ensure adequate exposure at the site of action.

  • Metabolite Profiling: In vitro studies have identified potentially active metabolites of ACT-451840. Investigate the metabolite profile in your in vivo model to determine if they contribute to the observed efficacy or potential off-target effects.

  • Ex Vivo Bioassay: Perform an ex vivo bioassay using plasma from treated animals to assess the overall antimalarial activity, which will account for the combined effects of the parent compound and its metabolites.

Data Presentation

Table 1: On-Target Activity of ACT-451840 against Plasmodium falciparum

ParameterStrain/StageValueReference
IC50 NF54 (drug-sensitive)0.4 nM (SD: ± 0.0 nM)
IC90 NF54 (drug-sensitive)0.6 nM (SD: ± 0.0 nM)
IC99 NF54 (drug-sensitive)1.2 nM (SD: ± 0.0 nM)
IC50 Male Gamete Formation5.89 nM (SD: ± 1.80 nM)
IC50 Oocyst Development30 nM (range: 23–39 nM)
ED90 P. falciparum (murine model)3.7 mg/kg (95% CI: 3.3–4.9 mg/kg)
ED90 P. berghei (murine model)13 mg/kg (95% CI: 11–16 mg/kg)

Experimental Protocols

Protocol 1: Differentiating On-Target vs. Off-Target Cytotoxicity

Objective: To determine if observed host cell cytotoxicity is a result of an off-target effect of ACT-451840.

Methodology:

  • Cell Culture: Culture the relevant host cell line (e.g., HepG2 for liver-stage studies, or the cell line used in your primary assay) in appropriate media.

  • Compound Preparation: Prepare a 10 mM stock solution of ACT-451840 in DMSO. Create a 2-fold serial dilution series in culture medium, ensuring the final DMSO concentration is below 0.5%.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to confluence within the assay duration.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared serial dilutions of ACT-451840. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 48 or 72 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT or LDH release assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the ACT-451840 concentration. Calculate the CC50 value.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the host cell CC50 by the anti-parasitic EC50. A higher selectivity index indicates a greater window between the desired on-target effect and off-target cytotoxicity.

Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification

Objective: To identify potential protein targets of ACT-451840 in an unbiased manner.

Methodology:

  • Cell/Parasite Lysis: Prepare lysates from your experimental cells or parasites.

  • Compound Treatment: Treat the lysate with ACT-451840 at a concentration known to elicit the on-target effect (and any unexpected phenotype). Include a vehicle control (DMSO).

  • Temperature Gradient: Aliquot the treated and control lysates and heat them to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare these samples for proteomic analysis (e.g., trypsin digestion, TMT labeling).

  • LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry to identify and quantify the proteins remaining in solution at each temperature.

  • Data Analysis: For each protein, plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve between the ACT-451840-treated and control samples indicates a direct interaction between the compound and the protein. Proteins with significant and reproducible melting curve shifts are considered potential off-targets.

Visualizations

experimental_workflow cluster_observation Observation cluster_troubleshooting Troubleshooting cluster_outcome Outcome phenotype Unexpected Phenotype Observed (e.g., cytotoxicity, altered signaling) dose_response Step 1: Confirm On-Target Potency (Dose-Response Curve) phenotype->dose_response orthogonal_assay Step 2: Use Orthogonal Assay or Unrelated Compound dose_response->orthogonal_assay Consistent with on-target? off_target_id Step 3: Off-Target Identification (e.g., TPP, Chemical Proteomics) orthogonal_assay->off_target_id Phenotype persists? target_validation Step 4: Target Validation (e.g., CETSA, Knockdown/Overexpression) off_target_id->target_validation Potential off-targets identified? on_target Phenotype is On-Target target_validation->on_target No validated off-targets off_target Phenotype is Off-Target target_validation->off_target Off-target validated

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

signaling_pathway cluster_compound Compound Action cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway ACT451840 ACT-451840 Target Novel Antimalarial Target ACT451840->Target On-Target Inhibition Off_Target Host/Parasite Off-Target (e.g., Kinase, GPCR) ACT451840->Off_Target Off-Target Interaction Pathway_A Parasite Signaling Pathway A Target->Pathway_A Parasite_Death Parasite Death Pathway_A->Parasite_Death Pathway_B Host/Parasite Signaling Pathway B Off_Target->Pathway_B Unexpected_Phenotype Unexpected Phenotype (e.g., Cytotoxicity) Pathway_B->Unexpected_Phenotype

Caption: Hypothetical on-target vs. off-target signaling pathways.

References

Enhancing the stability of (Rac)-ACT-451840 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-ACT-451840. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability of this compound in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A solubility of up to 41.67 mg/mL (55.49 mM) can be achieved, though this may require ultrasonication and warming to 60°C.[1] It is crucial to use newly opened, high-purity DMSO, as the presence of water can significantly impact solubility.[1]

Q2: What are the recommended storage conditions for this compound as a solid and in solution?

A2: As a solid powder, this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: How should I prepare working solutions of this compound for in vitro cell-based assays?

A3: For in vitro assays, a common practice is to dilute the DMSO stock solution into the cell culture medium to achieve the desired final concentration. It is important to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability, typically below 0.5%. For some in vitro assays, the final DMSO concentration has been kept at or below 0.25%.

Q4: Are there established formulations for in vivo studies?

A4: Yes, several formulations have been used for in vivo studies. For oral administration in mice, this compound has been formulated as a solution or suspension in corn oil.[2] Other reported formulations for clear solutions include a mixture of PEG300, Tween-80, and saline, or for suspended solutions, a mixture of 20% SBE-β-CD in saline.

Q5: Is there any information on the stability of this compound at different pH values?

A5: The publicly available literature does not provide specific data on the stability of this compound at various pH levels. General best practice for compounds with unknown pH sensitivity is to prepare fresh solutions in buffers at the desired pH immediately before use and to avoid prolonged storage in aqueous solutions, especially at extreme pH values.

Q6: What is the known degradation pathway for this compound?

A6: Specific degradation pathways for this compound have not been detailed in the available scientific literature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous solution/cell culture medium. - Low aqueous solubility.- Exceeding the solubility limit upon dilution from DMSO stock.- Interaction with components of the medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to cells.- Prepare fresh dilutions immediately before use.- Consider using a formulation with solubilizing agents like Tween-80 or SBE-β-CD for specific applications, if compatible with the experimental setup.
Inconsistent or lower-than-expected activity in biological assays. - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Instability in the assay medium over the incubation period.- Store stock solutions as recommended (-80°C for up to 6 months, -20°C for up to 1 month) and aliquot to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- If instability during the assay is suspected, consider reducing the incubation time or performing a time-course experiment to assess compound stability.
Difficulty dissolving the compound in DMSO. - Hygroscopic nature of DMSO, leading to reduced solvating power.- Compound is not fully solubilized.- Use fresh, anhydrous, high-purity DMSO.- Employ ultrasonication and gentle warming (up to 60°C) to aid dissolution.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Value Source
Solubility in DMSO 41.67 mg/mL (55.49 mM)
Storage (Solid) -20°C for 3 years; 4°C for 2 years
Storage (In DMSO) -80°C for 6 months; -20°C for 1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath (optional)

    • Water bath at 60°C (optional)

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 7.51 mg (Molecular Weight: 750.96 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution thoroughly until the solid is completely dissolved.

    • If dissolution is difficult, sonicate the vial in an ultrasonic bath for short intervals or warm it in a 60°C water bath until a clear solution is obtained.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a Working Solution for in vivo Oral Administration (Corn Oil Formulation)
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Corn oil

    • Sterile tubes

  • Procedure:

    • Based on the desired final concentration and dosing volume, calculate the required volume of the 10 mM DMSO stock solution.

    • For example, to prepare a 1 mg/mL solution, you would need to dilute the stock solution appropriately in corn oil.

    • Add the calculated volume of the DMSO stock solution to the required volume of corn oil.

    • Mix thoroughly by vortexing or sonication to ensure a uniform suspension or solution. This formulation was used for oral gavage in mice.

    • Prepare this formulation fresh before each administration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_application Experimental Use A Weigh this compound B Add Anhydrous DMSO A->B C Vortex / Sonicate / Warm B->C D 10 mM Stock Solution C->D E Aliquot D->E G In Vitro Assay (Dilute in Media) D->G H In Vivo Formulation (e.g., Corn Oil) D->H F Store at -80°C or -20°C E->F troubleshooting_logic Start Experiment Start Issue Inconsistent Results? Start->Issue CheckSol Check Solution Prep & Storage Issue->CheckSol Yes Proceed Proceed with Experiment Issue->Proceed No FreshSol Prepare Fresh Solution CheckSol->FreshSol CheckAssay Review Assay Protocol FreshSol->CheckAssay CheckAssay->Proceed

References

Optimizing treatment duration for ACT-451840 in curative mouse models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACT-451840 in curative mouse models of malaria. The information is intended for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vivo efficacy of ACT-451840 in mouse models?

A1: ACT-451840 has demonstrated efficacy in both Plasmodium berghei (rodent malaria) and Plasmodium falciparum (human malaria) mouse models. The 90% effective dose (ED90) was determined to be 13 mg/kg for P. berghei and 3.7 mg/kg for P. falciparum.[1][2][3][4][5] In a P. berghei infected mouse model, a curative regimen of 300 mg/kg administered orally for three consecutive days has been reported.

Q2: What is the mechanism of action of ACT-451840?

A2: ACT-451840 possesses a novel mechanism of action, distinct from artemisinin derivatives. While the exact target is not fully elucidated, some studies suggest a potential interaction with the P. falciparum multidrug resistance protein-1 (PfMDR1). It is active against all asexual blood stages of the parasite.

Q3: What are the pharmacokinetic properties of ACT-451840?

A3: Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been utilized to correlate drug exposure (Area Under the Curve - AUC, maximum concentration - Cmax, and time above a threshold concentration) with efficacy in murine models. This modeling helps in predicting the efficacious exposure required for human studies. A first-in-human study showed that the drug was well tolerated, and co-administration with food significantly increased its exposure.

Troubleshooting Guide

Issue 1: Sub-optimal efficacy or failure to achieve cure in our mouse model.

  • Possible Cause 1: Inadequate Drug Exposure.

    • Troubleshooting Step: Ensure the drug is properly formulated and administered. ACT-451840's exposure is significantly increased with food; consider this in your experimental design if applicable to your model. Review your dosing regimen (dose and frequency) and compare it with published effective doses (ED90 of 3.7 mg/kg for P. falciparum and 13 mg/kg for P. berghei). A higher dose of 300 mg/kg for 3 days was required for a cure in one P. berghei study.

  • Possible Cause 2: Sub-optimal Treatment Duration.

    • Troubleshooting Step: The provided literature suggests a 3-day treatment course was curative in a specific P. berghei model. If you are observing recrudescence, it may indicate that the treatment duration is insufficient to clear all parasites. Consider extending the treatment duration in a pilot study (e.g., to 4 or 5 days) and monitor for parasite regrowth. The "day of recrudescence" can be a valuable parameter to quantify the initial parasite clearance.

  • Possible Cause 3: Mouse Model or Parasite Strain Variability.

    • Troubleshooting Step: The efficacy of antimalarials can vary between different mouse strains and parasite lines. The published data uses specific models such as the humanized SCID mouse model for P. falciparum. Ensure your experimental setup is comparable. If using a different model, you may need to re-optimize the dose and duration.

Issue 2: Difficulty in determining the optimal treatment duration for our specific experimental goals.

  • Guidance: A systematic approach is necessary to determine the minimum curative treatment duration.

    • Step 1: Dose Confirmation: First, establish a dose that provides significant parasite clearance with a single administration. The published ED90 values can be a good starting point.

    • Step 2: Duration-Finding Study Design: Once a suitable dose is confirmed, initiate a study with varying treatment durations (e.g., 1, 2, 3, 4, and 5 consecutive days).

    • Step 3: Monitoring and Endpoints: Monitor parasitemia daily during and after treatment until a definitive outcome (cure or recrudescence) is observed. Key endpoints to measure include parasite clearance rate, day of recrudescence, and the percentage of cured mice at the end of the study (e.g., day 30 or 60 post-infection).

    • Step 4: Data Analysis: Analyze the relationship between treatment duration and the curative outcome. This will help identify the shortest duration required to achieve a consistent cure in your model.

Data Presentation

Table 1: In Vivo Efficacy of ACT-451840 in Curative Mouse Models

ParameterP. falciparum ModelP. berghei ModelReference(s)
90% Effective Dose (ED90) 3.7 mg/kg13 mg/kg
Curative Regimen Not explicitly stated300 mg/kg/day for 3 days

Experimental Protocols

Standard In Vivo Efficacy Study Protocol (General Framework)

This protocol is a generalized framework based on common practices for antimalarial drug testing in mice.

  • Animal Model: Utilize appropriate mouse strains. For P. falciparum studies, humanized severe combined immunodeficient (SCID) mice are often used.

  • Parasite Inoculation: Infect mice intravenously with a standardized number of parasitized red blood cells.

  • Treatment Initiation: Begin treatment when a consistent level of parasitemia is established (e.g., 1-3%).

  • Drug Administration: Administer ACT-451840 orally at the desired dose and for the specified duration. The drug is typically formulated in a suitable vehicle.

  • Monitoring Parasitemia: Collect thin blood smears from the tail vein daily to monitor the percentage of infected red blood cells (parasitemia).

  • Endpoint Determination: Continue monitoring for a defined period (e.g., 30-60 days) to distinguish between parasite clearance and recrudescence. A mouse is considered cured if no parasites are detected in the blood for the entire follow-up period.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Treatment Duration cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Select Mouse Model (e.g., Humanized SCID) B Parasite Inoculation (e.g., P. falciparum) A->B C Establish Infection (1-3% Parasitemia) B->C D Administer ACT-451840 (Varying Durations) C->D E Daily Parasitemia Monitoring D->E F Observe for Recrudescence E->F G Determine Curative Outcome F->G

Caption: Workflow for an in vivo study to optimize ACT-451840 treatment duration.

Troubleshooting_Logic Troubleshooting Logic for Sub-optimal Efficacy Start Sub-optimal Efficacy Observed Cause1 Inadequate Drug Exposure? Start->Cause1 Cause2 Sub-optimal Duration? Start->Cause2 Cause3 Model/Strain Variability? Start->Cause3 Action1 Verify Formulation & Dose Consider Food Effect Cause1->Action1 Action2 Increase Treatment Duration (e.g., 3 to 4-5 days) Cause2->Action2 Action3 Compare with Published Models Re-optimize Dose/Duration Cause3->Action3

Caption: A logical approach to troubleshooting poor treatment outcomes.

References

Mitigating potential resistance development to ACT-451840

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACT-451840. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ACT-451840 effectively and mitigating the potential for resistance development in Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for ACT-451840?

A1: ACT-451840 is a phenylalanine-based compound with a novel, yet not fully elucidated, mechanism of action against Plasmodium falciparum.[1] It is known to be a potent inhibitor of parasite growth, affecting all asexual blood stages (rings, trophozoites, and schizonts) with a rapid onset of action.[2] Unlike many other antimalarials, its efficacy is not diminished in artemisinin-resistant strains, suggesting a different molecular target.[3]

Q2: Against which stages of the parasite life cycle is ACT-451840 active?

A2: ACT-451840 demonstrates multi-stage activity. It is potent against all asexual blood stages of P. falciparum and P. vivax.[3][4] Additionally, it exhibits activity against the sexual stages (gametocytes) of P. falciparum, preventing male gamete formation and blocking oocyst development in mosquitoes, which is crucial for interrupting malaria transmission.

Q3: Is there any known cross-resistance between ACT-451840 and other antimalarials?

A3: Preclinical studies have shown that ACT-451840 is fully active against a panel of drug-resistant P. falciparum isolates, including those resistant to artemisinin. This suggests a lack of cross-resistance with current antimalarial drugs and underscores its novel mechanism of action.

Q4: What is the recommended in vitro concentration range to use for ACT-451840?

A4: ACT-451840 exhibits low nanomolar activity against drug-sensitive P. falciparum strains, with a mean IC50 of approximately 0.4 nM. For drug susceptibility testing, it is advisable to use a concentration range that brackets this value, for example, from 0.01 nM to 10 nM, to accurately determine the IC50 for your specific parasite line.

Troubleshooting Guide

Problem 1: Gradual increase in the IC50 of ACT-451840 in long-term continuous culture.

  • Potential Cause: This could be the first indication of developing resistance. Continuous exposure to a drug can select for parasites with reduced susceptibility.

  • Suggested Action:

    • Confirm the finding: Repeat the IC50 determination using a standardized protocol with freshly prepared drug solutions and a cryopreserved stock of the original parasite line as a control.

    • Isolate and characterize: If the increased IC50 is confirmed, attempt to clone the parasite line to isolate a potentially resistant strain.

    • Whole-genome sequencing: Perform whole-genome sequencing on the parental and the less-sensitive parasite lines to identify any genetic polymorphisms (SNPs, CNVs) that may be associated with the observed phenotype.

    • Limit drug pressure: If possible, remove ACT-451840 from the culture for a period to assess the stability of the phenotype.

Problem 2: High variability in IC50 values between experiments.

  • Potential Cause: Inconsistent experimental conditions can lead to variable results in drug susceptibility assays.

  • Suggested Action:

    • Standardize parasite synchronization: Ensure that the parasite cultures are tightly synchronized at the ring stage before drug exposure.

    • Control for inoculum size: Maintain a consistent starting parasitemia and hematocrit in all assays.

    • Verify drug concentration: Use freshly prepared serial dilutions of ACT-451840 from a validated stock solution for each experiment.

    • Consistent incubation time: Adhere to a strict 72-hour incubation period for the [3H]-hypoxanthine incorporation assay.

Quantitative Data Summary

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

Parasite StrainResistance ProfileMean IC50 (nM)Mean IC90 (nM)Mean IC99 (nM)
NF54Drug-sensitive0.4 ± 0.00.6 ± 0.01.2 ± 0.0
K1Chloroquine-resistantData suggests similar potency to NF54Not ReportedNot Reported

Data extracted from preclinical characterization studies.

Table 2: In Vivo Efficacy of ACT-451840 in Murine Models

Malaria Model90% Effective Dose (ED90)
P. falciparum in humanized mice3.7 mg/kg
P. berghei in mice13 mg/kg

Data represents oral efficacy.

Table 3: Gametocytocidal and Transmission-Blocking Activity of ACT-451840

ActivityIC50 (nM)
Male Gamete Formation Prevention5.89 ± 1.80
Oocyst Development Blockade in Mosquitoes30 (range: 23-39)

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing using [3H]-Hypoxanthine Incorporation Assay

This protocol is adapted from standard methods for assessing antimalarial drug susceptibility.

  • Parasite Culture: Maintain P. falciparum cultures in RPMI 1640 medium supplemented with Albumax or human serum.

  • Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol lysis.

  • Drug Preparation: Prepare serial dilutions of ACT-451840 in culture medium. The final concentrations should typically range from 0.01 nM to 10 nM.

  • Assay Setup: In a 96-well plate, add the parasite culture (at ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the drug dilutions. Include drug-free wells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat, and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoid curve using appropriate software.

Protocol 2: Selection of ACT-451840-Resistant Parasites In Vitro

This protocol outlines a general method for generating drug-resistant parasite lines.

  • Initial Exposure: Expose a culture of wild-type P. falciparum to a concentration of ACT-451840 equivalent to the IC50.

  • Monitoring: Monitor the parasite growth daily. When the culture has adapted and is growing steadily, gradually increase the drug concentration.

  • Stepwise Increase: Increase the ACT-451840 concentration in a stepwise manner, allowing the parasite population to recover and resume growth at each new concentration.

  • Clonal Isolation: Once parasites are able to grow at a significantly higher concentration of ACT-451840, perform limiting dilution to isolate clonal populations.

  • Phenotypic Characterization: Determine the IC50 of the clonal parasite lines to quantify the degree of resistance.

  • Genotypic Analysis: Perform whole-genome sequencing to identify genetic changes associated with resistance.

Visualizations

experimental_workflow cluster_0 In Vitro Resistance Monitoring Start Start Continuous Culture Continuous P. falciparum Culture with ACT-451840 Start->Continuous Culture IC50 Determination Periodic IC50 Determination Continuous Culture->IC50 Determination IC50 Stable IC50 Stable? IC50 Determination->IC50 Stable Continue Monitoring Continue Routine Monitoring IC50 Stable->Continue Monitoring Yes IC50 Increased Significant IC50 Increase? IC50 Stable->IC50 Increased No Continue Monitoring->IC50 Determination IC50 Increased->Continue Monitoring No Isolate and Characterize Isolate Clonal Lines and Confirm IC50 Shift IC50 Increased->Isolate and Characterize Yes WGS Whole-Genome Sequencing of Parental and Resistant Lines Isolate and Characterize->WGS Identify Mutations Identify Candidate Resistance Markers WGS->Identify Mutations

Caption: Workflow for monitoring and investigating potential resistance to ACT-451840 in vitro.

signaling_pathway cluster_1 Hypothesized Multi-Stage Action of ACT-451840 ACT-451840 ACT-451840 Asexual Stages Asexual Blood Stages (Ring, Trophozoite, Schizont) ACT-451840->Asexual Stages Sexual Stages Sexual Stages (Gametocytes) ACT-451840->Sexual Stages Parasite Growth Parasite Growth Inhibition (Clinical Cure) Asexual Stages->Parasite Growth Gametogenesis Inhibition of Male Gametogenesis Sexual Stages->Gametogenesis Transmission Blockade of Transmission to Mosquito Gametogenesis->Transmission

Caption: Diagram of ACT-451840's activity against multiple parasite life cycle stages.

References

Validation & Comparative

A Head-to-Head Comparison of ACT-451840 and Artemisinin-Based Therapies for Malaria

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The emergence and spread of artemisinin-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with different mechanisms of action. This guide provides a detailed comparison of the efficacy of ACT-451840, a novel antimalarial candidate, with established artemisinin-based therapies. The information presented is based on preclinical and early clinical data to inform researchers, scientists, and drug development professionals.

Efficacy Data: A Tabular Comparison

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of ACT-451840 and artemisinin derivatives.

Table 1: In Vitro Activity against P. falciparum
CompoundStrainIC50 (nM)Citation
ACT-451840 NF54 (drug-sensitive)0.4 ± 0.0[1][2][3]
Cam3.IIrev (K13 wild-type)Not specified, but no difference in survival rates compared to C580Y[1]
Cam3.IIC580Y (artemisinin-resistant)Not specified, but no difference in survival rates compared to wild-type[1]
Clinical Isolates (P. falciparum)Median: 2.5 (Range: 0.9–9.0)
Clinical Isolates (P. vivax)Median: 3.0 (Range: 0.5–16.8)
Artesunate NF54 (drug-sensitive)3.7 ± 0.5
Field IsolatesMedian: 0.61 (Pailin) - 0.38 (Ratanakiri)
Dihydroartemisinin Field IsolatesMedian: 0.47 (Pailin) - 0.32 (Ratanakiri)
Artemisinin P. berghei19
Table 2: In Vivo Efficacy in Murine Models
CompoundParasite SpeciesModelEfficacy MetricValueCitation
ACT-451840 P. falciparumSCID MouseED903.7 mg/kg
P. bergheiMouseED9013 mg/kg
Dihydroartemisinin P. bergheiMouseCure Rate (10 mg/kg)47%
Artemisinin P. bergheiMouseRecrudescence Rate (10 mg/kg)100%
Artesunate P. bergheiMouseRecrudescence Rate (10 mg/kg)100%
Table 3: Parasite Clearance Profile
CompoundMetricValueCitation
ACT-451840 Parasite Reduction Ratio (PRR)>4 log per parasite cycle
Parasite Clearance Time (99.9% clearance)28 hours
Artemisinin Parasite Clearance Time (99.9% clearance)< 24 hours
Artesunate + Amodiaquine Parasite Clearance Half-lifeMedian: 2.36 hours
Artemether + Lumefantrine Parasite Clearance Half-lifeMedian: 2.23 hours
Artesunate (Artemisinin-Resistant Strain) Parasite Clearance Half-life6.5 hours
Artesunate (Artemisinin-Sensitive Strain) Parasite Clearance Half-life3.2 hours

Mechanism of Action

Artemisinin and its derivatives require activation by heme, a product of hemoglobin digestion by the parasite, within infected red blood cells. This interaction leads to the cleavage of the endoperoxide bridge in the artemisinin structure, generating carbon-centered free radicals. These radicals then damage parasite proteins and other biomolecules, leading to parasite death.

ACT-451840 possesses a novel mechanism of action that is distinct from artemisinins and other existing antimalarials. While the precise molecular target has not been fully elucidated, it was identified through phenotypic screening, indicating its ability to kill the parasite. A key advantage of its novel mechanism is its efficacy against artemisinin-resistant parasite strains.

Experimental Protocols

[3H]-Hypoxanthine Incorporation Assay

This assay is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the inhibition of parasite growth.

Methodology:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells in a complete culture medium.

  • Drug Preparation: The test compounds (e.g., ACT-451840, artesunate) are serially diluted to the desired concentrations.

  • Assay Setup: Parasite cultures are added to 96- or 384-well plates containing the pre-dispensed drugs.

  • Incubation: The plates are incubated for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.

  • Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]-hypoxanthine into the parasite's nucleic acids is measured using a scintillation counter. The results are expressed as the 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50%.

Ring-Stage Survival Assay (RSA0-3h)

The RSA is a specific in vitro assay to determine the susceptibility of early ring-stage parasites (0-3 hours post-invasion) to artemisinin and its derivatives, which is a hallmark of artemisinin resistance.

Methodology:

  • Parasite Synchronization: P. falciparum cultures are tightly synchronized to obtain a population of 0-3 hour old ring-stage parasites.

  • Drug Exposure: The synchronized ring-stage parasites are exposed to a high concentration of dihydroartemisinin (DHA) (typically 700 nM) for 6 hours. A control group is treated with the solvent (DMSO).

  • Drug Removal: After 6 hours, the drug is washed away from the parasite culture.

  • Continued Culture: The parasites are then cultured for an additional 66 hours.

  • Parasite Viability Assessment: After the incubation period, the viability of the parasites is assessed by microscopy of Giemsa-stained blood smears or other methods to determine the percentage of surviving parasites in the drug-treated group compared to the control group.

Visualizing the Pathways and Processes

artemisinin_mechanism cluster_RBC Infected Red Blood Cell Artemisinin Artemisinin Derivative Activated_Artemisinin Activated Artemisinin (Endoperoxide Bridge Cleavage) Artemisinin->Activated_Artemisinin Heme-mediated activation Free_Radicals Carbon-Centered Free Radicals Activated_Artemisinin->Free_Radicals Damaged_Proteins Damaged_Proteins Free_Radicals->Damaged_Proteins Alkylation Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Heme->Activated_Artemisinin Parasite_Death Parasite_Death Damaged_Proteins->Parasite_Death Parasite_Proteins Parasite_Proteins Parasite_Proteins->Damaged_Proteins

act451840_workflow cluster_discovery Discovery & Preclinical Evaluation cluster_evaluation Efficacy & Safety Assessment Phenotypic_Screening Phenotypic Screening of Phenylalanine-Based Compounds Hit_Identification Hit Identification (Novel Mechanism) Phenotypic_Screening->Hit_Identification Lead_Optimization Lead Optimization (DMPK & Efficacy) Hit_Identification->Lead_Optimization Candidate_Selection Selection of ACT-451840 Lead_Optimization->Candidate_Selection In_Vitro_Assays In Vitro Assays (IC50, RSA) Candidate_Selection->In_Vitro_Assays In_Vivo_Models In Vivo Murine Models (ED90, PRR) Candidate_Selection->In_Vivo_Models First_In_Human First-in-Human Studies (Safety & PK) In_Vitro_Assays->First_In_Human In_Vivo_Models->First_In_Human

References

A Comparative Analysis of (Rac)-ACT-451840 and Other Novel Antimalarial Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates a robust pipeline of novel antimalarial candidates with diverse mechanisms of action. This guide provides a comparative overview of (Rac)-ACT-451840 and other promising next-generation antimalarials, focusing on their performance based on available preclinical and clinical data.

Introduction to the Novel Antimalarial Candidates

The candidates under review represent a new wave of therapeutics designed to overcome the limitations of current artemisinin-based combination therapies (ACTs). These compounds exhibit novel mechanisms of action and potent activity against various stages of the parasite lifecycle.

  • This compound: A fast-acting compound with a novel, yet to be fully elucidated, mechanism of action. It demonstrates broad activity against both asexual and sexual stages of P. falciparum and P. vivax.

  • Cipargamin (KAE609): A spiroindolone that targets the P. falciparum cation-transporting ATPase4 (PfATP4), leading to disruption of sodium ion homeostasis in the parasite.

  • Ganaplacide (KAF156): An imidazolopiperazine with a unique mechanism of action that is thought to involve the disruption of the parasite's internal protein secretory pathway.

  • M5717 (Cabamiquine): An inhibitor of the Plasmodium falciparum translation elongation factor 2 (PfeEF2), essential for protein synthesis.

  • ZY-19489: A triaminopyrimidine with potent asexual blood-stage activity. Its precise mechanism of action is still under investigation but is known to be novel.

Comparative In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of the drug candidates against various strains of P. falciparum, including those resistant to conventional antimalarials. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Drug CandidateTarget/Mechanism of ActionP. falciparum NF54 (Sensitive) IC50 (nM)P. falciparum Dd2 (Chloroquine-Resistant) IC50 (nM)P. falciparum K1 (Multidrug-Resistant) IC50 (nM)P. falciparum Cam3.II (Artemisinin-Resistant) IC50 (nM)
This compound Novel (Unknown Target)0.4[1][2]0.50.3No loss of potency observed[1]
Cipargamin (KAE609) PfATP4 Inhibitor0.5 - 1.40.60.7No loss of potency observed
Ganaplacide (KAF156) Protein Secretory Pathway Disruption~1.0~1.0~1.0No loss of potency observed
M5717 (Cabamiquine) PfeEF2 Inhibitor0.3[3]0.40.5Not widely reported
ZY-19489 Novel (Unknown Target)Data not readily available in comparative formatData not readily available in comparative formatData not readily available in comparative formatData not readily available in comparative format

Comparative In Vivo Efficacy

The following table presents the 90% effective dose (ED90) of the drug candidates in murine models of malaria. These models are crucial for assessing the in vivo potential of a compound. As with the in vitro data, these values are collated from various sources.

Drug CandidateMurine ModelED90 (mg/kg)Key Findings
This compound P. falciparum SCID mouse3.7[1]Rapid parasite clearance and curative activity at higher doses.
Cipargamin (KAE609) P. berghei mouseSingle-dose cure demonstrated.Predicted human efficacious dose of 30mg daily.
Ganaplacide (KAF156) P. falciparum humanized mousePotent activity demonstrated.Effective in combination with lumefantrine.
M5717 (Cabamiquine) P. berghei mouse<1.0 (oral, 4 days)Excellent oral efficacy.
ZY-19489 P. berghei mouseEfficacious in the model.Extended survival of animals.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways of these novel candidates is critical for predicting their efficacy, potential for resistance, and suitability for combination therapies.

This compound: While the precise molecular target of ACT-451840 remains to be elucidated, its phenotypic effects are well-characterized. It exhibits rapid parasite killing and activity against multiple stages of the parasite's lifecycle, including asexual blood stages and gametocytes, suggesting a pleiotropic or novel mechanism of action.

ACT451840_MOA cluster_lifecycle Parasite Lifecycle Stages ACT451840 This compound Parasite Plasmodium falciparum ACT451840->Parasite Enters Parasite Asexual Asexual Blood Stages ACT451840->Asexual Inhibits Growth & Rapid Killing Gametocytes Sexual Stages (Gametocytes) ACT451840->Gametocytes Inhibits Viability Transmission Transmission to Mosquito Gametocytes->Transmission Blocks

Conceptual pathway of this compound's multi-stage activity.

Cipargamin (KAE609): Cipargamin targets PfATP4, a sodium-proton pump on the parasite's plasma membrane. Inhibition of PfATP4 leads to a rapid influx of sodium ions, causing osmotic stress, swelling, and ultimately, parasite death.

Cipargamin_MOA Cipargamin Cipargamin PfATP4 PfATP4 (Na+/H+ Pump) Cipargamin->PfATP4 Inhibits Na_ion Na+ ions PfATP4->Na_ion Efflux Blocked Parasite_Cytosol Parasite Cytosol Na_ion->Parasite_Cytosol Influx H_ion H+ ions Parasite_Membrane Parasite Plasma Membrane Osmotic_Stress Osmotic Stress & Swelling Parasite_Cytosol->Osmotic_Stress Leads to Parasite_Death Parasite Death Osmotic_Stress->Parasite_Death

Signaling pathway of Cipargamin's inhibition of PfATP4.

Ganaplacide (KAF156): Ganaplacide's mechanism is not fully understood, but it is known to disrupt the parasite's internal protein secretory pathway, leading to endoplasmic reticulum stress and impaired protein trafficking. This ultimately affects parasite viability and development.

Ganaplacide_MOA Ganaplacide Ganaplacide Secretory_Pathway Protein Secretory Pathway (Endoplasmic Reticulum) Ganaplacide->Secretory_Pathway Disrupts Protein_Trafficking Protein Trafficking Secretory_Pathway->Protein_Trafficking Impairs Parasite_Development Parasite Development Protein_Trafficking->Parasite_Development Halts Parasite_Death Parasite Death Parasite_Development->Parasite_Death

Conceptual pathway of Ganaplacide's effect on the secretory pathway.

M5717 (Cabamiquine): M5717 specifically inhibits PfeEF2, a crucial enzyme in the parasite's protein synthesis machinery. By blocking the translocation step of ribosome movement along mRNA, M5717 halts protein production, leading to parasite death.

M5717_MOA M5717 M5717 PfeEF2 PfeEF2 M5717->PfeEF2 Inhibits Ribosome Ribosome PfeEF2->Ribosome Blocks Translocation on mRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Halts mRNA mRNA Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to

Signaling pathway of M5717's inhibition of PfeEF2.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of antimalarial agents. Below are standard protocols for key experiments cited in this guide.

In Vitro Drug Susceptibility Testing: [3H]-Hypoxanthine Incorporation Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Methodology:

  • P. falciparum cultures (e.g., 3D7, Dd2 strains) are synchronized to the ring stage.

  • Parasites are incubated for 48-72 hours in 96-well plates with serial dilutions of the test compound.

  • During the last 24 hours of incubation, [3H]-hypoxanthine is added to each well.

  • Parasites incorporate the radiolabelled hypoxanthine into their nucleic acids during growth.

  • The plates are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Hypoxanthine_Assay Start Synchronized Ring-Stage P. falciparum Culture Incubate_Drug Incubate with Serial Dilutions of Test Compound (24-48h) Start->Incubate_Drug Add_Hypoxanthine Add [3H]-Hypoxanthine Incubate_Drug->Add_Hypoxanthine Incubate_Hypoxanthine Incubate for 24h Add_Hypoxanthine->Incubate_Hypoxanthine Harvest Harvest Parasites Incubate_Hypoxanthine->Harvest Measure Measure Radioactivity (Scintillation Counting) Harvest->Measure Analyze Calculate IC50 from Dose-Response Curve Measure->Analyze

Workflow for the [3H]-Hypoxanthine Incorporation Assay.
Ring-Stage Survival Assay (RSA)

Objective: To assess the activity of compounds against early ring-stage parasites, a key indicator of artemisinin resistance.

Methodology:

  • Highly synchronized 0-3 hour old ring-stage parasites are prepared.

  • Parasites are exposed to a high concentration of the test drug (e.g., 700 nM for dihydroartemisinin) for 6 hours.

  • The drug is washed out, and the parasites are cultured for a further 66 hours.

  • Parasite survival is quantified by microscopy or flow cytometry.

  • The survival rate is calculated as a percentage relative to a drug-free control.

RSA_Workflow Start Synchronized 0-3h Ring-Stage Parasites Drug_Pulse Expose to High Concentration of Test Drug (6h) Start->Drug_Pulse Washout Wash Out Drug Drug_Pulse->Washout Culture Culture for 66h Washout->Culture Quantify Quantify Parasite Survival (Microscopy/Flow Cytometry) Culture->Quantify Calculate Calculate % Survival Rate Quantify->Calculate

Workflow for the Ring-Stage Survival Assay (RSA).

Summary and Future Directions

This compound and the other novel candidates presented in this guide demonstrate significant promise in the fight against malaria. Their diverse and novel mechanisms of action are a critical advantage in overcoming existing drug resistance. While direct comparative data is still emerging, the available preclinical and early clinical findings are encouraging.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound and ganaplacide to better understand their mechanisms of action and potential for resistance.

  • Conducting head-to-head preclinical and clinical studies to provide a more direct comparison of the efficacy and safety of these novel candidates.

  • Evaluating the potential of these compounds in combination therapies to enhance efficacy and mitigate the risk of resistance development.

The continued development of these and other novel antimalarial agents is essential to stay ahead of the evolving threat of drug-resistant malaria and to move closer to the goal of malaria eradication.

References

Cross-Resistance Analysis of ACT-451840 in Drug-Resistant P. falciparum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with modes of action distinct from existing therapies. ACT-451840 is a promising new chemical entity that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. This guide provides a comparative analysis of ACT-451840's efficacy in the context of drug resistance, supported by experimental data and detailed methodologies.

In Vitro Activity of ACT-451840 Against Drug-Resistant P. falciparum Strains

ACT-451840 exhibits potent, low nanomolar activity against a range of P. falciparum strains, including those resistant to conventional antimalarials such as chloroquine, pyrimethamine, and sulfadoxine.[1][2] The compound is equally effective against artemisinin-resistant strains, a critical feature given the threat posed by artemisinin resistance in Southeast Asia.[1][3]

Table 1: Comparative In Vitro IC50 Values of ACT-451840 and Standard Antimalarials

P. falciparum Isolate (Origin)Resistance ProfileACT-451840 IC50 (nM)Artesunate (AS) IC50 (nM)Chloroquine (CQ) IC50 (nM)Pyrimethamine (PYR) IC50 (nM)
NF54 (West Africa)Sensitive0.4 ± 0.03.7 ± 0.511 ± 2.118 ± 0.8
K1 (Thailand)CQ, SUL, PYR, CYC0.3---

Data sourced from Le Bihan et al., 2016.[1]

Ex Vivo Susceptibility in Multidrug-Resistant Clinical Isolates

Ex vivo studies on clinical isolates from regions with endemic multidrug-resistant malaria, such as Papua, Indonesia, have further confirmed the potent activity of ACT-451840. The compound demonstrated comparable potency to artesunate against both P. falciparum and P. vivax clinical isolates.

Table 2: Ex Vivo IC50 Values of ACT-451840 and Artesunate Against Clinical Isolates

Parasite SpeciesACT-451840 Median IC50 (nM) (Range)Artesunate Median IC50 (nM) (Range)Number of Isolates (n)
P. falciparum2.5 (0.9–9.0)-27
P. vivax3.0 (0.5–16.8)-34

Data sourced from Le Bihan et al., 2016.

Resistance and Cross-Resistance Profile

While ACT-451840 is effective against many existing drug-resistant strains, laboratory studies have shown that it is possible to select for resistance to the compound. This resistance is associated with mutations in the P. falciparum multidrug resistance protein-1 (PfMDR1). Notably, parasites with the K13 propeller mutation (C580Y), which confers artemisinin resistance, do not exhibit cross-resistance to ACT-451840 in ring-stage survival assays. This indicates a distinct mechanism of action from artemisinins. Resistance to ACT-451840 does, however, confer cross-resistance to the analog ACT-213615, suggesting a similar mode of action for this chemical class.

Mechanism of Action and Lack of Cross-Resistance

ACT-451840 possesses a novel mechanism of action, which is a key advantage in overcoming existing drug resistance. It is a fast-acting compound that targets all asexual blood stages of the parasite (rings, trophozoites, and schizonts). While the precise molecular target is still under investigation, its association with PfMDR1 suggests a mechanism that is distinct from that of artemisinins and other common antimalarials. This novel mechanism is the basis for its lack of cross-resistance with artemisinin-resistant parasites.

Experimental Protocols

In Vitro Drug Susceptibility Testing ([³H]Hypoxanthine Incorporation Assay)

The in vitro activity of ACT-451840 and standard antimalarials is commonly assessed using a [³H]hypoxanthine incorporation assay. This method measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.

G cluster_0 Parasite Culture Preparation cluster_1 Drug Plate Preparation cluster_2 Assay Execution P_falciparum P. falciparum culture (asynchronous or synchronous) RBCs Human Red Blood Cells P_falciparum->RBCs Infection Medium Culture Medium (e.g., RPMI 1640) RBCs->Medium Suspension Add_Parasites Addition of Infected RBCs to Plate Drug_Stock Antimalarial Drug Stock (e.g., ACT-451840) Serial_Dilution Serial Dilution in Medium Drug_Stock->Serial_Dilution Plate 96-well Microtiter Plate Serial_Dilution->Plate Addition to wells Incubation Incubation (e.g., 48h at 37°C, gas mixture) Add_Parasites->Incubation Add_Hypoxanthine Addition of [3H]Hypoxanthine Incubation->Add_Hypoxanthine Second_Incubation Further Incubation (e.g., 24h) Add_Hypoxanthine->Second_Incubation Harvesting Cell Harvesting Second_Incubation->Harvesting Scintillation_Counting Scintillation Counting (Measures radioactivity) Harvesting->Scintillation_Counting Data_Analysis IC50 Determination Scintillation_Counting->Data_Analysis

Caption: Workflow for the [³H]hypoxanthine incorporation assay.

Ex Vivo Drug Susceptibility Testing

For ex vivo analysis, clinical isolates of P. falciparum and P. vivax are obtained from infected patients. The parasites are cultured for a short period in the presence of various concentrations of the drug, and parasite viability is assessed, often using methods similar to the in vitro assays.

Proposed Interaction with PfMDR1

The development of resistance to ACT-451840 has been linked to mutations in PfMDR1, a transporter protein on the parasite's food vacuole. This suggests that PfMDR1 may be involved in the drug's mechanism of action, potentially by transporting the drug or a related metabolite.

G cluster_parasite P. falciparum ACT451840 ACT-451840 PfMDR1 PfMDR1 (Transporter) ACT451840->PfMDR1 Interaction / Inhibition Parasite_Death Parasite Death ACT451840->Parasite_Death Leads to Food_Vacuole Food Vacuole PfMDR1->Food_Vacuole Transport Function Parasite_Cytosol Parasite Cytosol

Caption: Proposed role of PfMDR1 in ACT-451840's mechanism.

Conclusion

ACT-451840 is a potent antimalarial candidate with a novel mechanism of action that is effective against a wide range of drug-resistant P. falciparum strains, including those resistant to artemisinins. Its distinct mode of action makes it a valuable tool in the fight against multidrug-resistant malaria. While resistance to ACT-451840 can be induced in the laboratory and is associated with PfMDR1 mutations, the lack of cross-resistance with current frontline drugs is a significant advantage. Further research into its precise molecular target will be crucial for its strategic deployment in combination therapies to combat and prevent the spread of drug-resistant malaria. The compound's activity against both asexual and sexual stages of the parasite also suggests a potential role in blocking malaria transmission.

References

Assessing the Safety Profile of ACT-451840 Relative to Existing Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant malaria parasites necessitates the development of new antimalarial agents with favorable safety profiles. This guide provides a comparative assessment of the safety of ACT-451840, a novel antimalarial candidate, relative to established antimalarial drugs. The information is compiled from preclinical studies and clinical trials to support informed decisions in drug development and research.

Executive Summary

ACT-451840 has demonstrated a promising safety and tolerability profile in early clinical development. Preclinical studies revealed no significant safety concerns, and the first-in-human clinical trial indicated that the compound is well-tolerated in healthy male subjects. The most frequently reported adverse event was headache, with no serious adverse events leading to discontinuation of the study.[1][2] This profile, particularly the lack of significant cardiovascular or neuropsychiatric signals in early studies, positions ACT-451840 as a potentially safer alternative to some existing antimalarials known for such adverse effects.

Comparative Safety Data

The following tables summarize the reported adverse events for ACT-451840 and a selection of commonly used antimalarial drugs. The data is compiled from clinical trial publications and drug information resources. It is important to note that the incidence of adverse events can vary depending on the population, dosage, and duration of treatment.

Table 1: Non-Serious Adverse Events Reported for ACT-451840 and Comparator Antimalarials

Adverse EventACT-451840 (single ascending doses)[1][2]Artemether-Lumefantrine[3]MefloquineChloroquineAtovaquone-ProguanilDoxycycline
Gastrointestinal
NauseaNot ReportedCommonVery Common (up to 82%)CommonCommon (3-12%)Common (4-33%)
VomitingNot ReportedCommonCommon (up to 3%)CommonCommon (1-12%)Common (4-8%)
DiarrheaNot ReportedCommonCommonCommonCommon (4-8%)Common (6-7.5%)
Abdominal PainNot ReportedCommonCommonCommonCommon (5-17%)Common (12-33%)
Neurological
HeadacheMost Frequent AE (2 subjects)Very CommonCommon (up to 73%)CommonCommon (4-17%)Common
DizzinessNot ReportedCommonVery Common (up to 96%)CommonCommon (2-5%)Common
Insomnia/Sleep DisordersNot ReportedCommonCommonCommonCommonNot Reported
Dermatological
RashNot ReportedCommonCommonCommonNot ReportedCommon
Pruritus (Itching)Not ReportedCommonNot ReportedCommonNot ReportedCommon
PhotosensitivityNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedCommon
Other
AnorexiaNot ReportedCommonCommonNot ReportedCommon (5%)Not Reported
Asthenia (Weakness)Not ReportedCommonNot ReportedNot ReportedNot ReportedNot Reported
Myalgia/ArthralgiaNot ReportedCommonNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Serious Adverse Events and Key Safety Concerns

DrugKey Serious Adverse Events and Safety Concerns
ACT-451840 No serious adverse events leading to discontinuation were reported in the first-in-human study.
Artemether-Lumefantrine Potential for QT interval prolongation, though serious cardiac events are rare. Delayed hemolytic anemia has been reported, primarily after treatment for severe malaria.
Mefloquine Significant risk of neuropsychiatric adverse events, including anxiety, paranoia, depression, hallucinations, and psychosis, which can persist after discontinuing the drug. Contraindicated in patients with a history of psychiatric disorders.
Chloroquine Cardiotoxicity (cardiomyopathy, QT prolongation, ventricular arrhythmias) with long-term or high-dose use. Retinopathy and macular degeneration are potential irreversible side effects with prolonged use.
Atovaquone-Proguanil Generally well-tolerated with rare serious adverse events. Rare cases of seizures and psychotic events have been reported, but a causal relationship is not established.
Doxycycline Esophageal ulceration can occur if not taken with sufficient fluid. Contraindicated in pregnancy and children under 8 years old due to effects on bone and teeth development.

Experimental Protocols

Detailed methodologies for key safety assessment experiments are crucial for the interpretation and comparison of safety data. Below are summaries of standard protocols for non-clinical safety studies relevant to the evaluation of antimalarial drugs.

Cardiovascular Safety Assessment (in vivo)
  • Objective: To assess the potential for a test compound to affect cardiovascular parameters, including blood pressure, heart rate, and cardiac electrical activity (ECG).

  • Methodology:

    • Animal Model: Typically conducted in conscious, telemetered dogs or non-human primates.

    • Drug Administration: The test compound is administered orally or intravenously at multiple dose levels, including a therapeutic dose and multiples of the anticipated clinical exposure.

    • Data Collection: Continuous monitoring of cardiovascular parameters via surgically implanted telemetry devices before and after drug administration. ECG waveforms are analyzed for changes in intervals (e.g., PR, QRS, QT), with particular attention to QT interval prolongation, which can be a marker for proarrhythmic risk.

    • Analysis: The data are compared to a vehicle control group to determine any statistically significant, dose-dependent effects of the test compound.

In Vitro Genotoxicity Assays
  • Objective: To evaluate the potential of a test compound to induce genetic mutations or chromosomal damage.

  • Bacterial Reverse Mutation Test (Ames Test):

    • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result indicates that the test substance causes a reversion to the wild-type, allowing the bacteria to grow on a medium lacking the specific amino acid.

    • Procedure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to a negative control.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487):

    • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

    • Procedure: Cultured mammalian cells (e.g., CHO, V79, TK6) are exposed to the test compound. After treatment, the cells are harvested, and the frequency of micronuclei in interphase cells is determined. Cytochalasin B is often used to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have undergone one division.

hERG (human Ether-à-go-go-Related Gene) Assay
  • Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.

  • Methodology (Patch-Clamp Electrophysiology):

    • Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably expressing the hERG channel is used.

    • Procedure: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in a single cell. The test compound is applied at various concentrations, and the degree of channel inhibition is measured.

    • Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current. This value is then compared to the expected therapeutic plasma concentrations to assess the risk.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the safety assessment of antimalarial drugs.

cluster_0 Preclinical Safety Assessment Workflow In Vitro Assays In Vitro Assays In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Safety Pharmacology Safety Pharmacology In Vivo Studies->Safety Pharmacology Toxicology Toxicology In Vivo Studies->Toxicology Risk Assessment Risk Assessment Safety Pharmacology->Risk Assessment Toxicology->Risk Assessment

Preclinical Safety Assessment Workflow

Quinoline Antimalarials Quinoline Antimalarials hERG K+ Channel hERG K+ Channel Quinoline Antimalarials->hERG K+ Channel Blockade Delayed Repolarization Delayed Repolarization hERG K+ Channel->Delayed Repolarization Leads to QT Interval Prolongation QT Interval Prolongation Delayed Repolarization->QT Interval Prolongation Results in Torsades de Pointes Torsades de Pointes QT Interval Prolongation->Torsades de Pointes Increased Risk of

Mechanism of Quinoline-Induced Cardiotoxicity

Mefloquine Mefloquine CNS Accumulation CNS Accumulation Mefloquine->CNS Accumulation Neurotransmitter Systems Interaction with Neurotransmitter Systems (e.g., Cholinergic, Serotonergic) CNS Accumulation->Neurotransmitter Systems Neuropsychiatric AEs Neuropsychiatric Adverse Events Neurotransmitter Systems->Neuropsychiatric AEs

Hypothesized Pathway for Mefloquine Neurotoxicity

Conclusion

Based on the available preclinical and early clinical data, ACT-451840 exhibits a favorable safety profile compared to several existing antimalarial drugs. Its good tolerability, with only mild adverse events reported in the first-in-human study, is a significant advantage. The absence of early signals for cardiotoxicity or significant neuropsychiatric effects is particularly noteworthy. As ACT-451840 progresses through further clinical development, a more comprehensive understanding of its safety in diverse patient populations will be established. Continued rigorous safety monitoring will be essential to fully characterize its risk-benefit profile as a potential new treatment for malaria.

References

Comparative analysis of the speed of parasite clearance for ACT-451840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of artemisinin resistance necessitates the development of new antimalarial agents with rapid parasite clearance profiles. ACT-451840 is a novel antimalarial compound that has shown promise in preclinical and early clinical development. This guide provides a comparative analysis of the parasite clearance speed of ACT-451840 against established artemisinin-based combination therapies (ACTs), supported by available experimental data.

Executive Summary

ACT-451840, a new chemical entity with a novel mode of action, has demonstrated potent activity against both sensitive and resistant strains of Plasmodium falciparum in nonclinical studies.[1] Similar to artemisinins, it targets all asexual blood stages of the parasite, including rings, trophozoites, and schizonts, and exhibits a rapid onset of action.[1] Preclinical studies have highlighted its fast parasite reduction ratio, a key indicator of rapid parasite clearance. While direct comparative human clinical trial data for parasite clearance speed against other ACTs is emerging, existing data for established therapies such as Artemether-Lumefantrine (AL), Artesunate-Amodiaquine (AS-AQ), and Dihydroartemisinin-Piperaquine (DHA-PPQ) provide a benchmark for evaluation.

Data Presentation: Parasite Clearance Parameters

The following tables summarize key parasite clearance metrics for ACT-451840 and comparator ACTs. It is important to note that the data for ACT-451840 is from preclinical and early-phase human studies and is not from direct head-to-head comparative trials with the other ACTs listed.

Table 1: Parasite Clearance Data for ACT-451840

ParameterValueSpeciesStudy TypeSource
Parasite Reduction Ratio (PRR) per asexual cycle >10,000-fold (>4 log)P. falciparumIn vitro[2]
Minimal Parasiticidal Concentration (MPC) for two life cycles 1.5 ng/mlP. falciparumIn vitro (unpublished data)[1]
Parasite Clearance Half-life (t1/2) Not yet reported in comparative human trialsP. falciparum--
Median Parasite Clearance Time (PCT) Not yet reported in comparative human trialsP. falciparum--

Table 2: Parasite Clearance Data for Comparator ACTs from Human Clinical Trials

Artemisinin-based Combination Therapy (ACT)Median Parasite Clearance Time (PCT) (hours) [IQR]Parasite Clearance Half-life (hours) [IQR]Geographic Region of StudySource
Artemether-Lumefantrine (AL) 30 [24–36]2.23 [1.74–2.63]Côte d'Ivoire[3]
Artesunate-Amodiaquine (AS-AQ) 30 [24–36]2.36 [1.85–2.88]Côte d'Ivoire
Artesunate-Amodiaquine (AS-AQ) - Copackaged 19.0 ± 7.0 (mean ± SD)Not ReportedNigeria
Artesunate-Amodiaquine (AS-AQ) - Coformulated 21.1 ± 10.2 (mean ± SD)Not ReportedNigeria
Dihydroartemisinin-Piperaquine (DHA-PPQ) 61.7 [47.6–83.2]6.2 [4.4–7.5]Central Vietnam

Note: IQR denotes Interquartile Range. Data for AS-AQ from Nigeria is presented as mean ± standard deviation. The slower clearance rates for DHA-PPQ in the Vietnam study are indicative of emerging artemisinin resistance in that region.

Experimental Protocols

The determination of parasite clearance rates in clinical trials is a standardized process crucial for assessing antimalarial drug efficacy. The primary methodology employed is the analysis of serial parasite counts in peripheral blood following treatment.

Key Experimental Method: Parasite Clearance Estimation

The World wide Antimalarial Resistance Network (WWARN) has developed a standardized and widely used tool, the Parasite Clearance Estimator (PCE), to ensure consistent and reliable analysis of parasite clearance data.

Protocol Overview:

  • Patient Enrollment and Treatment: Patients with uncomplicated P. falciparum malaria are enrolled in the study. After confirmation of diagnosis, the investigational drug (e.g., ACT-451840 or a comparator ACT) is administered.

  • Blood Sample Collection: Thin and thick blood smears are collected from each patient at baseline (time 0) and then at frequent, regular intervals. Optimal sampling times are typically at 0, 6, 12, 24, 36, and 48 hours post-treatment, followed by daily smears until two consecutive negative smears are obtained.

  • Parasite Counting: Parasite density is determined by microscopy, typically by counting the number of asexual parasites per a set number of white blood cells (usually 200 or 500) on a thick blood smear. This is then converted to parasites per microliter of blood.

  • Data Analysis using the Parasite Clearance Estimator (PCE):

    • The log-transformed parasite density is plotted against time for each patient.

    • The PCE software identifies the linear portion of the slope of the log-parasitaemia versus time relationship, which represents the first-order parasite clearance rate.

    • The software accounts for a potential "lag phase" before the onset of parasite clearance and a "tail phase" where parasite levels may plateau before complete clearance.

    • From this analysis, several key parameters are calculated, including:

      • Parasite Clearance Rate Constant (k): The rate at which parasites are cleared from the blood.

      • Parasite Clearance Half-life (t1/2): The time it takes for the parasite density to be reduced by half. This is a key indicator of artemisinin susceptibility.

      • Parasite Clearance Time (PCT): The time from the start of treatment until the first of two consecutive blood smears is negative for asexual parasites.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for determining parasite clearance rates in a clinical trial setting.

ExperimentalWorkflow cluster_enrollment Patient Enrollment & Treatment cluster_sampling Sample Collection & Processing cluster_analysis Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Clinical & Parasitological) InformedConsent->BaselineAssessment DrugAdministration Drug Administration (ACT-451840 or Comparator) BaselineAssessment->DrugAdministration BloodSmearPrep Serial Blood Smear Preparation (Thick & Thin Smears) DrugAdministration->BloodSmearPrep Time 0, 6, 12, 24, 36, 48h... Staining Giemsa Staining BloodSmearPrep->Staining Microscopy Microscopic Examination (Parasite Counting) Staining->Microscopy DataEntry Data Entry & Verification Microscopy->DataEntry PCE_Analysis WWARN Parasite Clearance Estimator (PCE) Analysis DataEntry->PCE_Analysis Results Calculation of Clearance Metrics (Half-life, PCT, etc.) PCE_Analysis->Results

Caption: Experimental workflow for parasite clearance assessment.

Conclusion

References

Benchmarking the in vitro activity of (Rac)-ACT-451840 against standard antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the performance of the novel antimalarial candidate (Rac)-ACT-451840 against standard therapies, supported by experimental data.

This compound has emerged as a potent antimalarial compound with a novel mechanism of action, demonstrating significant efficacy against multiple life cycle stages of Plasmodium parasites.[1][2] This guide provides a comprehensive benchmark of its in vitro activity against a panel of drug-sensitive and resistant Plasmodium falciparum strains, as well as clinical isolates of both P. falciparum and P. vivax, in comparison to established antimalarial agents.

In Vitro Potency Against Plasmodium falciparum

This compound exhibits potent, low nanomolar activity against the drug-sensitive P. falciparum NF54 strain, with a reported 50% inhibitory concentration (IC50) of 0.4 nM.[3][4][5] Its efficacy is maintained across a range of drug-resistant parasite lines, indicating a lack of cross-resistance with existing antimalarial classes.

Table 1: In Vitro Activity of this compound and Standard Antimalarials against Drug-Sensitive and Resistant P. falciparum Strains.

CompoundNF54 (Drug-Sensitive) IC50 (nM)K1 (Chloroquine-Resistant) IC50 (nM)W2 (Chloroquine-Resistant) IC50 (nM)Dd2 (Multidrug-Resistant) IC50 (nM)
This compound 0.4 ± 0.0 0.3 - -
Artesunate3.7 ± 0.5---
Chloroquine11 ± 2.1---
Pyrimethamine18 ± 0.8---
Data presented as mean ± standard deviation where available. Data for K1, W2, and Dd2 strains for some compounds were not specified in the referenced literature.

Activity Against Clinical Isolates

Ex vivo assays conducted on clinical isolates from regions with endemic multidrug-resistant malaria further underscore the potential of this compound. The compound demonstrated potent activity against both P. falciparum and P. vivax fresh clinical isolates.

Table 2: Ex Vivo Activity of this compound and Standard Antimalarials against Clinical Isolates.

CompoundP. falciparum (n=27) Median IC50 (nM) [Range]P. vivax (n=34) Median IC50 (nM) [Range]
This compound 2.5 [0.9–9.0] 3.0 [0.5–16.8]
ArtesunatePotent (exact values not specified for direct comparison in the same study)Potent (exact values not specified for direct comparison in the same study)
Data sourced from ex vivo assays on clinical isolates from Papua, Indonesia.

Stage-Specific Activity of this compound

A key attribute of this compound is its activity against multiple stages of the parasite's life cycle, a crucial feature for a candidate drug aiming to not only treat the disease but also block transmission. The compound is effective against all asexual blood stages, which are responsible for the clinical symptoms of malaria. Furthermore, it exhibits potent activity against the sexual stages (gametocytes), which are essential for transmission from human to mosquito. This compound was found to potently inhibit male gamete formation with an IC50 of 5.89 nM and block oocyst development in mosquitoes with a 50% inhibitory concentration of 30 nM.

Experimental Protocols

The in vitro activity of the antimalarial compounds was primarily determined using the [3H]-hypoxanthine incorporation assay. This method is a widely accepted standard for assessing the susceptibility of P. falciparum to antimalarial drugs.

[3H]-Hypoxanthine Incorporation Assay

This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in the parasite.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_harvest Harvesting & Measurement cluster_analysis Data Analysis A P. falciparum culture (asynchronous or synchronized) C Add parasitized erythrocytes to each well A->C B Prepare drug dilution series in 96-well plates B->C D Incubate for 24 hours C->D E Add [3H]-hypoxanthine D->E F Incubate for a further 24 hours E->F G Harvest cells onto filter mats F->G H Measure radioactivity using a scintillation counter G->H I Calculate IC50 values by non-linear regression analysis H->I

Caption: Workflow for the [3H]-hypoxanthine incorporation assay.

Detailed Steps:

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes.

  • Drug Dilution: A serial dilution of the test compounds (e.g., this compound, standard antimalarials) is prepared in 96-well microtiter plates.

  • Incubation with Parasites: Asynchronous or synchronized parasite cultures are added to the wells containing the drug dilutions and incubated under appropriate conditions (e.g., 37°C, in a gas mixture of 5% CO2, 5% O2, and 90% N2).

  • Radiolabeling: After an initial incubation period (e.g., 24 hours), [3H]-hypoxanthine is added to each well.

  • Further Incubation: The plates are incubated for another 24-48 hours to allow for the incorporation of the radiolabel by viable parasites.

  • Harvesting: The contents of the wells are harvested onto glass-fiber filters, and the cells are lysed to release the parasite nucleic acids.

  • Measurement: The amount of incorporated [3H]-hypoxanthine is quantified using a liquid scintillation counter.

  • Data Analysis: The readings are used to determine the drug concentration that inhibits 50% of parasite growth (IC50) by fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound is still under investigation, its rapid parasite-killing profile is similar to that of artemisinins. This suggests a fast onset of action. The compound's novel mechanism of action is a significant advantage, as it is less likely to be affected by existing resistance mechanisms.

The following diagram illustrates the general life cycle of Plasmodium falciparum and highlights the stages targeted by this compound.

G cluster_human Human Host cluster_mosquito Mosquito Vector Liver Liver Stage (Sporozoites to Merozoites) Blood Asexual Blood Stage (Merozoites -> Rings -> Trophozoites -> Schizonts) Liver->Blood Gametocytes Sexual Stage (Gametocytes) Blood->Gametocytes Gametes Gamete Formation Gametocytes->Gametes Oocyst Oocyst Development Gametes->Oocyst ACT451840 This compound ACT451840->Blood Inhibits all stages ACT451840->Gametocytes Inhibits ACT451840->Oocyst Blocks development ACT451840->Gametes Prevents male gamete formation

Caption: Plasmodium falciparum life cycle stages targeted by this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the chemical nuances that drive the potent antimalarial activity of ACT-451840, a promising phenylalanine-derived compound. This guide offers a comparative analysis of its structural activity relationship (SAR), supported by experimental data, for researchers and professionals in drug development.

ACT-451840 is a potent, orally active antimalarial compound that has demonstrated significant activity against multiple life cycle stages of Plasmodium parasites, including drug-sensitive and resistant strains of P. falciparum and P. vivax.[1][2][3] Developed through phenotypic screening of a phenylalanine-based compound library, ACT-451840 emerged from a rigorous optimization process aimed at enhancing its antiparasitic activity and pharmacokinetic properties.[4][5] This guide provides a detailed comparison of the structural activity relationships of ACT-451840 and related phenylalanine derivatives, summarizing key quantitative data and experimental methodologies.

Comparative Biological Activity of ACT-451840 and Related Compounds

The development of ACT-451840 began with the identification of a hit compound from a phenotypic screen. Subsequent chemical modifications provided crucial insights into the structural features essential for potent antimalarial activity. The following table summarizes the in vitro activity of ACT-451840 and key analogues against P. falciparum.

CompoundModifications from Parent StructureIC50 (nM, P. falciparum K1 strain)
Screening Hit (1) -3.8
ACT-451840 Optimized substituents on all three phenyl rings and acetylated piperazine0.3
Analogue 12 (S-config.) Phenylalanine core with natural S-configurationActive (Specific IC50 not provided)
Analogue 13 (R-config.) Phenylalanine core with unnatural R-configurationAlmost inactive
para-substituted cinnamoyl Substituent at the para position of the cinnamoyl phenyl ringMore active
meta-substituted cinnamoyl Substituent at the meta position of the cinnamoyl phenyl ringLess active
ortho-substituted cinnamoyl Substituent at the ortho position of the cinnamoyl phenyl ringLess active

Key Structural Insights from SAR Studies

The optimization from the initial screening hit to ACT-451840 revealed several critical structural determinants for antimalarial efficacy:

  • Chirality of the Phenylalanine Core: The natural S-configuration of the central phenylalanine moiety is crucial for activity. The corresponding R-enantiomer was found to be almost inactive, highlighting the stereospecificity of the drug-target interaction.

  • Substitution on the Cinnamoyl Moiety: Modifications to the phenyl ring of the cinnamoyl group demonstrated a clear preference for para-substitution, which resulted in more potent compounds compared to meta- or ortho-substituted analogues.

  • Bioisosteric Replacements: The journey to ACT-451840 involved strategic bioisosteric replacements, such as substituting a trifluoromethyl group with a tert-butyl group and introducing a cyano group on one of the piperazine-linked phenyl rings, which significantly enhanced potency.

Proposed Mechanism of Action and Signaling Pathway

While initially described as having a novel mechanism of action, subsequent research has provided strong evidence that ACT-451840 and its analogues exert their antimalarial effect by targeting the Plasmodium falciparum multidrug resistance protein 1 (PfMDR1). PfMDR1 is an ATP-binding cassette (ABC) transporter located on the membrane of the parasite's digestive vacuole. It is believed to play a role in transporting various substrates, including drugs, across the membrane.

Mutations in the pfmdr1 gene have been shown to confer resistance to ACT-451840, providing compelling evidence for its role as the drug's target. The interaction of ACT-451840 with PfMDR1 is thought to disrupt the transporter's normal function, leading to parasite death. The precise downstream effects of this inhibition are still under investigation.

cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole PfMDR1 PfMDR1 (ABC Transporter) Disruption Disruption of Transporter Function PfMDR1->Disruption Leads to ACT451840 ACT-451840 ACT451840->PfMDR1 Binds to ParasiteDeath Parasite Death Disruption->ParasiteDeath

Proposed mechanism of action for ACT-451840.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of ACT-451840 and its analogues.

In Vitro Antimalarial Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.

  • Parasite Culture: P. falciparum strains (e.g., K1 chloroquine-resistant) are cultured in human red blood cells (RBCs) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and a serum substitute like Albumax.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final hematocrit of 1-2% and a parasitemia of 0.5-1%. The plates are incubated for 48 hours under the same culture conditions.

  • Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

  • Harvesting and Measurement: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits parasite growth by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in Murine Models (4-Day Suppressive Test)

This standard assay, often referred to as the Peters' test, evaluates the in vivo antimalarial activity of a compound in a mouse model.

  • Animal Model: Swiss albino mice or other suitable strains are used.

  • Infection: Mice are inoculated intravenously or intraperitoneally with a standardized dose of Plasmodium berghei or another rodent malaria parasite.

  • Drug Administration: The test compound is administered orally or by another relevant route once daily for four consecutive days, starting on the day of infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The ED90 (the dose that reduces parasitemia by 90%) can be determined from dose-response studies.

cluster_invitro In Vitro Assay Workflow cluster_invivo In Vivo Assay Workflow A Prepare Drug Dilutions B Add Synchronized Parasite Culture A->B C Incubate for 48h B->C D Add [3H]-Hypoxanthine C->D E Incubate for 24h D->E F Harvest and Measure Radioactivity E->F G Calculate IC50 F->G H Infect Mice with Plasmodium I Administer Test Compound (4 days) H->I J Monitor Parasitemia (Day 4) I->J K Calculate % Inhibition J->K

Workflow for in vitro and in vivo antimalarial assays.

Conclusion

The structural activity relationship studies of ACT-451840 and its phenylalanine-based analogues have provided a clear roadmap for the design of potent antimalarial agents. The critical role of stereochemistry at the phenylalanine core and the impact of substitution patterns on the aromatic rings underscore the specificity of the interaction with the putative target, PfMDR1. The data presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design of next-generation antimalarials that can overcome existing drug resistance and contribute to the global effort to eradicate malaria.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-ACT-451840 is an orally active, potent antimalarial compound effective against sensitive and resistant Plasmodium falciparum strains.[1] As a research chemical, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and illustrates its biological activity.

Immediate Safety and Handling Precautions

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must handle this compound as a hazardous substance. General safety guidelines for handling related chemical classes, such as acrylamide and piperazine derivatives, should be strictly followed.[2][3][4]

Personal Protective Equipment (PPE): Appropriate PPE is the first line of defense against accidental exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, which can cause serious eye damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin irritation and absorption. Gloves must be inspected before use.
Body Protection Laboratory coat and, if necessary, an apron or coveralls.Protects against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Prevents respiratory irritation from inhaling dust or vapors.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Clearly label a dedicated, leak-proof, and chemically compatible container as "Hazardous Waste" with the full chemical name: "this compound".

    • Do not mix this waste with other chemical streams to prevent potentially dangerous reactions.

  • Containerization and Storage :

    • Use the original container or a designated hazardous waste container for collection.

    • Keep the container tightly sealed when not in use and store it in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Method :

    • Do not dispose of this compound down the drain or in regular trash.

    • The recommended method of disposal for related chemical compounds is typically incineration in a licensed hazardous waste facility.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous material disposal company.

  • Spill Management :

    • In case of a spill, evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill.

    • For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the chemical.

    • Collect all cleanup materials and place them in the designated hazardous waste container.

  • Decontamination of Empty Containers :

    • Triple rinse empty containers with a suitable solvent.

    • Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but collecting all rinsate as hazardous waste is the most cautious approach.

    • After thorough decontamination, deface the label and puncture the container to prevent reuse before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.

Quantitative Data Summary

This compound has demonstrated potent activity against various stages of the malaria parasite. The following tables summarize key in vitro and in vivo efficacy data from published studies.

Table 1: In Vitro Activity of ACT-451840 against P. falciparum

Strain/StageParameterValueReference
P. falciparum NF54 (drug-sensitive)IC₅₀0.4 ± 0.0 nM
P. falciparum NF54 (drug-sensitive)IC₉₀0.6 ± 0.0 nM
P. falciparum NF54 (drug-sensitive)IC₉₉1.2 ± 0.0 nM
Gametocyte (male gamete formation)IC₅₀5.89 ± 1.80 nM
Oocyst Development (in mosquito)IC₅₀30 nM (range: 23–39 nM)

Table 2: In Vivo Efficacy of ACT-451840 in Murine Malaria Models

Parasite SpeciesParameterValue95% Confidence IntervalReference
P. falciparumED₉₀3.7 mg/kg3.3–4.9 mg/kg
P. bergheiED₉₀13 mg/kg11–16 mg/kg

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of ACT-451840.

In Vitro Asexual Blood-Stage Activity Assay

The antimalarial activity of ACT-451840 against the asexual blood stages of P. falciparum was determined using a [³H]hypoxanthine incorporation assay.

  • Parasite Culture : P. falciparum isolates are cultured in human red blood cells.

  • Compound Dilution : ACT-451840 is prepared in a series of dilutions.

  • Incubation : The parasite cultures are exposed to the different concentrations of the compound.

  • Radiolabeling : [³H]hypoxanthine is added to the cultures. The incorporation of this radiolabel serves as a marker for parasite proliferation.

  • Measurement : The amount of incorporated radioactivity is measured to determine the extent of parasite growth inhibition.

  • Data Analysis : The 50% inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in Murine Models

The efficacy of ACT-451840 in a living organism was assessed using mouse models of malaria.

  • Infection : Mice are infected with either the human malaria parasite P. falciparum (in humanized mice) or the rodent malaria parasite P. berghei.

  • Treatment : Once the infection is established, the mice are treated orally with ACT-451840 once daily for a set number of days.

  • Monitoring : Parasitemia (the percentage of infected red blood cells) is monitored by examining blood smears under a microscope.

  • Data Analysis : The 90% effective dose (ED₉₀), the dose required to reduce parasitemia by 90%, is determined from the dose-response relationship.

Visualizations

Logical Workflow for Disposal of this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound Start Start: Handling this compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Waste_Type Identify Waste Type PPE->Waste_Type Solid_Waste Solid Waste (Contaminated gloves, tips, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Pure compound, solutions) Waste_Type->Liquid_Waste Liquid Empty_Container Empty Container Waste_Type->Empty_Container Container Segregate_Solid Place in Labeled, Sealed Bag Solid_Waste->Segregate_Solid Segregate_Liquid Collect in Designated, Leak-Proof Container Liquid_Waste->Segregate_Liquid Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Container->Triple_Rinse To_Hazardous_Waste Place in Hazardous Waste Container Segregate_Solid->To_Hazardous_Waste Hazardous_Waste_Container Store Sealed Hazardous Waste Container Securely Segregate_Liquid->Hazardous_Waste_Container Collect_Rinsate Collect First Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container as per Institutional Guidelines Triple_Rinse->Dispose_Container After Rinsing Collect_Rinsate->Segregate_Liquid To_Hazardous_Waste->Hazardous_Waste_Container EHS_Pickup Arrange for EHS Pickup Hazardous_Waste_Container->EHS_Pickup Inhibitory Effects of ACT-451840 on P. falciparum Life Cycle cluster_human Human Host cluster_mosquito Mosquito Vector Liver Liver Stage (Sporozoites -> Merozoites) RBC Asexual Blood Stage (Merozoites -> Trophozoites -> Schizonts) Liver->RBC Gametocytes Sexual Stage (Gametocytes) RBC->Gametocytes Gamete_Fertilization Gamete Formation & Fertilization Human_Bite_Mosquito Mosquito Blood Meal Gametocytes->Human_Bite_Mosquito Oocyst Oocyst Development in Midgut Gamete_Fertilization->Oocyst Sporozoites_Salivary Sporozoites Migrate to Salivary Glands Oocyst->Sporozoites_Salivary Mosquito_Bite_Human Mosquito Bite Sporozoites_Salivary->Mosquito_Bite_Human ACT451840 ACT-451840 Inhibits ACT451840->RBC Potent Activity ACT451840->Gamete_Fertilization Prevents Male Gamete Formation ACT451840->Oocyst Blocks Development

References

Personal protective equipment for handling (Rac)-ACT-451840

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (Rac)-ACT-451840, an orally active and potent antimalarial compound. Given its potency and classification as an acrylamide derivative, a cautious approach is paramount to ensure personnel safety and environmental protection.

This compound is an investigational compound and should be handled by trained personnel in a laboratory setting. The information provided below is based on general best practices for handling potent pharmaceutical compounds and acrylamide derivatives in the absence of a specific Safety Data Sheet (SDS). Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Disposable, low-permeability gown or lab coat- Double-gloving (nitrile or neoprene)- Powder-free gloves- Fitted N95 or higher-rated respirator- Chemical splash goggles and face shieldHigh risk of aerosol generation and inhalation of potent powder. A face shield provides an additional layer of protection against splashes.
Solution Preparation and Handling - Disposable, low-permeability gown or lab coat- Double-gloving (nitrile or neoprene)- Chemical splash gogglesReduced risk of aerosolization compared to solid handling, but splash protection is critical.
In Vitro / In Vivo Dosing - Disposable gown- Double-gloving (nitrile or neoprene)- Chemical splash gogglesProtection against accidental splashes and skin contact during administration.
Waste Disposal - Disposable gown- Heavy-duty gloves (e.g., butyl rubber)- Chemical splash goggles and face shieldPotential for splashes and contact with concentrated waste materials.
Spill Cleanup - Chemical-resistant suit or gown- Double-gloving (heavy-duty)- Full-face respirator with appropriate cartridges- Chemical-resistant bootsMaximum protection required for handling significant quantities of the compound.

Note: Always inspect PPE for integrity before use. Contaminated PPE must be removed carefully to avoid cross-contamination and disposed of as hazardous waste.

Operational Plan for Handling

A systematic approach is essential for safely handling this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS and Conduct Risk Assessment B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Don Appropriate PPE B->C D Weigh and Prepare Stock Solutions C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

Key Experimental Protocols:

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a powder containment hood.

    • Use a dedicated set of utensils (spatulas, weigh boats).

    • Clean utensils immediately after use or dispose of them as contaminated waste.

  • Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Cap vials and containers securely.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert colleagues and the institutional EHS department.

    • If trained and equipped, contain the spill using a chemical spill kit.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust before using an absorbent.

    • Clean the area with an appropriate deactivating agent if known, or a soap and water solution.

    • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Stream Disposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container.- Dispose of as hazardous chemical waste through your institution's EHS program.
Contaminated Labware (vials, pipette tips, etc.) - Segregate into a dedicated, labeled hazardous waste container.- Do not mix with general laboratory waste.
Liquid Waste (stock solutions, experimental media) - Collect in a sealed, labeled, and chemically compatible waste container.- Do not pour down the drain.
Contaminated PPE - Place in a designated hazardous waste bag immediately after doffing.- Seal the bag and place it in the appropriate hazardous waste collection bin.

Disposal Workflow:

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Disposal A Solid Waste (Unused Compound, Contaminated Labware) D Segregate into Labeled, Sealed Containers A->D B Liquid Waste (Solutions, Media) B->D C Contaminated PPE C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by Institutional EHS E->F

Caption: A streamlined process for the disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.